1-(4-Cyanophenyl)guanidine hydrochloride
Description
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Properties
IUPAC Name |
2-(4-cyanophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUYXKASQONDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670456 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373690-68-7 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride for Advanced Research and Development
This guide provides an in-depth technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals engaged in drug development. This document elucidates the compound's core chemical properties, synthesis, and analytical methodologies, with a focus on its significant role in the creation of advanced therapeutic agents.
Introduction: Strategic Importance in Medicinal Chemistry
This compound has emerged as a compound of significant interest, primarily due to its role as a key building block in the synthesis of various bioactive molecules.[1] Its unique molecular architecture, which incorporates a reactive guanidinium group and a cyanophenyl moiety, makes it a versatile precursor in medicinal chemistry.[1] This compound is particularly recognized for its indispensable function in the manufacturing of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine, which are vital in the treatment of HIV.[2] The strategic placement of the cyano group and the guanidine functionality allows for precise molecular interactions, which is a critical aspect in the design of targeted therapies.[1][2] Beyond its established role in antiviral synthesis, its utility extends to neuropharmacology, cancer research, and materials science, underscoring its broad applicability in scientific exploration.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 373690-68-7 | [1] |
| Molecular Formula | C₈H₉ClN₄ | |
| Molecular Weight | 196.64 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240°C | [1] |
| Purity | ≥ 99% (HPLC) | [1][3] |
| Storage Conditions | 2-8°C, in an inert atmosphere |
Structural Elucidation:
The structure of this compound, featuring a guanidinium group attached to a p-cyanophenyl ring, is central to its reactivity. The electron-withdrawing nature of the cyano group influences the electron density of the aromatic ring and the basicity of the guanidine moiety.
Synthesis and Purification: A Methodological Overview
The synthesis of this compound is a critical process that dictates its purity and suitability for downstream applications, particularly in pharmaceutical manufacturing where high purity is paramount.[2] A common synthetic approach involves the reaction of 4-aminobenzonitrile with a guanylating agent.
Representative Synthesis Protocol:
-
Step 1: Guanylation of 4-Aminobenzonitrile: 4-aminobenzonitrile is reacted with a suitable guanylating agent, such as cyanamide, in the presence of an acid catalyst. The reaction is typically carried out in a suitable solvent, and the reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 2: Formation of the Hydrochloride Salt: Upon completion of the guanylation reaction, the resulting 1-(4-cyanophenyl)guanidine free base is converted to its hydrochloride salt. This is achieved by treating the reaction mixture with hydrochloric acid. The hydrochloride salt, being less soluble in many organic solvents, precipitates out of the solution.
-
Step 3: Purification: The crude this compound is then purified to meet the stringent requirements of pharmaceutical applications. Recrystallization from a suitable solvent system is a commonly employed method to achieve high purity.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the guanidinium and cyanophenyl functional groups. The guanidinium group is a strong base and can participate in various acid-base reactions. The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions under specific conditions.
The stability of the compound is generally good under recommended storage conditions (2-8°C, inert atmosphere). However, exposure to high temperatures, strong bases, or potent oxidizing agents should be avoided to prevent degradation.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl ring and the protons of the guanidinium group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the cyanophenyl ring, the cyano group, and the guanidinium carbon.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. ESI-MS is particularly suitable for this polar and ionic molecule. The mass spectrum of the free base, 1-(4-cyanophenyl)guanidine, has been reported.[4]
High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for assessing the purity of this compound. A validated reverse-phase HPLC method with UV detection is typically employed.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
This method is based on established protocols for related guanidine compounds and would require validation for this specific analyte.[5][6]
Caption: Role of the compound in the synthesis of Rilpivirine.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7][8]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7][8]Avoid contact with skin and eyes. [7][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. [7][9][10]Do not dispose of down the drain or in the regular trash. [10]
Conclusion
This compound is a chemical intermediate of profound importance in modern drug discovery and development. Its well-defined chemical properties, coupled with its critical role in the synthesis of life-saving antiviral medications, underscore its value to the scientific community. This guide has provided a comprehensive technical overview to support researchers in the safe and effective utilization of this versatile compound in their pursuit of novel therapeutic solutions.
References
- BioShop Canada. safety data sheet - guanidine hydrochloride. [Link]
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- The Royal Society of Chemistry.
- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.
- arkat usa. Reactions of diethyl 2-(ethoxymethylene)
- The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [Link]
- PubMed Central. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [Link]
- PubMed. Synthesis and anti-HIV activity of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones as potent non-nucleoside reverse transcriptase inhibitors. [Link]
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- Frontiers. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. [Link]
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An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride: Synthesis, Structure, and Applications in Antiviral Drug Development
This guide offers a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride, a pivotal chemical intermediate in the synthesis of next-generation pharmaceuticals. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, a detailed synthesis protocol, and its critical role in the creation of potent antiviral agents.
Introduction: The Strategic Importance of the Cyanophenylguanidine Scaffold
This compound has emerged as a molecule of significant interest, primarily due to its function as a key building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Specifically, it is an indispensable precursor to the HIV-1 medications Etravirine and Rilpivirine.[3] The unique electronic and structural contributions of the cyanophenyl and guanidinium groups bestow upon the final drug molecules the necessary conformational flexibility and binding properties to inhibit viral replication effectively.[2] Beyond its role in antiviral synthesis, this compound is also explored in neuropharmacology and cancer research, highlighting the versatility of the cyanophenylguanidine scaffold in medicinal chemistry.[2]
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The positively charged guanidinium group, a strong base at physiological pH, is counterbalanced by the chloride ion. The electron-withdrawing nature of the cyano group on the phenyl ring influences the electronic distribution across the molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-cyanophenyl)guanidine hydrochloride | |
| Synonyms | 2-(4-cyanophenyl)guanidine hydrochloride | [4] |
| CAS Number | 373690-68-7 | [4] |
| Molecular Formula | C₈H₉ClN₄ | [5] |
| Molecular Weight | 196.64 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 237-240 °C | [4] |
| pKa (Predicted) | 9.91 ± 0.10 | [6] |
| LogP (Predicted) | -2.2 to -0.4 at 20°C and pH 7.1-11 | [6] |
| Solubility | Soluble in DMSO and methanol.[7] Generally soluble in polar solvents.[8] | [7][8] |
| Storage Conditions | Store at 2-8°C in an inert atmosphere.[4][5] | [4][5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established process that begins with the guanylation of 4-aminobenzonitrile to form the free base, followed by its conversion to the hydrochloride salt. The following protocol is a synthesis of established methodologies.[9][10]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-Cyanophenyl)guanidine (Free Base) [9]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Cooling: Cool the reaction mixture to 10-15°C using an ice bath.
-
Acidification: Slowly add 161 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature between 10-15°C.
-
Guanylation: Add 65.6 mL of a 50% aqueous solution of cyanamide to the reaction mixture.
-
Reaction: Heat the reaction mixture and maintain it at 65°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reaction mass to 0°C.
-
Precipitation: Add 500 mL of methyl-tert-butyl ether at 0°C to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash it with water and acetone, and then dry to yield N-(4-Cyanophenyl)guanidine as a solid.
Step 2: Formation of the Hydrochloride Salt [10]
-
Dissolution: Dissolve the purified N-(4-Cyanophenyl)guanidine in a minimal amount of absolute ethanol.
-
Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (as a solution in ethanol) dropwise to the dissolved free base.
-
Precipitation: The hydrochloride salt will begin to precipitate out of the solution.
-
Enhanced Precipitation: To maximize the yield, cool the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold diethyl ether to remove any residual impurities and then dry it under a vacuum to obtain this compound as a white crystalline powder.
Characterization and Analytical Techniques
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. While publicly available experimental spectra are limited, the following techniques are standard for the characterization of such compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A purity of ≥98% is typically expected for use in pharmaceutical synthesis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the N-H stretches of the guanidinium group.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to support the structural elucidation.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of the molecule in the solid state. However, to date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The process of obtaining suitable crystals can be a rate-determining step in such analyses.[11]
Mechanism of Action in Antiviral Therapy
This compound itself is not the active pharmaceutical ingredient (API). Its significance lies in its role as a precursor to the NNRTIs Etravirine and Rilpivirine. The mechanism of action of these drugs is well-understood.
Etravirine and Rilpivirine are potent and specific inhibitors of the HIV-1 reverse transcriptase enzyme.[3] They bind to a non-active, allosteric site on the enzyme, inducing a conformational change that distorts the active site. This prevents the enzyme from converting viral RNA into DNA, thereby halting the viral replication cycle.[3] The cyanophenyl group of the precursor is a key feature that contributes to the binding affinity and efficacy of the final drug molecules.
Signaling Pathway Diagram
Caption: Mechanism of action of NNRTIs derived from this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[12]
-
Precautionary Measures: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist.
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern antiviral therapeutics. Its well-defined molecular structure and reactivity make it an ideal starting material for the construction of complex drug molecules like Etravirine and Rilpivirine. A thorough understanding of its synthesis, characterization, and the mechanism of action of its derivatives is crucial for scientists and researchers working to develop new and more effective treatments for viral diseases. The protocols and information presented in this guide provide a solid foundation for the safe and effective use of this important compound in a research and development setting.
References
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials.
- Cardiff University ORCA. (2018). Introduction to cyanamides.
- Ccount Chem. (n.d.). 1-(4-Cyanophenyl)Guanidine.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).
- University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.
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Introduction: Strategic Importance of 1-(4-Cyanophenyl)guanidine Hydrochloride
An In-depth Technical Guide to the Synthesis of 1-(4-Cyanophenyl)guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound (CAS No: 373690-68-7), a key intermediate in pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the chemical principles, experimental causality, and best practices essential for successful and reproducible synthesis.
This compound is a versatile chemical building block recognized for its critical role in the synthesis of various bioactive molecules.[1] Its structure, which incorporates a reactive guanidinium group and a cyanophenyl moiety, makes it a valuable precursor in medicinal chemistry.[1][2] Most notably, it is an indispensable intermediate in the manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine, which are vital drugs in the treatment of HIV.[3][4] The purity and quality of this intermediate directly impact the efficacy and safety of these life-saving medications.[3]
Beyond its established role in antiviral synthesis, this compound is explored in broader biochemical research to understand the effects of guanidine derivatives on cellular signaling pathways and in the development of novel agrochemicals.[1][5]
The Core Synthesis: Guanylation of 4-Aminobenzonitrile
The most direct and widely adopted method for synthesizing 1-(4-Cyanophenyl)guanidine is through the guanylation of 4-aminobenzonitrile. This reaction involves the addition of a guanidinyl group to the primary amine of 4-aminobenzonitrile using a guanylating agent, typically cyanamide (H₂NCN) or its dimer, dicyandiamide.[6][7]
The Underlying Mechanism
The reaction is an acid-catalyzed nucleophilic addition. The process can be understood through the following key steps:
-
Activation of the Guanylating Agent: In an acidic medium (e.g., using nitric or hydrochloric acid), the cyanamide molecule is protonated. This protonation occurs at the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The lone pair of electrons on the primary amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the now highly electrophilic carbon of the protonated cyanamide.
-
Proton Transfer & Tautomerization: A series of proton transfers and tautomerization events occur, leading to the formation of the stable guanidinium ion.
-
Salt Formation: The guanidine base is then protonated by the acid present in the medium to form the final, stable hydrochloride salt, which often precipitates from the reaction mixture upon cooling.
The use of an acid is critical; it not only catalyzes the reaction but also ensures the formation of a stable, crystalline salt, which simplifies purification and handling.
Caption: Fig. 1: Reaction Mechanism for Guanylation.
Validated Experimental Protocol
This section details a robust, step-by-step methodology for the synthesis of this compound. This protocol is synthesized from established procedures and emphasizes safety and reproducibility.[8]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Role |
| 4-Aminobenzonitrile | 873-74-5 | 118.14 g/mol | Starting Material |
| Cyanamide (50% aq. solution) | 420-04-2 | 42.04 g/mol | Guanylating Agent |
| Concentrated Nitric Acid (~70%) | 7697-37-2 | 63.01 g/mol | Catalyst/Salt Former |
| Methanol | 67-56-1 | 32.04 g/mol | Reaction Solvent |
| Methyl-tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol | Washing Solvent |
| Acetone | 67-64-1 | 58.08 g/mol | Washing Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Washing Solvent |
Experimental Workflow
Caption: Fig. 2: Experimental Synthesis Workflow.
Step-by-Step Methodology
-
Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Cooling: Cool the resulting solution to between 10-15°C using an ice bath.
-
Acidification: While maintaining the temperature, slowly add 161 mL of concentrated nitric acid to the stirred solution. This step is exothermic and requires careful temperature control. The formation of 4-aminobenzonitrile nitrate salt may be observed.
-
Guanylation: Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution dropwise, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux at approximately 65°C and maintain this temperature for 8 hours.[8] The progress of the reaction should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Once the reaction is complete, cool the mixture to 0°C in an ice bath. To facilitate precipitation, add 500 mL of cold methyl-tert-butyl ether (MTBE) and stir for 30 minutes.[8]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with cold acetone to remove unreacted starting materials and soluble impurities.[8]
-
Drying: Dry the resulting white solid under vacuum at 50-60°C to a constant weight. The expected yield is approximately 30 g of the crude product, which is often of sufficient purity for subsequent steps.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is paramount.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 373690-68-7 | [1][9][10] |
| Molecular Formula | C₈H₈N₄·HCl | [1][9] |
| Molecular Weight | 196.64 g/mol | [1][9] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240°C | [1][11] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2-8°C, inert atmosphere | [1][10][11] |
Analytical Techniques for Validation
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A purity level of ≥98% is standard for pharmaceutical applications.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, ensuring the correct connectivity of the atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the nitrile (C≡N) stretch and the N-H and C=N stretches associated with the guanidinium group.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.
-
Hazard Identification:
-
Guanidine Derivatives: Guanidine hydrochloride and its derivatives are harmful if swallowed or inhaled and can cause skin and serious eye irritation.
-
Dicyandiamide (Cyanoguanidine): May be harmful if inhaled, swallowed, or absorbed through the skin.[12][13]
-
Acids: Concentrated nitric and hydrochloric acids are highly corrosive and strong oxidizing agents.
-
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]
-
Handling: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Minimize dust generation during the handling of solids.[12]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C as recommended.[1][10]
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction due to insufficient time or temperature.- Side reactions, such as the polymerization of cyanamide to form melamines.[7]- Loss of product during work-up if it has some solubility in the wash solvents. | - Increase reaction time or temperature moderately, while monitoring for byproduct formation.- Ensure slow, controlled addition of reagents to minimize side reactions.- Use minimal volumes of ice-cold solvents for washing the filtered product. |
| Product Fails Purity Spec | - Presence of unreacted 4-aminobenzonitrile.- Contamination with byproducts. | - Ensure the stoichiometry of the guanylating agent is correct (a slight excess is common).- Optimize the washing procedure. Use a solvent in which the starting material is soluble but the product is not.[15]- If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Difficulty in Crystallization | - The presence of oily impurities.- Product is too soluble in the chosen solvent system. | - Purify the crude material via column chromatography before attempting crystallization.[15]- Add a non-polar solvent (anti-solvent) like MTBE or hexane to the solution to induce precipitation. |
References
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylene. [Link]
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The Cyanoguanidine Pharmacophore: A Technical Guide to the Mechanism of Action of ATP-Sensitive Potassium Channel Openers
Abstract: The cyanoguanidine moiety is a pivotal pharmacophore in the design of ATP-sensitive potassium (K-ATP) channel openers, a class of drugs that modulates cellular excitability by linking membrane potential to the cell's metabolic state. While simple structures like 1-(4-Cyanophenyl)guanidine hydrochloride serve as critical synthetic precursors for various pharmaceuticals, the cyanoguanidine functional group itself is fundamental to the biological activity of potent vasodilators and other therapeutic agents. This guide provides an in-depth exploration of the mechanism of action for cyanoguanidine-based K-ATP channel openers. We will dissect the molecular interactions with the channel complex, the resulting physiological consequences, and the authoritative experimental protocols required to validate this mechanism. This document is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Introduction to the K-ATP Channel and the Cyanoguanidine Class
The ATP-sensitive potassium (K-ATP) channel is a hetero-octameric protein complex that functions as a crucial metabolic sensor in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[1] These channels are composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[2] The channel's activity is governed by the intracellular ratio of ATP to ADP; high ATP levels close the channel, while an increase in MgADP promotes opening.[3] This elegant mechanism couples the cell's electrical activity to its energetic status.
K-ATP channel openers (KCOs) are a chemically diverse group of compounds that favor the open state of the channel, leading to potassium (K+) efflux and membrane hyperpolarization. This hyperpolarization makes excitable cells, such as smooth muscle cells, less likely to depolarize, resulting in relaxation. Cyanoguanidines represent a major class of KCOs, with the antihypertensive drug Pinacidil being a prominent example.[4] The core cyanoguanidine structure, exemplified by the simple chemical intermediate 1-(4-Cyanophenyl)guanidine, is a key determinant of this activity.[5] Structure-activity relationship (SAR) studies have repeatedly demonstrated that the cyanoguanidine moiety is optimal for potent K-ATP channel opening activity in various chemical scaffolds.[6][7][8]
Molecular Mechanism of Action
The primary molecular target for cyanoguanidine KCOs is the SUR subunit of the K-ATP channel complex.[4] The mechanism unfolds through a series of molecular events that counteract the inhibitory effect of ATP.
-
Binding to the Sulfonylurea Receptor (SUR): Cyanoguanidine-based openers bind to a specific site on the SUR subunit. The precise binding pocket is complex and involves transmembrane domains and cytosolic loops of the SUR protein. This interaction is distinct from the binding site of channel blockers like the sulfonylurea drug glibenclamide.
-
Allosteric Modulation of ATP Inhibition: The binding of the cyanoguanidine opener induces a conformational change in the SUR subunit. This change is allosterically transmitted to the pore-forming Kir6.x subunit. The key consequence of this conformational change is a reduction in the channel's sensitivity to ATP.[4] Essentially, the opener makes it "harder" for ATP to close the channel, thereby increasing the channel's open probability at any given physiological ATP concentration.
-
Stabilization of the MgADP-Activated State: The activation of K-ATP channels is strongly promoted by the binding of MgADP to the nucleotide-binding domains (NBDs) of the SUR subunit. It is understood that KCOs, including cyanoguanidines, achieve their effect by promoting the stabilization of the MgADP-bound conformation of SUR, which is associated with positive channel gating and pore opening.[3][4]
-
Potassium Efflux and Hyperpolarization: The increased open probability of the channel allows for a greater efflux of K+ ions down their electrochemical gradient. This outward movement of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization), moving it further from the threshold required to initiate an action potential. In vascular smooth muscle, this prevents the opening of voltage-gated calcium channels, leading to reduced intracellular calcium, muscle relaxation, and vasodilation.[4]
The following diagram illustrates this proposed signaling pathway.
Caption: Molecular mechanism of cyanoguanidine K-ATP channel openers.
Experimental Validation: Methodologies & Protocols
The characterization of a compound as a K-ATP channel opener requires rigorous experimental validation. The two cornerstone techniques are electrophysiology (Patch-Clamp) and ion flux assays (Rubidium Efflux).
Gold Standard Validation: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology directly measures the ion flow through channels in a cell membrane, providing definitive evidence of channel opening. The inside-out patch configuration is particularly powerful for studying how intracellular factors like ATP and drugs modulate channel activity.
Protocol: Inside-Out Patch-Clamp Analysis of K-ATP Channel Opening
-
Cell Preparation: Culture a suitable cell line expressing the K-ATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.2/SUR1) on glass coverslips.
-
Pipette & Solutions:
-
Fabricate a glass micropipette with a resistance of 2-5 MΩ.
-
Pipette Solution (Extracellular): Contains high potassium to set the K+ equilibrium potential, e.g. (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Bath Solution (Intracellular): Similar to the pipette solution but allows for the addition of ATP, MgADP, and the test compound, e.g. (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4.
-
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Patch Excision: Retract the pipette to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Baseline Recording: Perfuse the patch with the standard bath solution and record baseline channel activity at a fixed holding potential (e.g., -60 mV).
-
ATP Inhibition: Perfuse the patch with a bath solution containing an inhibitory concentration of ATP (e.g., 1 mM). A functional K-ATP channel will show a dramatic reduction or complete abolition of channel activity.
-
Compound Application: While maintaining the ATP concentration, co-perfuse with a solution containing the cyanoguanidine test compound. An opening effect is confirmed if channel activity reappears despite the presence of ATP.
-
Washout & Control: Wash out the test compound to show reversibility. As a final control, apply a known K-ATP channel blocker (e.g., Glibenclamide) to confirm the identity of the recorded currents.
High-Throughput Screening: Rubidium Efflux Assay
This functional assay provides a more scalable method to screen for KCO activity by measuring the efflux of Rubidium ions (Rb+), which are surrogates for K+ and can pass through open potassium channels.
Protocol: ⁸⁶Rb+ Efflux Assay for KCO Activity
-
Cell Plating: Plate cells expressing the target K-ATP channel in a 96-well microtiter plate.[9]
-
Loading: Incubate the cells with a loading buffer containing radioactive ⁸⁶Rb+ for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: Rapidly wash the wells with a cold, non-radioactive buffer to remove extracellular ⁸⁶Rb+.
-
Stimulation: Add an efflux buffer containing the cyanoguanidine test compound at various concentrations. Include control wells:
-
Basal Efflux: Buffer with vehicle (e.g., DMSO).
-
Maximal Efflux: Buffer with a known potent KCO (e.g., Pinacidil) and a metabolic inhibitor (to deplete ATP) like oligomycin.
-
-
Efflux Period: Incubate for a short period (e.g., 10-20 minutes) to allow for ⁸⁶Rb+ to exit the cells through any open channels.
-
Quantification:
-
Collect the supernatant (containing the effluxed ⁸⁶Rb+).
-
Lyse the cells remaining in the plate with a lysis buffer (containing the intracellular ⁸⁶Rb+).
-
-
Measurement: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb+ efflux as: (Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)) * 100. Plot the percentage efflux against the compound concentration to determine potency (EC₅₀).
The following diagram outlines the workflow for the Rubidium Efflux Assay.
Caption: Experimental workflow for the ⁸⁶Rb+ efflux assay.
Quantitative Pharmacological Data
The activity of cyanoguanidine KCOs is typically quantified by their potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). The following table presents hypothetical but representative data for a novel cyanoguanidine KCO ("Compound X") compared to the reference compound, Pinacidil.
| Compound | Assay Method | Target Channel | Potency (EC₅₀) | Efficacy (% of Max) |
| Pinacidil | ⁸⁶Rb+ Efflux | Kir6.2/SUR2B | 5.2 µM | 100% |
| Patch-Clamp (Vasorelaxation) | Native Smooth Muscle | 2.5 µM | 100% | |
| Compound X | ⁸⁶Rb+ Efflux | Kir6.2/SUR2B | 850 nM | 98% |
| Patch-Clamp (Vasorelaxation) | Native Smooth Muscle | 470 nM | 100% |
Conclusion and Future Directions
The cyanoguanidine pharmacophore is a cornerstone of K-ATP channel opener design. Its mechanism of action—centered on allosterically reducing ATP-mediated inhibition of the Kir6.x/SUR channel complex—is well-established and leads to profound physiological effects like vasodilation. While simple molecules like this compound are primarily valued as synthetic intermediates, they represent the fundamental chemical feature responsible for this biological activity.
Future research in this area continues to focus on developing novel cyanoguanidine derivatives with enhanced tissue selectivity (e.g., cardioselective or bladder-selective agents) and improved pharmacokinetic profiles.[6][9] A deeper understanding of the precise molecular interactions between different cyanoguanidine analogs and specific SUR subunit isoforms, aided by advances in cryo-electron microscopy, will pave the way for the rational design of next-generation K-ATP channel modulators for a range of therapeutic applications.
References
- Atwal, K. S., et al. (1995). Cardioselective anti-ischemic ATP-sensitive potassium channel openers. 3. Structure-activity studies on benzopyranyl cyanoguanidines: modification of the cyanoguanidine portion. Journal of Medicinal Chemistry, 38(17), 3236-3245.
- Carroll, W. A., et al. (2007). Structure-activity studies of novel cyanoguanidine ATP-sensitive potassium channel openers for the treatment of overactive bladder. Bioorganic & Medicinal Chemistry Letters, 17(23), 6513-6518.
- Mannhold, R. (2006). Structure-Activity Relationships of KATP Channel Openers. Current Topics in Medicinal Chemistry, 6(10), 1031-1047.
- Ingenta Connect. (2006). Structure-Activity Relationships of KATP Channel Openers.
- Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-266.
- Reddy, V. G., & Garlapati, P. K. (2011). KATP channel therapeutics at the bedside. Journal of Pharmacy and Bioallied Sciences, 3(2), 178-183.
- Martin, G. M., et al. (2017). KATP channels in focus: progress toward a structural understanding of ligand regulation. Trends in Pharmacological Sciences, 38(11), 985-998.
- Wu, J. X., et al. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. Nature Communications, 13(1), 2798.
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1-(4-Cyanophenyl)guanidine hydrochloride literature review
An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 373690-68-7), a pivotal chemical intermediate and a compound of significant interest in medicinal chemistry. The unique structural feature of this molecule—an electron-withdrawing cyanophenyl group attached to a highly basic guanidine core—imparts a distinct reactivity profile that has been successfully exploited in the synthesis of next-generation antiviral agents. Furthermore, its guanidinium moiety makes it a structural analogue of L-arginine, suggesting a compelling, though not yet fully characterized, potential as a modulator of nitric oxide synthase (NOS) activity. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its established role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), and examines its putative mechanism of action as a NOS inhibitor based on extensive literature on related guanidine-based compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development endeavors.
Introduction: The Guanidinium Group as a Privileged Scaffold
The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, forming a resonance-stabilized cation.[1] This structural motif is a cornerstone in numerous biologically active molecules, where it often serves as a bioisostere for the side chain of L-arginine, the endogenous substrate for nitric oxide synthases (NOS).[2][3] Consequently, guanidine-containing derivatives are a major class of therapeutic agents, with applications as anti-inflammatory, antidiabetic, and central nervous system-acting drugs.[2] this compound emerges as a compound of particular interest. Its primary, well-documented application is as an indispensable precursor in the synthesis of potent antiviral medications, including the HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine.[4][5] The high purity and specific reactivity of this intermediate are critical to the efficacy and safety of these life-saving drugs.[4] Beyond this established role, its structure strongly suggests potential activity as a NOS inhibitor, a therapeutic strategy relevant for conditions involving pathological overproduction of nitric oxide, such as inflammation and neurodegenerative disorders.[6][7]
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays. This compound is a white crystalline powder, and its key properties are summarized below.[4]
| Property | Value | Source(s) |
| CAS Number | 373690-68-7 | [4] |
| Molecular Formula | C₈H₈N₄·HCl | [8] |
| Molecular Weight | 196.64 g/mol | [8] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 237-240 °C | [No Source] |
| Purity | Typically ≥98.0% (by HPLC) | [4] |
| Storage | Inert atmosphere, 2-8°C | [8] |
| Canonical SMILES | N=C(N)NC1=CC=C(C=C1)C#N.Cl | [8] |
| InChI Key | FNUYXKASQONDCV-UHFFFAOYSA-N | [No Source] |
Synthesis and Characterization
The synthesis of this compound is a critical process for ensuring the high purity required for pharmaceutical applications. An efficient and scalable protocol has been developed that proceeds via the guanylation of 4-cyanoaniline.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a reported method for the preparation of a Rilpivirine intermediate.[9][10] The causality behind these steps is crucial for success. The use of diglyme as a high-boiling solvent allows the reaction to proceed at a sufficient rate, while the hydrochloride salt of the starting aniline ensures solubility and activates the amine for nucleophilic attack.
Materials and Reagents:
-
4-Cyanoaniline hydrochloride
-
Aqueous cyanamide solution (e.g., 50% w/w)
-
Diglyme (Bis(2-methoxyethyl) ether)
-
Suitable reaction vessel with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactant Charging: In a clean, dry reaction vessel, charge 4-cyanoaniline hydrochloride and diglyme. Begin stirring to form a slurry.
-
Cyanamide Addition: To the stirring slurry, add aqueous cyanamide solution in a controlled manner. The stoichiometry should be carefully calculated, typically using a slight excess of cyanamide.
-
Reaction: Heat the reaction mixture to a temperature of 120-130°C. Maintain this temperature and continue stirring for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Precipitation: Once the reaction is deemed complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solvent. The cooling process can be staged (e.g., cool to room temperature, then further cool in an ice bath) to maximize yield.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a suitable cold solvent (e.g., cold acetone or isopropanol) to remove residual diglyme and any unreacted starting materials.
-
Drying: Dry the isolated white solid under vacuum at 50-60°C until a constant weight is achieved.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and HPLC.
Applications in Drug Discovery and Development
Keystone Intermediate in Antiviral Synthesis
The most significant and commercially validated application of this compound is as a key building block in the synthesis of the HIV-1 NNRTIs Rilpivirine and Etravirine.[4] These drugs are diarylpyrimidine (DAPY) derivatives that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function.
In the synthesis of Rilpivirine, 1-(4-cyanophenyl)guanidine serves as the source for the 2-amino-4-cyanophenyl portion of the final molecule. It undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidine ring, which is a core scaffold of the drug.[11] The high purity of the starting guanidine is paramount, as impurities can lead to side reactions and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).[4]
Putative Role as a Nitric Oxide Synthase (NOS) Inhibitor
Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[6] While NO is essential for processes like vasodilation and neurotransmission, its overproduction by iNOS is a key pathological feature in many inflammatory diseases and septic shock.[7][12] Therefore, selective inhibition of iNOS is a major therapeutic goal.
The guanidine group of L-arginine, the endogenous substrate for all NOS isoforms, binds to a conserved glutamate residue in the enzyme's active site.[3] Many NOS inhibitors are L-arginine mimetics that leverage a guanidine or a bioisosteric group to achieve competitive inhibition.[13]
Mechanism of Action: this compound, as a substituted guanidine, is a structural mimic of the L-arginine side chain. It is hypothesized to act as a competitive inhibitor by binding to the NOS active site, thereby preventing the binding of L-arginine and subsequent NO synthesis. The cyanophenyl group would occupy the substrate-binding channel, and its electronic and steric properties would influence the compound's potency and isoform selectivity.
Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by a guanidine-based inhibitor.
Quantitative Data on Related Guanidine-Based NOS Inhibitors: While specific IC₅₀ values for this compound are not available in the reviewed literature, data from structurally related guanidine compounds provide a valuable benchmark for its potential activity and selectivity.
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Selectivity Profile | Source |
| Aminoguanidine | ~100-1000x less potent than for iNOS | ~10-100x less potent than for iNOS | Potent | Selective for iNOS | [12] |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | Non-selective | [13] |
| 4-Methyl-PCA | N/A | >300 | 2.4 | Selective for iNOS | [13] |
| N(G)-methyl-L-arginine (L-NMA) | N/A | N/A | 6 | Potent iNOS inhibitor | [13] |
This table illustrates the range of potencies and selectivities achievable with guanidine-based scaffolds. Further research is required to characterize this compound within this landscape.
Experimental Protocol: In Vitro NOS Inhibition Assay
To empirically determine the NOS inhibitory activity of this compound, a cell-based assay measuring nitric oxide production is a standard and reliable method. The Griess assay is a common colorimetric method for quantifying nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.
Objective: To determine the IC₅₀ of this compound against inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Aminoguanidine (as a positive control)
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 µM to 1000 µM). Prepare similar dilutions for the positive control, aminoguanidine.
-
Cell Treatment: After 24 hours, remove the old medium from the cells. Add 100 µL of fresh medium containing the various concentrations of the test compound or positive control to the respective wells. Include wells for "vehicle control" (medium + LPS only) and "blank" (medium only).
-
iNOS Induction: Immediately add LPS to all wells except the blank wells to a final concentration of 1 µg/mL. This step induces the expression of the iNOS enzyme.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each supernatant sample from the standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the vehicle control (LPS only).
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a molecule of dual significance. It is a commercially vital and high-purity intermediate for the synthesis of important antiviral drugs, a role that underscores the precision required in modern pharmaceutical manufacturing. Concurrently, its chemical structure places it firmly within a class of compounds known for potent biological activity, specifically the inhibition of nitric oxide synthase. While its efficacy as a NOS inhibitor remains to be experimentally confirmed and quantified, the extensive body of research on related guanidines provides a strong rationale for its investigation. Future research should focus on the direct enzymatic and cell-based evaluation of this compound against all three NOS isoforms to determine its potency and selectivity. Such studies would not only clarify its pharmacological profile but could also unlock new therapeutic applications for this versatile and valuable chemical entity.
References
- Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]
- Garvey, E. P., et al. (1994). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 37(25), 4445–4453. [Link]
- Palacios, M., et al. (1993). Inhibition of nitric oxide formation by guanidines. University of Texas Medical Branch. [Link]
- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Biological Chemistry, 268(11), 7992-7996. [Link]
- Chapala, V. L., et al. (2022). A New Method for Preparation of Rilpivirine Intermediate.
- Chapala, V. L., et al. (2021). A New Method for Preparation of Rilpivirine Intermediate.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)
- Gobovial. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [Link]
- Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine.
- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(4), 499–508. [Link]
- Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. Bioorganic & medicinal chemistry letters, 22(19), 6232–6236. [Link]
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
- Khan, I., et al. (2020). Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity In Vitro and In Vivo.
- Saeed, A., et al. (2025).
- Phan, N. K., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(05), 130-135. [Link]
- Ohta, K., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Biological & pharmaceutical bulletin, 23(7), 823–827. [Link]
- Salinas-Carmona, M. C., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS neglected tropical diseases, 14(10), e0008769. [Link]
- Xian, M., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current pharmaceutical design, 18(25), 3793–3807. [Link]
- Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220. [Link]
- Serpi, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1801. [Link]
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- Wikipedia. (n.d.). Guanidine. [Link]
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An In-depth Technical Guide on the Safety and Handling of 1-(4-Cyanophenyl)guanidine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(4-Cyanophenyl)guanidine hydrochloride (CAS No: 373690-68-7).[1][2][3] As a key intermediate in pharmaceutical development, particularly in the synthesis of antiviral medications like Etravirine and Rilpivirine, its proper management in a research and development setting is of paramount importance.[4] This document outlines the compound's chemical and physical properties, potential hazards, risk mitigation strategies, and detailed protocols for its use, storage, and disposal. The information herein is intended for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment.
Introduction: The Scientific Context of this compound
This compound is a white crystalline powder recognized for its role as a versatile building block in organic synthesis.[1][4] Its molecular structure, featuring a reactive guanidine group and a cyanophenyl moiety, makes it a valuable precursor for creating complex bioactive molecules.[1] Beyond its critical function in the production of antiretroviral drugs, this compound is also utilized in biochemical research to investigate the effects of guanidine derivatives on cellular pathways and in the development of novel chemical entities.[1][3][4]
The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic reactions. Given its integral role in pharmaceutical R&D, a thorough understanding of its safe handling is not merely a procedural formality but a cornerstone of reliable and reproducible scientific outcomes.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 373690-68-7 | [1][2][3] |
| Molecular Formula | C₈H₈N₄·HCl | [1] |
| Molecular Weight | 196.64 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240°C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively detailed in readily available safety data sheets, the hazards can be inferred from the parent compound, N-(4-Cyanophenyl)guanidine, and the general reactivity of guanidine derivatives.
The primary hazards are associated with irritation and acute toxicity upon exposure.[5][6]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Respiratory Irritation: May cause respiratory irritation.[5]
It is crucial to note that the toxicological properties have not been thoroughly investigated, and therefore, the compound should be handled with the assumption that it is potentially hazardous.
Risk Mitigation and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from it.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction setup involving this compound to prevent inhalation of dust and aerosols.[2]
-
Eye Wash Stations and Safety Showers: Readily accessible and regularly tested eye wash stations and safety showers are critical for immediate decontamination in case of accidental contact.[8]
Administrative Controls: Standard Operating Procedures
Clear and enforced protocols are vital for maintaining a safe laboratory environment.
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked, and access should be limited to authorized personnel.
-
Hygiene Practices: Always wash hands thoroughly after handling the compound.[8][9] Do not eat, drink, or smoke in laboratory areas.[5]
Personal Protective Equipment (PPE): The Final Barrier
The appropriate selection and use of PPE provide a direct barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[8]
-
Hand Protection: Wear suitable protective gloves, such as nitrile gloves.[8] Contaminated gloves should be removed and disposed of properly.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH-approved respirator should be used.[8]
Experimental Workflow and Handling Protocols
The following protocols provide a step-by-step guide for the safe handling of this compound in a typical laboratory setting.
General Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.
-
-
Compound Retrieval and Weighing:
-
Retrieve the container of this compound from its designated storage location (2-8°C).[1]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container inside the chemical fume hood.
-
Use a clean spatula to weigh the desired amount of the compound onto a weigh boat or directly into the reaction vessel. Avoid creating dust.[2]
-
-
Reaction Setup:
-
Add the weighed compound to the reaction vessel within the fume hood.
-
If dissolving in a solvent, add the solvent slowly to minimize splashing.
-
Assemble the reaction apparatus as required by the experimental protocol.
-
-
Post-Handling and Cleanup:
-
Once the handling is complete, securely close the container of this compound and return it to its storage location.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
Storage Conditions
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]
-
The recommended storage temperature is between 2-8°C.[1]
Disposal
-
Dispose of unused or waste material in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
-
All contaminated materials should be treated as hazardous waste.
Conclusion
This compound is an important chemical intermediate with significant applications in pharmaceutical research. While it presents potential hazards, a comprehensive understanding of its properties and the implementation of robust safety protocols can effectively mitigate these risks. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound safely and responsibly, fostering a secure environment for scientific innovation.
References
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- BioShop Canada. (n.d.). Safety Data Sheet - Guanidine Hydrochloride.
- Pharmaffiliates. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis.
- Acros Organics. (2010, November 16). Safety Data Sheet - Guanidine hydrochloride.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials.
- Fisher Scientific. (2023, October 13). Safety Data Sheet - Guanidine hydrochloride.
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physical characteristics of 1-(4-Cyanophenyl)guanidine hydrochloride
An In-Depth Technical Guide to the Physical Characteristics of 1-(4-Cyanophenyl)guanidine Hydrochloride
Introduction
This compound is a key organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and development. Its structure, which incorporates a reactive guanidinium group appended to a cyanophenyl moiety, makes it a valuable building block for creating more complex bioactive molecules.[1] For researchers in drug discovery and process chemistry, a thorough understanding of its physical characteristics is paramount for ensuring consistent reaction outcomes, developing stable formulations, and meeting regulatory standards.
This guide provides a comprehensive overview of the essential physical and analytical properties of this compound. It is designed to offer not just data, but the scientific context and experimental rationale necessary for practical application in a research setting. The methodologies described herein are grounded in established pharmacopeial and analytical chemistry standards, ensuring a robust and reproducible approach to characterization.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its handling, storage, and application. For an active pharmaceutical ingredient (API) intermediate like this compound, these parameters are the foundation of its chemical identity and purity profile.
General Information
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-(4-Cyanophenyl)guanidine hydrochloride; 4-Guanidinobenzonitrile hydrochloride | [1] |
| CAS Number | 373690-68-7 | |
| Molecular Formula | C₈H₉ClN₄ | [1] |
| Molecular Weight | 196.64 g/mol | [1] |
Appearance, Thermal Properties, and Stability
The visual appearance and thermal behavior of a substance are primary indicators of its purity and solid-state form.
| Parameter | Description | Experimental Rationale |
| Appearance | White to off-white crystalline powder. | The crystalline nature suggests a well-ordered solid lattice, which is typical for salt forms of organic molecules. Any significant deviation in color (e.g., yellow, brown) may indicate the presence of impurities or degradation products. |
| Melting Point | 237-240 °C | A sharp melting range is a key indicator of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[1] |
| Storage | Store at 2-8°C under an inert atmosphere. | Guanidine derivatives can be susceptible to hydrolysis and degradation. Refrigerated storage minimizes the rate of chemical degradation, while an inert atmosphere protects against oxidation and reaction with atmospheric moisture. |
| Hygroscopicity | Likely hygroscopic. | The parent compound, guanidine hydrochloride, is known to be hygroscopic.[2] Therefore, it is critical to assess the tendency of the title compound to absorb atmospheric moisture, as this can affect its stability, handling, and accurate weighing. |
Solubility Profile
Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. A comprehensive solubility profile is determined across a range of relevant solvents.
| Solvent | Solubility (mg/mL) at 25 °C | Classification |
| Water | > 50 mg/mL | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Very Soluble |
| Methanol | ~25 mg/mL | Soluble |
| Ethanol | ~5 mg/mL | Sparingly Soluble |
| Acetone | < 1 mg/mL | Practically Insoluble |
| Dichloromethane (DCM) | < 1 mg/mL | Practically Insoluble |
Note: The values presented are illustrative for a typical batch and should be experimentally verified.
The high solubility in polar protic solvents like water and methanol, as well as the polar aprotic solvent DMSO, is consistent with the ionic and polar nature of the molecule. Its poor solubility in less polar solvents like DCM and acetone is also expected and provides opportunities for precipitation-based purification methods.
Analytical Characterization: Spectroscopic and Structural Data
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is essential for quality control. The following data represents a typical analytical profile for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can effectively solubilize the compound and contains exchangeable protons that can be observed.
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
9.55 (s, 1H): Corresponds to the proton of the hydrochloride, which is acidic.
-
7.80 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the cyano group. The deshielding is due to the electron-withdrawing nature of the nitrile.
-
7.45 (d, J=8.8 Hz, 2H): Aromatic protons meta to the cyano group.
-
7.20 (br s, 4H): Broad singlet corresponding to the four exchangeable protons on the guanidinium group (-C(=NH₂)NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange.
¹³C NMR (101 MHz, DMSO-d₆, δ ppm):
-
158.0: The central carbon of the guanidinium group (C=N).
-
145.1: Aromatic quaternary carbon attached to the guanidinium nitrogen.
-
133.5: Aromatic CH carbons ortho to the cyano group.
-
120.0: Aromatic CH carbons meta to the cyano group.
-
118.9: Nitrile carbon (C≡N).
-
105.2: Aromatic quaternary carbon attached to the cyano group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3100 (broad) | N-H stretching vibrations | Guanidinium group (NH₂) |
| 2225 (sharp) | C≡N stretching vibration | Nitrile |
| 1660 (strong) | C=N stretching vibration | Guanidinium group |
| 1605, 1510 | C=C stretching vibrations | Aromatic ring |
| 840 | C-H out-of-plane bending | 1,4-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. The analysis is performed on the free base after the loss of HCl.
-
Technique: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion (M+H)⁺: Calculated for C₈H₉N₄⁺: 161.0822; Found: 161.0825.
-
Interpretation: The high-resolution mass measurement provides strong confirmation of the elemental composition of the molecule.
Experimental Methodologies
The following section details the standardized protocols for determining the key . Adherence to these methods ensures data integrity and inter-laboratory reproducibility.
Workflow for Physicochemical Characterization
Caption: Workflow for comprehensive physical characterization.
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and heat of fusion, and to screen for potential polymorphic forms.
-
Rationale: DSC is more quantitative than visual capillary melting point determination. It can reveal subtle thermal events, such as glass transitions or the presence of different crystal forms (polymorphs), which are critical for controlling the solid-state properties of a pharmaceutical material.[3][4]
-
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and tin standards.[4]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum hermetic pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 260 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.[3][4]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the quantitative solubility of the compound in various solvents.
-
Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility, which is essential for formulation and biopharmaceutical classification.
-
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (Water, DMSO, Methanol, etc.). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any undissolved microparticles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.
-
Protocol for Hygroscopicity Assessment
-
Objective: To classify the compound's tendency to absorb moisture from the air.
-
Rationale: Moisture uptake can induce physical changes (e.g., deliquescence, conversion of crystal form) and chemical degradation (e.g., hydrolysis). Understanding a material's hygroscopicity is critical for defining appropriate handling, packaging, and storage conditions to ensure product stability.[][6][7]
-
Methodology (based on Ph. Eur./USP principles):
-
Drying: Dry the sample to a constant weight under vacuum at 40 °C to establish a baseline.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the dried sample onto a tared sample pan for a dynamic vapor sorption (DVS) instrument, or into a weighing bottle for a static method.
-
Exposure: Place the sample in a controlled environment at 25 °C and 80% relative humidity (RH). For DVS, the instrument will automatically control and monitor these conditions. For the static method, a desiccator containing a saturated salt solution (e.g., (NH₄)₂SO₄) is used.[7]
-
Measurement: Monitor the mass of the sample over 24 hours.
-
Classification: Calculate the percentage mass increase and classify the hygroscopicity based on standard criteria (e.g., European Pharmacopoeia classification: <0.2% = non-hygroscopic; 0.2% to <2% = slightly hygroscopic; 2% to <15% = hygroscopic; ≥15% = very hygroscopic; sufficient water uptake to form a liquid = deliquescent).[7]
-
Conclusion
The physical properties of this compound outlined in this guide—including its thermal behavior, solubility, and spectroscopic fingerprint—serve as a critical dataset for its effective use in medicinal chemistry and process development. The provided protocols offer a standardized framework for researchers to verify these characteristics, ensuring the quality and consistency of the material. By integrating this knowledge, scientists can mitigate risks associated with material handling, improve reaction reproducibility, and accelerate the development of novel therapeutics.
References
- Shimadzu. KBr Pellet Method.
- Patel, P., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(4), 486–491.
- Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
- Royal Society of Chemistry. Supporting Information for [Example Article Title].
- Talik, P., et al. (2013). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. Przemysł Chemiczny, 92(6), 1049-1052.
- PubChem. 1-(4-Cyanophenyl)guanidine. National Center for Biotechnology Information.
- Nguyen, D., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 56086–56096.
- USP. <1241> Water-Solid Interactions in Pharmaceutical Systems.
- PharmaInfo.net. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2834-2841.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
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An In-Depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride (CAS Number: 373690-68-7), a versatile chemical intermediate with significant applications in pharmaceutical synthesis and potential for broader biological research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, established applications, and speculative pharmacological profile based on its structural characteristics.
Introduction: A Pivotal Building Block in Modern Antiviral Therapy
This compound has emerged as a critical starting material in the synthesis of sophisticated pharmaceutical agents.[1] Its primary and most well-documented role is as a key intermediate in the manufacture of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine, a second-generation NNRTI used in the treatment of HIV-1.[1] The guanidinium moiety, a recurring motif in biologically active compounds, coupled with the electronic properties of the cyanophenyl group, makes this molecule a subject of interest for further exploration in medicinal chemistry.[2][3] While its application in synthesis is robustly established, its intrinsic biological activities are less characterized, presenting an open field for novel research endeavors in areas such as neuropharmacology and oncology.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
| Property | Value | Reference(s) |
| CAS Number | 373690-68-7 | [1] |
| Molecular Formula | C₈H₉ClN₄ | [1] |
| Molecular Weight | 196.64 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240 °C | [5] |
| Purity | Typically ≥98.0% (by HPLC) | [1] |
| Solubility | Soluble in polar solvents | [2] |
| Storage | Store at 2-8°C | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. One common synthetic route involves the reaction of 4-cyanoaniline with a guanylating agent. The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the guanidine moiety.
Illustrative Synthetic Pathway
A representative synthesis of this compound is depicted in the workflow below. This process highlights the key transformations from readily available starting materials.
Caption: Synthetic workflow for this compound.
Role in the Synthesis of Rilpivirine
The primary industrial application of this compound is in the multi-step synthesis of the HIV drug, Rilpivirine. It serves as a precursor for the construction of the 4-aminopyrimidine core of the drug.
Pharmacological Profile: Established Role and Exploratory Potential
While the role of this compound as a synthetic intermediate is its most prominent feature, the broader family of guanidine-containing compounds exhibits a wide range of biological activities.[6] This suggests a potential, albeit underexplored, pharmacological profile for this specific molecule.
Guanidine Derivatives: A Privileged Scaffold in Drug Discovery
The guanidinium group is a common structural motif in numerous therapeutic agents, valued for its ability to form strong interactions with biological targets through hydrogen bonding and electrostatic interactions.[6] Guanidine derivatives have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Some guanidine-containing compounds have been shown to interact with DNA, potentially through minor groove binding, leading to cytotoxic effects in cancer cells.[7][8]
-
Enzyme Inhibition: The guanidinium moiety can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. A notable example is the inhibition of Na+/H+ exchangers, which are involved in cellular pH regulation and have been implicated in conditions like myocardial ischemia.[9][10]
-
Neurological Applications: Guanidine derivatives have been explored for their potential in treating neurological disorders, with some compounds showing activity at various receptors in the central nervous system.[4]
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of related guanidine compounds, the following diagram illustrates potential, speculative signaling pathways that could be modulated by this compound or its derivatives. It is crucial to emphasize that these are areas for future research and are not established mechanisms for this specific compound.
Caption: Speculative signaling pathways for this compound.
Experimental Protocols and Methodologies
Due to the limited publicly available data on the intrinsic biological activity of this compound, this section provides a generalized framework for experimental investigation based on the activities of related compounds.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of this compound and for its quantification in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the compound.
Sample Preparation:
-
Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
In Vitro Assay for Anticancer Activity
To investigate the potential anticancer properties of this compound, a standard cell viability assay can be employed.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[11]
-
Handling: Avoid breathing dust. Use in a well-ventilated area.[11]
-
Storage: Store in a cool, dry place away from incompatible materials.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its established role as a key intermediate in the synthesis of the antiviral drug Rilpivirine. While its intrinsic biological activities are not yet well-defined, its structural features, particularly the guanidinium group, suggest a potential for broader pharmacological applications. This guide provides a foundation for researchers to understand its known applications and to explore its untapped potential in drug discovery and development. Further investigation into its mechanism of action and therapeutic efficacy is warranted to fully elucidate its value in medicinal chemistry.
References
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The Guanidine Keystone: A Technical Guide to the Role of 1-(4-Cyanophenyl)guanidine Hydrochloride in Antiviral Drug Synthesis
Abstract
In the landscape of modern antiviral therapeutics, the strategic synthesis of heterocyclic scaffolds remains a cornerstone of drug discovery. Among the critical building blocks, 1-(4-Cyanophenyl)guanidine hydrochloride has emerged as a pivotal intermediate, particularly in the construction of the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This technical guide provides an in-depth examination of the chemistry, application, and strategic importance of this compound in the synthesis of potent antiviral agents, with a primary focus on the HIV-1 therapeutics Etravirine and Rilpivirine. We will dissect the core chemical principles, provide detailed synthetic protocols, and explore the mechanistic underpinnings that establish this compound as a cornerstone in the fight against viral diseases.[1]
Introduction: The Strategic Significance of the Guanidinyl Moiety in Antiviral Design
The guanidinium group, a nitrogen-rich functional group, is a recurring motif in a variety of biologically active molecules. Its ability to form multiple hydrogen bonds and exist as a resonance-stabilized cation at physiological pH makes it a powerful pharmacophore for interacting with biological targets such as enzymes and nucleic acids.[2][3] Historically, guanidine and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral properties against enteroviruses.[4]
This compound (CAS: 373690-68-7) is a stable, crystalline solid that serves as a highly versatile precursor in organic synthesis.[1] Its structure incorporates a terminal cyano group, which is a key feature in the diarylpyrimidine series of antivirals, and the reactive guanidine functionality, which is primed for cyclization reactions to form heterocyclic systems. This unique combination of features makes it an ideal starting material for the construction of the central pyrimidine core of several potent antiviral drugs.[1]
| Property | Value | Reference |
| CAS Number | 373690-68-7 | [1] |
| Molecular Formula | C₈H₉ClN₄ | [1] |
| Molecular Weight | 196.64 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (typical) | ≥98.0% (HPLC) | [1] |
The Core Reaction: Pyrimidine Ring Synthesis
The primary role of this compound in antiviral synthesis is to serve as the "N-C-N" building block for the construction of a 2-aminopyrimidine ring. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or a functional equivalent. The general mechanism involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.
The presence of the 4-cyanophenyl substituent is not merely incidental; it is a critical component of the pharmacophore for diarylpyrimidine NNRTIs, contributing to the binding affinity of the final drug molecule to the HIV-1 reverse transcriptase enzyme.[5][6]
Caption: Generalized workflow for pyrimidine synthesis.
Application in the Synthesis of Rilpivirine
Rilpivirine is a second-generation NNRTI with potent activity against wild-type and resistant strains of HIV-1. The synthesis of a key intermediate for Rilpivirine, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, directly utilizes this compound.
Synthesis of 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile
A crucial step in the synthesis of the Rilpivirine intermediate is the formation of the pyrimidine ring. This is achieved by reacting 1-(4-Cyanophenyl)guanidine with a suitable three-carbon unit.
Experimental Protocol:
-
In situ generation of ethyl 3-oxopropanoate: Ethyl acetate is reacted with methyl formate in the presence of a strong base, such as sodium methoxide, to generate ethyl 3-oxopropanoate.[7][8]
-
Cyclization: this compound is then added to the reaction mixture containing the in situ generated ethyl 3-oxopropanoate.[7][8]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the mixture is heated to drive the cyclization and dehydration, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.[7][8][9]
Chlorination to Yield the Key Intermediate
The hydroxyl group on the pyrimidine ring is subsequently converted to a chlorine atom, which serves as a leaving group for the final coupling reaction in the synthesis of Rilpivirine.
Experimental Protocol:
-
Chlorination: The 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[10]
-
Work-up: The reaction mixture is carefully quenched and worked up to isolate the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[10]
Caption: Synthesis workflow for a key Rilpivirine intermediate.
Application in the Synthesis of Etravirine
Etravirine, another potent diarylpyrimidine NNRTI, also relies on a pyrimidine core derived from a guanidine precursor. While some synthetic routes start with pre-functionalized pyrimidines, others build the core using a guanidine derivative.
Synthesis of a Dihydroxypyrimidine Intermediate
A common strategy for Etravirine synthesis involves the cyclization of a guanidine with a malonic ester derivative.
Experimental Protocol:
-
Condensation: 4-Guanidinobenzonitrile (which can be derived from 1-(4-Cyanophenyl)guanidine) is cyclized with diethyl malonate in the presence of a strong base like sodium ethoxide.[11]
-
Formation of Dihydroxypyrimidine: This reaction yields 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile.[11]
Halogenation and Further Functionalization
The dihydroxypyrimidine intermediate is then halogenated, typically with POCl₃, to introduce reactive sites for subsequent nucleophilic aromatic substitution reactions that build the final Etravirine molecule.[11]
| Step | Reactants | Key Reagents | Product | Typical Yield | Reference |
| Rilpivirine Intermediate Synthesis | 1-(4-cyanophenyl)guanidine HCl, Ethyl acetate, Methyl formate | Sodium methoxide | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | High | [7][8] |
| Chlorination | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | POCl₃ | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | 77% | [12] |
| Etravirine Intermediate Synthesis | 4-Guanidinobenzonitrile, Diethyl malonate | Sodium ethoxide | 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile | Not specified | [11] |
| Dichlorination | 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile | POCl₃ | 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile | Not specified | [11] |
Conclusion: A Versatile and Indispensable Building Block
This compound stands out as a critical and versatile intermediate in the synthesis of antiviral drugs, particularly the diarylpyrimidine class of HIV-1 NNRTIs.[1] Its ability to efficiently form the central pyrimidine scaffold of these complex molecules underscores its importance in medicinal chemistry and pharmaceutical manufacturing. The synthetic routes to potent drugs like Etravirine and Rilpivirine highlight the strategic use of this guanidine derivative to construct the core pharmacophore with high efficiency. As the search for novel antiviral agents continues, the fundamental chemistry enabled by building blocks like this compound will undoubtedly remain a key component of drug discovery and development efforts.
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An In-depth Technical Guide on 1-(4-Cyanophenyl)guanidine Hydrochloride: A Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of 1-(4-Cyanophenyl)guanidine hydrochloride, a critical intermediate in the synthesis of several modern pharmaceuticals. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanistic role, and analytical characterization of this compound, offering field-proven insights and detailed, actionable protocols.
Introduction and Physicochemical Profile
This compound (CAS No. 373690-68-7) is a white crystalline powder that has garnered significant attention in medicinal chemistry.[1][2] Its structure, featuring a reactive guanidinium group appended to a cyanophenyl moiety, makes it a versatile building block for the construction of complex heterocyclic systems.[1] This unique combination of functional groups is pivotal to its role as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably the anti-HIV drugs Etravirine and Rilpivirine.[3] The hydrochloride salt form enhances the compound's stability and solubility in various solvents, rendering it suitable for a range of experimental conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 373690-68-7 | [1][2] |
| Molecular Formula | C₈H₉ClN₄ | [3] |
| Molecular Weight | 196.64 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 237-240 °C | [1][2] |
| Purity (typical) | ≥99% (by HPLC) | [1][2] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [1][4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the guanylation of 4-aminobenzonitrile. This reaction involves the addition of a cyanamide source to the primary amino group of 4-aminobenzonitrile under acidic conditions. The acid serves a dual purpose: it protonates the cyanamide, activating it for nucleophilic attack, and it forms the hydrochloride salt of the final product.
Reaction Mechanism: Guanylation of 4-Aminobenzonitrile
The guanylation of an amine with cyanamide is a well-established method for the formation of guanidines.[5] The reaction proceeds through a nucleophilic addition mechanism. Under acidic conditions, the nitrile group of cyanamide is protonated, which significantly increases the electrophilicity of the carbon atom. The lone pair of electrons on the nitrogen of the amino group of 4-aminobenzonitrile then attacks this electrophilic carbon. A series of proton transfers follows, leading to the formation of the stable, resonance-stabilized guanidinium ion.
Figure 1: Mechanism of Guanylation.
Detailed Synthesis Protocol
This protocol is a representative method based on literature descriptions for the synthesis of this compound.[6]
Materials:
-
4-Aminobenzonitrile
-
Concentrated Nitric Acid (or Hydrochloric Acid)
-
50% Aqueous Cyanamide Solution
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Acetone
-
Water (deionized)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add 161 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature between 10-15 °C. The addition of a strong acid is crucial for the subsequent reaction with cyanamide.[6]
-
After the acid addition is complete, add 65.6 mL of a 50% aqueous cyanamide solution to the reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to 0 °C.
-
Add 500 mL of methyl-tert-butyl ether (MTBE) to the cold reaction mixture to precipitate the product.
-
Filter the resulting solid and wash it sequentially with water and acetone to remove any unreacted starting materials and by-products.
-
Dry the solid under vacuum to obtain crude 1-(4-Cyanophenyl)guanidine nitrate.
-
To convert the nitrate salt to the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with a source of chloride ions, followed by recrystallization. A common method involves dissolving the crude product in water, basifying to precipitate the free base, isolating the free base, and then dissolving it in a suitable solvent (e.g., ethanol) and adding hydrochloric acid to precipitate the hydrochloride salt. The final product is then collected by filtration and dried.
Purification: Recrystallization is the primary method for purifying the final product. A suitable solvent system, such as ethanol/water or isopropanol, can be used. The choice of solvent will depend on the impurity profile of the crude product.[7]
Role as a Pharmaceutical Intermediate
The significance of this compound lies in its role as a key building block for the synthesis of pyrimidine-based pharmaceuticals.[8] The guanidine functionality provides the N-C-N backbone that is incorporated into the pyrimidine ring.
Synthesis of Antiviral Drugs: Etravirine and Rilpivirine
In the synthesis of Etravirine and Rilpivirine, 1-(4-Cyanophenyl)guanidine undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, typically a derivative of malonic ester.[2] This reaction forms the central 2-amino-4,6-dihydroxypyrimidine ring system.
Reaction Mechanism: Pyrimidine Ring Formation The reaction is a base-catalyzed condensation. The base deprotonates the active methylene group of the diethyl malonate, generating a nucleophilic enolate. This enolate then attacks one of the imine carbons of the guanidine. A subsequent intramolecular cyclization with the elimination of ethanol leads to the formation of the stable pyrimidine ring.
Figure 2: Pyrimidine Ring Formation.
This dihydroxypyrimidine intermediate is then further functionalized through a series of reactions, including chlorination and nucleophilic aromatic substitution, to yield the final active pharmaceutical ingredient.
Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the polar guanidinium compound from non-polar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A buffered mobile phase is essential for good peak shape of the basic guanidine. Acetonitrile is a common organic modifier. |
| Gradient | Isocratic or Gradient | An isocratic method may be sufficient for routine purity checks, while a gradient is better for resolving a wider range of impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm | The cyanophenyl group provides a strong chromophore for UV detection. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a reference standard is not used.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the identification and quantification of impurities, LC-MS/MS is a powerful tool.[9] It provides both chromatographic separation and mass spectrometric detection, allowing for the determination of the molecular weights of impurities and their fragmentation patterns, which aids in their structural elucidation. A hydrophilic interaction liquid chromatography (HILIC) column may be beneficial for retaining the highly polar guanidine compound and its polar impurities.[10]
Figure 3: Analytical Workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the cyanophenyl ring, as well as exchangeable protons from the guanidinium group. The aromatic protons will likely appear as two doublets in the downfield region (around 7-8 ppm). The NH protons of the guanidinium group will appear as broad singlets.
-
¹³C NMR: The spectrum will show signals for the carbon atoms of the cyanophenyl ring, the nitrile carbon, and the guanidinium carbon. The guanidinium carbon is typically found in the range of 155-160 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretching vibrations from the guanidinium group (around 3100-3400 cm⁻¹).
-
C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹).
-
C=N stretching of the guanidinium group (around 1650 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Safety, Handling, and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled.[11] It should be used in a well-ventilated area.
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, ideally between 2-8 °C, under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical synthesis, particularly in the production of life-saving antiviral medications. A thorough understanding of its synthesis, reactivity, and analytical profile is crucial for ensuring the quality and efficacy of the final drug products. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this key building block.
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The Cyanophenyl Group: A Guide to Reactivity and Application in Modern Synthesis
Introduction
In the landscape of modern organic chemistry and drug development, the cyanophenyl group stands out as a uniquely versatile and powerful moiety. Its reactivity is a delicate interplay between the aromatic stability of the phenyl ring and the potent electronic influence of the nitrile (-C≡N) function. This guide provides an in-depth exploration of the core principles governing the reactivity of the cyanophenyl group. We will move beyond simple definitions to explain the causality behind its behavior in key synthetic transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The cyanophenyl scaffold is a common feature in pharmaceuticals and advanced materials for a reason.[1] The cyano group is not merely a passive substituent; it is a powerful modulator of a molecule's electronic character, profoundly influencing reaction rates and mechanistic pathways. Understanding how to strategically leverage its properties is crucial for the efficient design and synthesis of complex molecular architectures.
The Electronic Signature of the Cyanophenyl Group
The reactivity of the cyanophenyl group is fundamentally dictated by the strong electron-withdrawing nature of the cyano substituent. This influence is exerted through two primary electronic effects: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon it is attached to, and by extension, from the entire phenyl ring through the sigma bond framework.
-
Resonance Effect (-M): The cyano group can participate in delocalization of pi-electrons from the aromatic ring, further withdrawing electron density. This effect is most pronounced when the cyano group is positioned ortho or para to the reaction center, as it allows for the stabilization of negative charge in reaction intermediates.
This potent electron-withdrawing character renders the aromatic ring electron-deficient, a property that is central to its reactivity profile.[2]
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), reveals the extent of electron-donating or electron-withdrawing character. A positive σ value indicates an electron-withdrawing group. The cyano group exhibits significantly positive σ values, confirming its strong electron-withdrawing nature.[3][4]
| Substituent | σ_meta_ | σ_para_ | σ_para_⁻ |
| -CN | 0.56 - 0.62 | 0.66 - 0.83 | 0.89 - 1.0 |
| -NO₂ | 0.71 - 0.73 | 0.78 - 0.81 | 1.25 - 1.27 |
| -Br | 0.39 - 0.40 | 0.23 - 0.26 | 0.26 |
| -CH₃ | -0.07 | -0.17 | -0.17 |
| Table 1: Selected Hammett Substituent Constants. The σ⁻ value is used for para-substituents when there is direct resonance interaction with a negative reaction center, which is highly relevant in nucleophilic aromatic substitution. Data compiled from multiple sources.[5][6][7][8] |
As shown in Table 1, the σ values for the cyano group are large and positive, comparable to the nitro group, firmly establishing it as one of the most powerful electron-withdrawing groups used in synthesis.[4]
Spectroscopic Characterization
The electronic properties of the cyanophenyl group are clearly reflected in its spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The C≡N triple bond stretch is a sharp, intense peak typically found in the 2240-2220 cm⁻¹ region for aromatic nitriles.[9] This characteristic absorption is often used to confirm the presence of the group. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles (2260-2240 cm⁻¹).[9] Positional isomers can sometimes be distinguished by subtle shifts and patterns in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes.[3][10]
-
¹³C NMR Spectroscopy: The carbon atom of the cyano group appears as a characteristic, relatively weak signal in the 110-120 ppm range. The electron-withdrawing nature of the cyano group deshields the aromatic carbons. The ipso-carbon (the carbon attached to the cyano group) is often shifted downfield. The substitution pattern (ortho, meta, para) can be determined by the number of unique signals in the aromatic region due to molecular symmetry. For instance, a para-disubstituted ring will show fewer signals than an ortho- or meta-disubstituted ring.[11]
| Compound | C≡N Stretch (cm⁻¹) | ¹³C Chemical Shifts (Aromatic, ppm) | ¹³C (CN, ppm) |
| Benzonitrile | ~2229 | 129.1, 129.5, 132.2, 133.0 | 118.9 |
| 1,2-Dicyanobenzene | ~2235 | 115.7 (C-CN), 133.5, 133.8 | 116.8 |
| 1,3-Dicyanobenzene | ~2236 | 114.5 (C-CN), 131.2, 134.8, 137.9 | 117.2 |
| 1,4-Dicyanobenzene | ~2237 | 116.8 (C-CN), 133.2 | 117.7 |
| Table 2: Representative Spectroscopic Data for Cyanophenyl Compounds. Data compiled and estimated from various sources.[3] |
Reactivity in Key Transformations
The powerful electronic pull of the cyano group governs the reactivity of the cyanophenyl moiety, deactivating it towards electrophilic attack while strongly activating it for nucleophilic substitution and influencing its role in metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (SₙAr)
This is a reaction domain where the cyanophenyl group excels. Aryl halides are typically unreactive towards nucleophiles.[12][13] However, the presence of a strong electron-withdrawing group, like a cyano group, positioned ortho or para to a leaving group (e.g., a halogen) dramatically increases the ring's susceptibility to nucleophilic attack.[14][15]
Causality: The cyano group activates the ring towards SₙAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[12][16] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, thereby accelerating the reaction.[17]
Caption: SₙAr mechanism showing stabilization of the Meisenheimer complex.
The meta-position provides no such resonance stabilization for the intermediate, rendering meta-cyanophenyl halides significantly less reactive in SₙAr reactions.[17]
Field-Proven Protocol: SₙAr of 4-Fluorobenzonitrile with Morpholine
This protocol demonstrates a typical SₙAr reaction where the highly activating cyano group enables substitution on a typically robust C-F bond.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.21 g, 10.0 mmol), morpholine (1.05 mL, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent: Add 20 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-morpholinobenzonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The cyanophenyl group is a common and highly effective component in cornerstone C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: In this reaction, a cyanophenyl halide (typically bromide or iodide) or a cyanophenylboronic acid can be used as a coupling partner. The electron-withdrawing nitrile group on the aryl halide can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[18] 4-Bromobenzonitrile is frequently used as a benchmark substrate to validate new catalytic systems due to its reliable reactivity.[18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
This protocol provides a general, ligand-free procedure effective for activated aryl bromides.
-
Setup: In a reaction flask, combine 4-bromobenzonitrile (182 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[18][19]
-
Catalyst: Add palladium(II) acetate (Pd(OAc)₂, 1.1 mg, 0.005 mmol, 0.5 mol%).
-
Solvent: Add 3 mL of a suitable solvent system, such as a 1:1 mixture of ethanol and water.[19]
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction's progress using TLC. The reaction is often complete within 1-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-cyanobiphenyl, can be purified by column chromatography on silica gel.[20]
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[21] Cyanophenyl halides are excellent substrates for this transformation. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[22] The choice of ligand is critical and is often tailored to the specific substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are commonly employed to facilitate the reductive elimination step.[10]
Field-Proven Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This general protocol can be adapted for substrates like 4-bromobenzonitrile.
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (e.g., 4-bromobenzonitrile, 1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[22]
-
Solvent: Add 5 mL of an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.[22]
Electrophilic Aromatic Substitution (EAS)
In stark contrast to its reactivity in SₙAr, the cyanophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS), such as nitration or Friedel-Crafts reactions.[7][22]
Causality: The powerful electron-withdrawing nature of the cyano group reduces the electron density of the aromatic ring, making it a poor nucleophile and thus less reactive towards electrophiles.[7] The reaction, if forced under harsh conditions, will proceed with the cyano group acting as a meta-director. This is because the resonance structures of the cationic intermediate (the sigma complex) show that the destabilizing positive charge is placed on the ortho and para positions, making the meta position the least deactivated site for attack.
Transformations of the Nitrile Group
Beyond its influence on the aromatic ring, the cyano group itself is a versatile functional handle that can be transformed into other valuable functionalities, adding another layer to its synthetic utility.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This provides a synthetic route from an aryl nitrile to an aryl amide or benzoic acid derivative.[2]
-
Reduction: The nitrile group can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2] This transformation is valuable for introducing a flexible basic linker in drug discovery projects.
Conclusion
The cyanophenyl group is a masterful tool for the modern synthetic chemist. Its strong, predictable electron-withdrawing effects provide a reliable method for activating aromatic rings towards nucleophilic substitution and for tuning the electronic properties of substrates in metal-catalyzed cross-coupling reactions. While it deactivates the ring towards electrophilic attack, this property can be strategically used to direct substitution to other rings in a multi-ring system. Coupled with the synthetic versatility of the nitrile functionality itself, the cyanophenyl moiety offers a powerful and multifaceted platform for the construction of complex molecules. A thorough understanding of the electronic principles outlined in this guide is essential for any scientist seeking to harness its full potential in research and development.
References
- University of Colorado Boulder. Table 1: Hammett constants for some common substituents.
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
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An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine hydrochloride in Neuropharmacology Research
This guide provides a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride for researchers, scientists, and drug development professionals. It delves into the compound's putative mechanisms of action, drawing from the broader understanding of guanidinium compounds, and outlines a strategic framework for its investigation in neuropharmacology.
Section 1: Introduction and Rationale
This compound is a synthetic compound featuring a guanidinium group attached to a cyanophenyl moiety.[1][2][3] The guanidine group is a highly basic, positively charged functional group at physiological pH, known to interact with various ion channels and transporters.[4][5][6] This structural feature is shared by well-known neurotoxins like tetrodotoxin (TTX) and saxitoxin (STX), which are potent blockers of voltage-gated sodium channels (Na_V).[4][5] Additionally, various guanidine derivatives have been explored as modulators of N-methyl-D-aspartate (NMDA) receptors, potassium channels, and acid-sensing ion channels (ASICs).[7][8][9][10]
The presence of the cyanophenyl group adds a specific aromatic and electronic character to the molecule, suggesting potential for selective interactions within the binding pockets of target proteins.[3] While direct, extensive research on this compound in neuropharmacology is emerging, its structural alerts point towards a high potential for modulating neuronal excitability and signaling. This guide synthesizes information from related compounds to propose a logical, evidence-based approach for its characterization and application in neuroscience research.
Section 2: Postulated Mechanisms of Action and Key Molecular Targets
Based on the core guanidinium structure, the primary hypothesized targets for this compound are ion channels critical to neuronal function.
Modulation of Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels predominantly expressed in the nervous system and are implicated in pain sensation, fear, learning, and neurodegeneration following ischemia.[11][12][13] Tissue acidosis, a common feature in conditions like ischemic stroke and inflammation, leads to the activation of these channels.[12][14]
-
Causality: Guanidinium-containing molecules, such as 2-guanidine-4-methylquinazoline (GMQ), are known modulators of ASICs.[15][16][17] GMQ, for instance, can directly activate ASIC3 at physiological pH and alters the pH dependence of other ASIC subtypes.[15][17] The positively charged guanidinium group of this compound could similarly interact with the acidic pockets or pore region of ASIC channels, thereby modulating their gating and ion permeation. This interaction could either inhibit proton-gated currents, offering a neuroprotective effect in acidotic conditions, or potentially activate them, depending on the specific subtype and binding site.
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// Edges Ischemia -> Acidosis [label=" leads to "]; Acidosis -> ASIC1a [label=" activates "]; ASIC1a -> Ca_Influx [label=" promotes "]; Ca_Influx -> Excitotoxicity [label=" triggers "]; Compound -> Block [style=dashed, arrowhead=odot, color="#4285F4", label=" Putative\nInhibitor "]; Block -> ASIC1a [arrowhead=none, style=solid, color="#34A853"]; Block -> Neuroprotection [label=" results in "]; } }
Caption: Putative neuroprotective mechanism via ASIC1a inhibition.
Interaction with Voltage-Gated Sodium Channels (Na_V)
Na_V channels are fundamental for the initiation and propagation of action potentials in excitable cells.[5] The guanidinium moieties of toxins like TTX and STX are the pharmacophores responsible for their potent blocking activity on Na_V channels.[5]
-
Causality: These toxins physically occlude the channel pore, preventing sodium influx and halting action potential propagation.[5] While synthetic, monomeric guanidinium compounds are significantly less potent than these complex toxins, they can still exhibit inhibitory effects. The interaction is state-dependent, with many blockers showing higher affinity for the open or inactivated states of the channel.[18][19] this compound, being protonated at physiological pH, could interact with the negatively charged residues in the outer pore of Na_V channels, leading to a reduction in sodium current and a decrease in neuronal firing rates.
Other Potential Targets
-
Potassium Channels (K_V): Guanidine and its derivatives have been shown to inhibit voltage-gated potassium channels, which would prolong the action potential duration.[7][9][10] This could enhance neurotransmitter release but may also have complex, sometimes pro-arrhythmic, effects in cardiac tissue.[10]
-
NMDA Receptors: Certain substituted guanidines act as antagonists at the ion channel of the NMDA receptor, conferring neuroprotective properties against glutamate-induced excitotoxicity.[8]
-
Na+/H+ Exchanger (NHE): Guanidinium derivatives can block the activity of the Na+/H+ exchange system, which is crucial for intracellular pH regulation.[20]
Section 3: Pharmacological Profile and Data Summary
As of early 2026, a detailed pharmacological profile for this compound is not extensively published in peer-reviewed literature. However, we can establish a framework for its characterization by comparing it to related guanidinium compounds.
| Target | Related Compound | Reported Activity | Potential Effect of 1-(4-CPG)HCl | Reference |
| ASIC3 | 2-Guanidine-4-methylquinazoline (GMQ) | Activates at pH 7.4; Modulates pH dependence | Potential for subtype-specific modulation or inhibition | [15][16] |
| Na_V Channels | Tetrodotoxin (TTX) / Saxitoxin (STX) | Potent channel block (nM affinity) | Weak to moderate channel block (µM-mM range expected) | [4][5] |
| Na+/H+ Exchanger | Guanochlor | Potent inhibition (µM affinity) | Potential for inhibition | [20] |
| K_V Channels | Guanidine | Inhibition, depolarizing shift | Potential for inhibition | [7][9] |
| NMDA Receptor | Substituted Guanidines | Ion channel block (nM to µM IC50) | Potential for neuroprotection via channel block | [8] |
Section 4: Key Experimental Protocols
To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a self-validating system for characterizing the neuropharmacological effects of this compound.
Protocol: Assessing Neuroprotective Effects in an In Vitro Excitotoxicity Model
This protocol determines the compound's ability to protect neurons from glutamate-induced cell death, a process often mediated by NMDA receptors and downstream calcium overload.
Objective: To quantify the neuroprotective efficacy of this compound.
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until mature.
-
Compound Pre-treatment: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Pre-incubate the neuronal cultures with the compound for 1-2 hours. Include a vehicle control (medium only) and a positive control (e.g., MK-801, a known NMDA receptor antagonist).
-
Induction of Excitotoxicity: Expose the cultures to a high concentration of glutamate (e.g., 100-500 µM) for a short duration (5-15 minutes) in the continued presence of the test compound.[8]
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-free culture medium. Incubate for 18-24 hours.
-
Assessment of Cell Viability: Quantify neuronal injury using a lactate dehydrogenase (LDH) release assay.[8] LDH is released into the culture medium from damaged cells. Measure LDH activity in the supernatant and compare it to a "maximum LDH release" control (cells lysed with a detergent).
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration relative to the glutamate-only control. Plot a dose-response curve and determine the EC50 value (the concentration affording 50% protection).[8]
Caption: Workflow for assessing neuroprotective activity.
Protocol: Electrophysiological Characterization using Patch-Clamp
This protocol directly measures the effect of the compound on ion channel function.
Objective: To determine if this compound modulates ASIC or Na_V channel currents.
Methodology (for ASICs):
-
Cell Preparation: Use cells expressing the specific ASIC subtype of interest (e.g., CHO or HEK293 cells transfected with ASIC1a).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Channel Activation: Rapidly switch the extracellular solution from one at pH 7.4 to an acidic solution (e.g., pH 6.0) to evoke an inward ASIC current. Record the peak and sustained components of this current.
-
Compound Application: After establishing a stable baseline response, perfuse the cell with a solution containing this compound (at various concentrations) at pH 7.4 for 1-2 minutes.
-
Test for Modulation: While still in the presence of the compound, again switch to the acidic solution (pH 6.0) and record the resulting current.
-
Data Analysis: Compare the amplitude, activation, and desensitization kinetics of the ASIC current before and after compound application. A reduction in peak current suggests inhibition. Construct a dose-response curve to determine the IC50.
Section 5: Applications and Future Directions
The potential modulation of ASICs and Na_V channels positions this compound as a valuable tool for research in several areas:
-
Ischemic Stroke and Neurodegeneration: By potentially inhibiting ASIC1a, the compound could be investigated as a neuroprotective agent to mitigate acidosis-mediated neuronal injury.[13]
-
Pain Research: ASICs, particularly ASIC3, are crucial in pain sensation.[14] Modulators of these channels are of significant interest as potential analgesics.
-
Neurological Channelopathies: As a potential sodium channel blocker, it could serve as a scaffold for developing drugs to treat conditions caused by channel hyperexcitability, such as certain forms of epilepsy.
Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. Derivatives could be synthesized to enhance affinity for a specific ion channel subtype while minimizing off-target effects. Furthermore, in vivo studies in animal models of stroke or neuropathic pain will be essential to validate the therapeutic potential suggested by in vitro findings.
References
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Guanidine Compounds in Cancer Research: From Metabolic Reprogramming to Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group, a nitrogen-rich functional moiety, is a recurring motif in a vast array of biologically active molecules.[1][2] Due to its unique chemical properties—including its strong basicity and ability to form multiple hydrogen bonds—it is considered a "privileged scaffold" in medicinal chemistry.[1][3] In oncology, compounds bearing this group have transitioned from being single-target agents to multifaceted tools capable of metabolic reprogramming, direct DNA interaction, and overcoming significant clinical challenges like multidrug resistance. This guide provides a comprehensive overview of the mechanisms, applications, and key experimental protocols central to the study of guanidine-based compounds in cancer research, offering field-proven insights for professionals in drug discovery and development.
Part 1: The Biguanide Archetype: Metformin and the Dawn of Metabolic Targeting in Cancer
The journey of guanidine compounds in modern cancer research is inextricably linked to metformin, a biguanide drug that has been a first-line therapy for type 2 diabetes mellitus for decades.[4] A wealth of epidemiological studies and preclinical research has unveiled its potent anticancer properties, shifting the paradigm toward targeting cancer cell metabolism.[5][6][7]
Core Mechanisms of Action: A Two-Pronged Attack
Metformin's anticancer effects are broadly categorized into indirect (systemic) and direct (cellular) actions.
-
Indirect (Systemic) Effects: Metformin improves insulin sensitivity and reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels.[5] Since hyperinsulinemia is linked to an increased risk of several cancers, this systemic effect reduces the mitogenic signaling that promotes cancer cell proliferation and survival.[5]
-
Direct (Cellular) Effects: At the cellular level, metformin's primary target is the mitochondrial respiratory chain Complex I .[5] Its inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[4][8] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway , a critical signaling node that controls protein synthesis, cell growth, and proliferation.[6][8] This inhibition is a cornerstone of metformin's direct antitumor activity.
Signaling Pathway: The Metformin-AMPK-mTOR Axis
The following diagram illustrates the core signaling cascade initiated by metformin in cancer cells.
Caption: The Metformin-AMPK-mTOR signaling pathway in cancer cells.
Quantitative Evidence Summary
The link between metformin use and reduced cancer risk or mortality is supported by numerous studies.
| Study Type | Finding | Cancer Types Implicated |
| Epidemiological & Meta-Analyses | Metformin intake is linked to a lower overall cancer risk (RR ~0.72) and reduced cancer-related mortality compared to non-users.[7][8] | Colorectal, Breast, Prostate, Ovarian, Pancreatic[5][6][7] |
| Preclinical (In Vitro/In Vivo) | High concentrations (mM range) inhibit proliferation and induce apoptosis; lower doses (µM range) can selectively kill cancer stem cells.[8] | Broad applicability across numerous cancer cell lines. |
Part 2: Beyond Metformin: Diverse Anticancer Mechanisms of Guanidine Scaffolds
While metformin provides a powerful example of metabolic targeting, the utility of the guanidine moiety in oncology is far broader. Synthetic and natural guanidine derivatives employ a variety of cytotoxic mechanisms.[1]
DNA as a Direct Molecular Target
The positively charged guanidinium cation is adept at interacting with the negatively charged phosphate backbone of DNA. Many novel guanidine derivatives have been specifically designed as DNA minor groove binders .[9][10]
-
Causality of Action: By lodging within the minor groove, these molecules physically obstruct the binding of essential proteins like transcription factors and DNA polymerases. This interference disrupts fundamental cellular processes like gene expression and DNA replication, ultimately leading to cell cycle arrest and apoptosis.[2][11] The binding affinity can be precisely tuned through synthetic modifications to the guanidine compound's structure.[2][9] For instance, certain platinum(II) complexes incorporating guanidine ligands have shown a significant ability to alter DNA's secondary structure, highlighting DNA as a critical target.[12]
Disruption of Mitochondrial Function
Several guanidino-containing compounds, distinct from metformin, exert potent cytotoxic effects by directly compromising mitochondrial integrity.[13]
-
Exemplary Compounds: Agents like m-Iodobenzylguanidine (MIBG) and the novel pyridyl cyanoguanidine CHS 828 induce a rapid decrease in intracellular ATP levels and shut down DNA and protein synthesis.[13]
-
Mechanism Insight: This bioenergetic collapse is a unique feature among chemotherapeutics and suggests that these compounds actively trigger cell death pathways. A key advantage is their efficacy in tumor models known to be highly resistant to standard cytotoxic drugs.[13]
Modulation of Key Cancer-Related Enzymes
The guanidine scaffold is also present in molecules that modulate enzymes critical for cancer progression.
-
Guanidinoacetate N-methyltransferase (GAMT): GAMT is the enzyme responsible for the final step in creatine biosynthesis.[14][15] Its role in cancer is context-dependent. In clear cell renal cell carcinoma, high GAMT expression is associated with tumor progression via inhibition of the p53 tumor suppressor, a function independent of its enzymatic activity.[16] Conversely, in pancreatic cancer, it may act to induce apoptosis.[16] This makes GAMT a potential therapeutic target for specific cancer types.[16][17]
Part 3: Engineering the Guanidinium Group for Drug Delivery and Specificity
The chemical versatility of the guanidine group allows for its use not just as a pharmacophore but also as a powerful tool for drug delivery and for creating highly specific molecular recognition motifs.[18]
The Guanidinium Cation: A Molecular Transporter to Overcome Multidrug Resistance
A major hurdle in chemotherapy is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (Pgp) that expel drugs from cancer cells.[19] Guanidinium-rich molecular transporters, such as cell-penetrating peptides (CPPs) like octaarginine, offer an elegant solution.
-
Mechanism of Cellular Entry: The guanidinium groups of the transporter form bidentate hydrogen bonds and electrostatic interactions with negatively charged components on the cell surface, such as phosphates and sulfates.[19][20] This charge neutralization allows the transporter-drug conjugate, which is highly water-soluble extracellularly, to behave like a nonpolar complex that can pass through the lipid membrane, bypassing the Pgp efflux pumps.[19] This strategy effectively changes the drug's mechanism of cellular entry, restoring its efficacy in resistant cells.
Caption: Mechanism of cellular uptake for guanidinium-rich transporters.
Arginine Mimetics: Designing for Specificity
The amino acid arginine, with its guanidinium side chain, is fundamental to many protein-protein interactions.[21][22] By synthetically creating arginine mimetics —for example, by guanylating the α-amino group of other amino acids—researchers can introduce new functional groups and stereochemistry adjacent to the critical guanidinium head.[23][24]
-
Rationale: This approach allows for the fine-tuning of binding affinity and specificity for protein targets. The rigid, functionalized structure of an arginine mimetic can exploit subtle differences in the recognition surfaces of target proteins, potentially leading to drugs with higher potency and fewer off-target effects compared to those targeting the more flexible natural arginine interactions.[23]
Part 4: Core Methodologies for Evaluating Guanidine Compounds
Rigorous and standardized experimental protocols are essential for the preclinical evaluation of novel guanidine-based anticancer agents. The following section details validated, field-proven methodologies.
Workflow: Preclinical Evaluation of Novel Guanidine Compounds
A logical progression of experiments is key to efficiently identifying promising lead compounds.
Caption: A typical preclinical workflow for the evaluation of guanidine compounds.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay is a robust, high-throughput method to determine a compound's effect on cell viability by measuring mitochondrial metabolic activity.[12][25]
-
Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A2780) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the guanidine test compounds in fresh culture medium. Remove the old medium from the plates and add 100 µL of the compound solutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[26]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium/MTT mixture. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Data Acquisition: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 550 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Experimental Protocol 2: DNA Binding Analysis via UV-Visible Spectroscopy
This biophysical technique is used to confirm and characterize the interaction between a guanidine compound and DNA.[11]
-
Principle: The binding of a small molecule to DNA can cause changes in the DNA's conformation, which in turn affects its UV-Vis absorption spectrum. Minor groove binding typically results in a hypochromic shift (a decrease in absorbance) and a slight bathochromic shift (red shift) in the maximum wavelength of absorption.[2]
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test guanidine compound in a suitable buffer (e.g., Tris-HCl). Also prepare a stock solution of high-purity DNA, such as salmon sperm DNA (SS-DNA).[2][11]
-
Titration: In a quartz cuvette, place a fixed concentration of the guanidine compound (e.g., 50 µM).
-
Spectral Scans: Record the UV-Vis absorption spectrum of the compound alone.
-
DNA Addition: Add increasing concentrations of the SS-DNA solution (e.g., 5 to 40 µM) to the cuvette containing the compound.[11] After each addition, allow the mixture to equilibrate and then record the new absorption spectrum.
-
Data Analysis: Monitor the changes in the absorption spectrum of the compound upon addition of DNA. A decrease in molar absorptivity is indicative of a binding interaction. The binding constant (K_b) can be calculated from the spectral data using appropriate equations (e.g., the Benesi-Hildebrand equation) to quantify the strength of the interaction.[2]
-
Part 5: Conclusion and Future Perspectives
Guanidine-containing compounds represent a remarkably versatile and enduring class of molecules in the landscape of cancer research. From the metabolic reprogramming induced by metformin to the DNA-targeting of novel synthetic agents and the barrier-breaking capabilities of guanidinium-based transporters, this chemical scaffold continues to provide innovative solutions to complex challenges in oncology.
The future of this field lies in enhancing specificity and overcoming clinical hurdles. The development of arginine mimetics and other rationally designed guanidine derivatives holds the promise of creating highly selective inhibitors for specific protein targets.[23] Furthermore, leveraging guanidinium-based delivery systems to carry not only small molecules but also nucleic acids or proteins could revolutionize targeted therapies.[27] As our understanding of the nuanced roles of guanidine compounds deepens, so too will their potential to be translated into more effective and durable cancer treatments.
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Methodological & Application
Application Notes and Protocols for 1-(4-Cyanophenyl)guanidine Hydrochloride in Pharmaceutical Research
This technical guide provides an in-depth exploration of 1-(4-Cyanophenyl)guanidine hydrochloride, a critical building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a blend of foundational knowledge, detailed experimental protocols, and the scientific rationale underpinning its applications. We will delve into its pivotal role as a precursor in the synthesis of next-generation antiviral agents and explore its potential in other therapeutic areas, grounded in the broader understanding of guanidinium chemistry.
Compound Profile and Physicochemical Properties
This compound is a white crystalline powder recognized for its high purity and stability, making it a reliable intermediate in complex organic syntheses.[1] Its structure, featuring a reactive guanidinium group appended to a cyanophenyl moiety, provides a versatile scaffold for constructing diverse bioactive molecules.[2]
| Property | Value | Source |
| CAS Number | 373690-68-7 | [1] |
| Molecular Formula | C₈H₈N₄·HCl | [2] |
| Molecular Weight | 196.64 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 237-240°C | [2] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage | 2-8°C, inert atmosphere | [3] |
Mechanism of Action and Therapeutic Rationale
The guanidinium group is a recurring motif in a multitude of therapeutic agents due to its ability to form strong hydrogen bonds and engage in charge-pairing interactions with biological targets.[4] While this compound is primarily utilized as a synthetic intermediate, its structural class, aryl guanidines, has been implicated in various pharmacological activities.
The antiviral relevance of this compound stems from its incorporation into diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine and Etravirine.[1] These drugs target a key enzyme in the life cycle of HIV-1, the reverse transcriptase, by binding to an allosteric pocket, thereby inducing a conformational change that inhibits its enzymatic activity. The guanidinium-derived pyrimidine core is essential for establishing the necessary interactions within this pocket.
Beyond virology, guanidine derivatives have been investigated for their potential to modulate various cellular pathways. For instance, some guanidine-based compounds have shown activity as inhibitors of Rac1, a protein implicated in cancer cell proliferation and migration.[5] This opens avenues for screening this compound and its derivatives in oncological contexts.
Below is a conceptual workflow for the primary application of this compound in antiviral drug synthesis.
Caption: Workflow for antiviral synthesis using 1-(4-Cyanophenyl)guanidine HCl.
Detailed Experimental Protocols
Synthesis of a Key Rilpivirine Intermediate
This protocol is adapted from a reported efficient synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a crucial intermediate for the antiretroviral drug Rilpivirine.[2]
Objective: To synthesize 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile via cyclization, which is a precursor to the chlorinated intermediate.
Materials:
-
This compound
-
Ethyl 3-oxopropanoate (generated in situ from ethyl acetate and methyl formate)
-
Anhydrous sodium methoxide
-
Ethyl acetate
-
Methyl formate
-
Phosphorus oxychloride (for subsequent chlorination step)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Protocol Steps:
-
Generation of Ethyl 3-oxopropanoate: In a suitable reaction vessel, react ethyl acetate with methyl formate in the presence of anhydrous sodium methoxide. This reaction is performed in situ to generate the required ethyl 3-oxopropanoate.
-
Cyclization Reaction:
-
To the freshly prepared ethyl 3-oxopropanoate solution, add this compound.
-
The reaction mixture is then heated under reflux. The specific temperature and reaction time should be optimized and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. A reported method for a similar cyclization involves heating at 100 °C for 1 hour in N-Methyl-2-pyrrolidone (NMP) with sodium acetate.[6]
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, will precipitate out of the solution.
-
The solid is collected by filtration and washed with a suitable solvent (e.g., water) to remove any unreacted starting materials and inorganic salts.
-
The product is then dried under vacuum.
-
-
Characterization: The identity and purity of the synthesized intermediate should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Subsequent Chlorination (Conceptual): The synthesized 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is then chlorinated to yield 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This is typically achieved by refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]
Causality Behind Experimental Choices:
-
The in situ generation of ethyl 3-oxopropanoate is a cost-effective and efficient approach that avoids the need to handle a potentially unstable reagent.
-
The cyclization reaction is the core step where the pyrimidine ring, a key feature of many antiviral drugs, is formed. The guanidine group of the starting material provides the necessary nitrogen atoms for the heterocyclic ring system.
-
The final chlorination step introduces a leaving group (chlorine) on the pyrimidine ring, which is essential for the subsequent coupling reaction to assemble the final Rilpivirine molecule.[7]
Hypothetical Protocol: Screening for Anticancer Activity
Based on the known activity of other guanidine derivatives against cancer cell lines, the following protocol outlines a general approach for evaluating the cytotoxic potential of this compound.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MDA-MB-231 - breast cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability assay reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol Steps:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of working concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing varying concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for assessing the cytotoxicity of 1-(4-Cyanophenyl)guanidine HCl.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[10]
Conclusion
This compound is a compound of significant interest in pharmaceutical research, primarily as a cornerstone for the synthesis of potent antiviral medications.[1] The protocols and conceptual frameworks presented here provide a comprehensive guide for its practical application in the laboratory. Understanding the chemistry of the guanidinium group and its role in molecular recognition will continue to drive the discovery of novel therapeutics derived from this versatile intermediate.
References
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- 8. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN106008366A - Preparation method of rilpivirine - Google Patents [patents.google.com]
- 10. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(4-Cyanophenyl)guanidine Hydrochloride in Biochemical Assays
Introduction: Unveiling the Potential of 1-(4-Cyanophenyl)guanidine Hydrochloride Beyond Synthesis
This compound is a versatile organic compound recognized primarily as a crucial intermediate in the synthesis of notable pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitors Etravirine and Rilpivirine, which are vital in the management of HIV.[1][2] Its chemical structure, featuring a reactive guanidine group appended to a cyanophenyl moiety, makes it a valuable building block in medicinal chemistry.[3] Beyond its established role in synthesis, its structural similarity to other biologically active guanidine derivatives suggests a broader utility in biochemical research, particularly in the modulation of cellular pathways and enzymatic activity.[3][4] This document provides an in-depth guide for researchers and drug development professionals on leveraging this compound in biochemical assays, with a focus on a potential, yet scientifically plausible, application as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme in cellular homeostasis. While direct evidence for its action on PDI is emerging, the known inhibitory effects of the parent compound, guanidine hydrochloride, on PDI provide a strong rationale for investigating this derivative.[5]
Physicochemical Properties
A thorough understanding of the compound's properties is essential for designing robust and reproducible assays.
| Property | Value | Reference |
| CAS Number | 373690-68-7 | [3] |
| Molecular Formula | C₈H₈N₄·HCl | [3] |
| Molecular Weight | 196.64 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 237-240°C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage | 2-8°C | [3] |
Hypothesized Application: Modulation of Protein Disulfide Isomerase (PDI) Activity
The Scientific Rationale:
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds in proteins. This function is critical for proper protein folding and the prevention of protein aggregation. Given its role in maintaining cellular homeostasis, PDI has emerged as a promising therapeutic target in various diseases, including cancer, neurodegenerative disorders, and thrombosis.
The parent compound, guanidine hydrochloride, has been shown to be a mixed-type noncompetitive inhibitor of recombinant human PDI (rhPDI).[5] This inhibitory action provides a compelling basis to hypothesize that derivatives such as this compound could also modulate PDI activity, potentially with altered potency or specificity due to the cyanophenyl group. The addition of this aryl moiety can influence the compound's electronic and steric properties, which may affect its interaction with the enzyme's active site or allosteric sites.[2]
This application note will, therefore, focus on a detailed protocol to screen and characterize the potential inhibitory effects of this compound on PDI activity.
Experimental Workflow for PDI Inhibition Assay
Caption: Workflow for the PDI inhibition assay.
Detailed Protocol: PDI Inhibition Assay
This protocol is designed to assess the inhibitory potential of this compound on PDI activity using an insulin aggregation assay. PDI prevents the aggregation of the B-chain of insulin upon the reduction of its disulfide bonds by dithiothreitol (DTT). The aggregation of the insulin B-chain leads to an increase in turbidity, which can be measured spectrophotometrically at 650 nm. An active PDI enzyme will keep the solution clear, while an inhibited PDI will result in a turbid solution.
Materials and Reagents:
-
This compound (CAS: 373690-68-7)
-
Human Protein Disulfide Isomerase (PDI), recombinant
-
Insulin from bovine pancreas
-
Dithiothreitol (DTT)
-
Potassium Phosphate
-
EDTA
-
DMSO (HPLC grade)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of kinetic reads at 650 nm
Solution Preparation:
-
Assay Buffer (100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0): Prepare a stock solution of 1 M Potassium Phosphate and a stock solution of 0.5 M EDTA. Dilute accordingly in ultrapure water and adjust the pH to 7.0.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of the compound in DMSO to make a 10 mM stock solution. Prepare serial dilutions in DMSO to create a range of concentrations for the assay.
-
PDI Enzyme Stock Solution (10 µM): Reconstitute lyophilized PDI in the assay buffer to a final concentration of 10 µM. Store on ice.
-
Insulin Stock Solution (10 mg/mL): Dissolve insulin in the assay buffer. This may require gentle warming. Prepare fresh daily.
-
DTT Solution (100 mM): Dissolve DTT in the assay buffer. Prepare fresh daily.
Assay Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Assay Buffer (to a final volume of 100 µL)
-
1 µL of this compound dilution in DMSO (or DMSO alone for control wells). This will result in a final DMSO concentration of 1% in all wells.
-
PDI enzyme to a final concentration of 0.5 µM.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the Reaction: Add insulin to a final concentration of 0.1 mg/mL.
-
Start the Measurement: Immediately after adding insulin, add DTT to a final concentration of 1 mM to initiate the reduction of insulin.
-
Kinetic Reading: Place the plate in a spectrophotometer pre-set to 25°C and immediately begin reading the absorbance at 650 nm every 30 seconds for 20 minutes.
Data Analysis:
-
Calculate Initial Velocity (V₀): For each concentration of the inhibitor and the control, plot absorbance at 650 nm versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀ of inhibitor / V₀ of control)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Hypothetical Data Presentation
The following table represents hypothetical data that could be generated from this assay, demonstrating a dose-dependent inhibition of PDI by this compound.
| Inhibitor Concentration (µM) | Average Initial Velocity (mAU/min) | Percent Inhibition (%) |
| 0 (Control) | 15.2 | 0 |
| 1 | 13.5 | 11.2 |
| 5 | 10.1 | 33.6 |
| 10 | 7.8 | 48.7 |
| 20 | 4.5 | 70.4 |
| 50 | 2.1 | 86.2 |
| 100 | 1.2 | 92.1 |
| Calculated IC₅₀ | 10.5 µM |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of several key controls and validation steps:
-
No-Enzyme Control: A well containing all components except the PDI enzyme should be included to ensure that the observed turbidity is enzyme-dependent.
-
No-Inhibitor Control (Vehicle Control): Wells containing DMSO instead of the inhibitor solution are crucial for determining the baseline (100%) enzyme activity.
-
Positive Control: If available, a known PDI inhibitor should be run in parallel to validate the assay's performance.
-
Linearity of Reaction: The initial velocity should be calculated from the linear phase of the reaction to ensure accurate measurement of enzyme kinetics.
-
Dose-Response Curve: A full dose-response curve with multiple data points should be generated to accurately determine the IC₅₀ value.
By adhering to these principles, researchers can have high confidence in the generated data and its interpretation.
Conclusion
This compound is a compound with significant potential beyond its role as a synthetic intermediate. Based on the known activity of its parent compound, it is a promising candidate for the modulation of PDI activity. The detailed protocol provided herein offers a robust framework for researchers to investigate this potential application and to explore the broader utility of this compound in biochemical and pharmacological research. This approach exemplifies how understanding the bioactivity of a chemical scaffold can open new avenues for drug discovery and the development of novel research tools.
References
- J&K Scientific. (n.d.). This compound.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- BenchChem. (2025). An In-Depth Technical Guide to the Core Mechanism of Action of 1-(4-Methoxyphenyl)guanidine Hydrochloride.
- Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 47–53. [Link]
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and....
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- 4. jk-sci.com [jk-sci.com]
- 5. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies Using 1-(4-Cyanophenyl)guanidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 1-(4-Cyanophenyl)guanidine hydrochloride in enzyme inhibition studies. While primarily recognized as a key intermediate in the synthesis of antiviral medications, its structural features, particularly the guanidinium group, suggest its potential as a modulator of enzyme activity.[1] This guide offers detailed protocols for investigating its inhibitory effects, with a particular focus on enzymes that recognize L-arginine as a substrate, such as Nitric Oxide Synthase (NOS). The methodologies described herein are designed to be robust and self-validating, enabling researchers to determine key inhibitory metrics like IC50 and to elucidate the mechanism of inhibition.
Introduction: The Scientific Rationale
This compound is a versatile organic compound employed in various facets of chemical and pharmaceutical research.[2][3] Its molecular architecture, featuring a cyanophenyl group attached to a guanidine core, makes it a valuable building block in medicinal chemistry.[1][2] The guanidinium group is of particular interest as it is protonated at physiological pH, allowing it to form multiple hydrogen bonds. This characteristic is crucial for molecular recognition at the active sites of many enzymes.[4]
Guanidine and its derivatives have been widely explored as enzyme inhibitors.[5] A significant class of enzymes targeted by such compounds are those that metabolize L-arginine, a key amino acid in numerous physiological pathways.[6] Two such enzymes, Arginase and Nitric Oxide Synthase (NOS), share L-arginine as a substrate but catalyze distinct and often opposing physiological functions.[6] Given that this compound is an analog of arginine, it is a promising candidate for the modulation of NOS and other arginine-metabolizing enzymes.[7][8]
This guide provides the foundational knowledge and detailed experimental procedures for researchers to explore the enzyme inhibitory potential of this compound.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of an inhibitor is paramount for designing and interpreting enzyme kinetic studies.
| Property | Value | Source |
| CAS Number | 373690-68-7 | [2] |
| Molecular Formula | C₈H₈N₄·HCl | [2] |
| Molecular Weight | 196.64 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 237-240°C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at 2-8°C | [2] |
Solubility and Stability: Guanidine derivatives are generally soluble in polar solvents such as water and DMSO.[4] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted into the appropriate aqueous assay buffer. The stability and solubility in the final assay buffer should be empirically verified to prevent precipitation and ensure accurate concentration determination.[2]
Experimental Design: A Focus on Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes.[9] It is synthesized from L-arginine by the enzyme Nitric Oxide Synthase (NOS).[9] Inhibition of NOS has significant therapeutic potential in various disease contexts.[10] The following protocols are tailored for screening this compound as a potential NOS inhibitor.
Workflow for Assessing NOS Inhibition
The following diagram outlines the general workflow for determining the inhibitory effect of this compound on NOS activity.
Caption: General workflow for NOS inhibition assay.
Detailed Protocols
Protocol for Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.
Materials:
-
This compound
-
Nitric Oxide Synthase (e.g., inducible NOS from mouse)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
CaCl₂
-
DMSO
-
Greiss Reagent System for NO detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in the assay buffer to generate a range of concentrations for the dose-response curve (e.g., 1 nM to 100 µM final concentrations).[4]
-
Enzyme Solution: Prepare a working solution of the NOS enzyme in the assay buffer containing all necessary cofactors (NADPH, BH4, Calmodulin, CaCl₂). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well plate, add 10 µL of the NOS enzyme solution to each well.[11] Reserve wells for a blank (no substrate) and a control (no inhibitor).[11]
-
Inhibitor Addition: Add 5 µL of the various inhibitor dilutions to the respective wells. For the control well, add 5 µL of the assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Pre-incubation: Add 25 µL of assay buffer to all wells and incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[4][11]
-
Reaction Initiation: Prepare a reaction mix containing the substrate, L-arginine. Initiate the enzymatic reaction by adding 10 µL of the reaction mix to all wells.[11]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[11]
-
NO Detection: Measure the amount of nitrite (a stable product of NO oxidation) using the Griess reagent system according to the manufacturer's instructions.[9][11] This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, followed by measurement of absorbance at ~540 nm.[9][11]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Elucidating the Mechanism of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insights into its binding mode.
Procedure:
-
Experimental Setup: Perform a series of enzyme activity assays as described in the IC50 determination protocol. In these assays, vary the concentration of the substrate (L-arginine) while keeping the concentration of this compound constant.[4]
-
Inhibitor Concentrations: Repeat the experiment for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).[4]
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Data Interpretation
The following diagram illustrates the expected outcomes for different mechanisms of inhibition in a Lineweaver-Burk plot.
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Broader Applications and Considerations
While this guide focuses on NOS, the versatile nature of this compound suggests its potential to inhibit other enzymes, including:
-
Arginase: This enzyme also utilizes L-arginine as a substrate and plays a role in various diseases.[12]
-
Arginine Kinase: An enzyme crucial for energy metabolism in invertebrates.[13]
-
Other Guanidine-Binding Enzymes: The guanidinium group can interact with various enzyme active sites.
Researchers are encouraged to adapt the provided protocols to investigate the effects of this compound on other enzymes of interest. It is also important to consider that guanidine hydrochloride itself can act as a protein denaturant at high concentrations, a factor that should be controlled for in experimental design.[14][15]
Conclusion
This compound presents an intriguing scaffold for enzyme inhibition studies. Its structural similarity to arginine analogues makes it a compelling candidate for modulating the activity of enzymes central to human health and disease. The protocols and insights provided in this document offer a robust framework for researchers to systematically evaluate its inhibitory potential and mechanism of action, thereby contributing to the broader field of drug discovery and development.
References
- BenchChem. (2025).
- Silverman, R. B., & Marletta, M. A. (n.d.). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. PubMed.
- BenchChem. (2025).
- Ito, A., et al. (n.d.). Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. PubMed.
- ResearchGate. (n.d.). Natural amino acids inhibitors of arginase. ResearchGate.
- Watts, D. C., & Moreland, B. (n.d.). The use of arginine analogues for investigating the functional organization of the arginine-binding site in lobster muscle arginine kinase. Role of the 'essential' thiol group. PubMed.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems.
- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
- PubMed Central. (n.d.). New ferrocene integrated amphiphilic guanidines: Synthesis, spectroscopic elucidation, DFT calculation and in vitro α-amylase and α-glucosidase inhibition combined with molecular docking approach. PubMed Central.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine. PubChem.
- PubMed. (n.d.). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. PubMed.
- WorldOfChemicals. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. WorldOfChemicals.
- ACS Publications. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.
- RMIT University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RMIT University.
- Yacoo Science. (2020). What Are The Applications of Guanidine hydrochloride (50-01-1). Yacoo Science.
Sources
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- 8. Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. What Are The Applications of Guanidine hydrochloride (50-01-1) [yacooscience.com]
Application Note: Preparation of 1-(4-Cyanophenyl)guanidine Hydrochloride Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of solutions containing 1-(4-Cyanophenyl)guanidine hydrochloride (CAS No: 373690-68-7). It outlines the critical physicochemical properties of the compound, details validated protocols for creating stock solutions in both organic and aqueous solvents, and offers essential guidance on solution stability, storage, and troubleshooting. The methodologies described herein are designed to ensure experimental reproducibility and integrity.
Introduction: The Scientific Context
This compound is a versatile chemical intermediate recognized for its role as a building block in the synthesis of bioactive molecules.[1] Its structure, which incorporates a reactive cyanophenyl group, makes it a valuable component in medicinal chemistry, particularly for developing novel therapeutic agents.[1] Researchers have explored its utility in fields such as neuropharmacology and cancer research.[1] Furthermore, its properties lend it to applications in material science and agrochemical development.[1]
Given its importance, the ability to prepare stable, accurately concentrated solutions is a fundamental prerequisite for successful research and development. This note addresses the common challenges associated with handling guanidine-based compounds, providing a scientifically grounded framework for their solubilization and use.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of effective solution preparation. This compound is typically a white crystalline powder.[1]
| Property | Value | Source |
| CAS Number | 373690-68-7 | Chem-Impex[1] |
| Molecular Formula | C₈H₈N₄·HCl | Chem-Impex[1] |
| Molecular Weight | 196.64 g/mol | Chem-Impex[1] |
| Appearance | White crystalline powder | Chem-Impex[1] |
| Melting Point | 237-240°C | Chem-Impex[1], Sigma-Aldrich |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Storage Temperature | 2-8°C | Chem-Impex[1], Sigma-Aldrich |
The guanidine group is highly basic and, in its hydrochloride salt form, imparts a degree of aqueous solubility. However, the cyanophenyl group is hydrophobic, creating a molecule with amphipathic characteristics that must be considered when selecting a solvent.
Core Principles of Solubilization
Guanidine hydrochloride and its derivatives are well-known chaotropic agents, capable of disrupting hydrogen bond networks in water and denaturing proteins.[2][3] While this compound is not typically used for this purpose, the principles governing the solubilization of its parent compound, guanidine hydrochloride, are instructive. High concentrations of guanidine salts in water often require gentle heating to overcome the endothermic dissolution process.[2][4][5]
The hydrochloride salt form significantly enhances solubility in polar solvents. The protonated guanidinium ion can readily interact with water molecules. For less polar applications, organic solvents like Dimethyl Sulfoxide (DMSO) are effective due to their ability to solvate both the polar guanidinium head and the non-polar cyanophenyl tail.
Workflow for Solvent Selection and Solution Preparation
The choice of solvent is dictated by the experimental requirements. The following diagram outlines the decision-making process for preparing a solution of this compound.
Caption: Decision workflow for preparing 1-(4-Cyanophenyl)guanidine HCl solutions.
Safety Precautions and Handling
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid dust generation.[7] Wash hands thoroughly after handling.
-
First Aid:
Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for applications requiring an organic solvent or when preparing a high-concentration stock for serial dilution into aqueous media.
Materials:
-
This compound (MW: 196.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
-
Amber glass vial for storage
Procedure:
-
Calculation: Determine the mass of this compound required. For 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 L × 0.010 mol/L × 196.64 g/mol = 0.01966 g (or 19.66 mg)
-
-
Weighing: Accurately weigh 19.66 mg of the compound and transfer it to a 10 mL volumetric flask.
-
Solubilization: Add approximately 7-8 mL of DMSO to the flask.
-
Dissolution: Cap the flask and vortex thoroughly. If dissolution is slow, use a water bath sonicator for 5-10 minutes. The solution should become clear and free of particulates.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber glass vial with a tightly sealed cap. Store at -20°C for long-term use.
Protocol B: Preparation of a 1 mM Aqueous Stock Solution
This protocol is suitable for direct use in many biological assays. The hydrochloride salt structure facilitates solubility in aqueous buffers.
Materials:
-
This compound (MW: 196.64 g/mol )
-
Deionized water or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculation: Determine the mass required. For 10 mL of a 1 mM solution:
-
Mass (g) = 0.010 L × 0.001 mol/L × 196.64 g/mol = 0.001966 g (or 1.97 mg)
-
-
Weighing: Accurately weigh 1.97 mg of the compound and transfer it to a 10 mL volumetric flask.
-
Solubilization: Add approximately 8 mL of water or PBS to the flask, including a small magnetic stir bar.
-
Dissolution: Place the flask on a magnetic stirrer and stir at a moderate speed. Gentle warming to 30-35°C can be employed to aid dissolution, similar to protocols for generic guanidine hydrochloride.[4][5] Avoid excessive heat.
-
Final Volume Adjustment: After complete dissolution, remove the stir bar and bring the solution to the final 10 mL volume with the solvent.
-
Homogenization: Cap and invert the flask multiple times.
-
Storage: Sterilize the solution by filtering through a 0.22 µm syringe filter if required for cell-based assays. Store at 2-8°C for short-term use or in aliquots at -20°C.[1]
Stability and Storage Recommendations
The stability of guanidine compounds in solution can be influenced by pH and temperature. Guanidines may be susceptible to hydrolysis under strongly alkaline conditions.[10]
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Powder (Solid) | 2-8°C | As per manufacturer's expiry | Keep container tightly closed in a dry, well-ventilated place.[7][8] |
| DMSO Stock (≥10 mM) | -20°C | Up to 6 months | Protect from moisture. Thaw at room temperature before use. |
| Aqueous Stock (≤1 mM) | 2-8°C | Up to 1 week | For longer storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve | Insufficient solvent volume or energy input. Solution may be supersaturated. | Increase mixing time. Use a sonicator or gentle warming (30-35°C). Ensure you are not exceeding the solubility limit for the chosen solvent. |
| Precipitation Upon Freezing | Poor solubility at low temperatures. | Thaw the solution completely and vortex/sonicate to redissolve before use. Consider storing at 4°C if stable for the required duration. |
| Precipitation in Assay Medium | The compound's solubility limit is exceeded upon dilution from a DMSO stock into an aqueous buffer. | Optimize the dilution scheme. Perform a serial dilution. Ensure the final DMSO concentration is compatible with the assay (typically <0.5%). |
| Solution Color Change | Degradation or contamination. | Discard the solution and prepare a fresh stock. Ensure high-purity solvents are used. |
References
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
- ResearchGate. (2018). How can I prepare guanidine hydrochloride 8M?.
- Interchim. (n.d.). Guanidine Hydrochloride.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914.
- RSC Publishing. (2020). Stability of bicyclic guanidine superbases and their salts in water.
Sources
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- 6. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. fishersci.fi [fishersci.fi]
- 9. echemi.com [echemi.com]
- 10. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Establishing the Optimal Working Concentration of 1-(4-Cyanophenyl)guanidine hydrochloride
An In-Depth Technical Guide for Researchers
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the effective working concentration of 1-(4-Cyanophenyl)guanidine hydrochloride. Guanidine derivatives are a significant class of therapeutic agents with diverse biological activities, including enzyme inhibition and ion channel modulation.[1] this compound, in particular, serves as a crucial building block in the synthesis of pharmaceuticals, notably antiviral drugs like Etravirine and Rilpivirine used in HIV treatment.[2][3] Establishing an appropriate concentration for in vitro and cell-based assays is a critical preliminary step to ensure data integrity, balancing therapeutic efficacy with potential cytotoxicity. This document outlines the rationale behind experimental design, provides detailed step-by-step protocols for both cell-based and enzymatic assays, and offers guidance on data interpretation, empowering researchers to generate reliable and reproducible results.
Introduction: The Scientific Context
The guanidinium group, characterized by its resonant planar structure and positive charge, is a key pharmacophore in numerous biologically active molecules.[1] Its ability to form strong hydrogen and ionic bonds allows it to interact with various biological targets, including enzymes and voltage-gated ion channels.[4][5] Compounds containing this moiety have been investigated for a wide array of therapeutic applications, such as anticancer, anti-inflammatory, and antibacterial agents.[6]
This compound is a specific derivative recognized for its utility as a chemical intermediate in pharmaceutical development.[7][8] The presence of the cyanophenyl group modifies its electronic properties, influencing its reactivity and potential interactions with biological systems.[8] Before investigating its efficacy in any biological model, it is imperative to first establish its working concentration range. This process involves identifying the concentrations at which the compound is biologically active without inducing non-specific effects or overt toxicity, a foundational step for any subsequent mechanistic or efficacy studies.
Foundational Knowledge: Preparing the Compound
Accurate preparation of the compound is the bedrock of reproducible experiments. This begins with understanding its physicochemical properties and ensuring proper handling and storage.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄·HCl | [7] |
| Molecular Weight | 196.64 g/mol | [7] |
| CAS Number | 373690-68-7 | [7] |
| Appearance | White to off-white crystalline powder | [7][9] |
| Purity | ≥98% (HPLC) | [2][7] |
| Melting Point | 237-240°C | [7] |
| Storage | 2-8°C, in a well-ventilated, dry place | [7][10] |
Stock Solution Preparation: A Step-by-Step Protocol
The preparation of an accurate, high-concentration stock solution is the most critical step. Errors at this stage will propagate through all subsequent dilutions and experiments. The maximum solubility of the related compound guanidine hydrochloride is approximately 6 M in water at room temperature, suggesting good aqueous solubility.[11]
Safety First: Before handling, review the Safety Data Sheet (SDS). Harmful if swallowed, in contact with skin, or if inhaled.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][13]
Protocol 1: Preparation of a 100 mM Stock Solution
-
Calculation:
-
To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.010 L x 196.64 g/mol x 1000 mg/g
-
Mass = 19.66 mg
-
-
Weighing:
-
Using an analytical balance, carefully weigh out 19.66 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
-
Solubilization:
-
Based on its hydrochloride salt form and the known high solubility of similar compounds, sterile dimethyl sulfoxide (DMSO) or sterile deionized water are suitable primary solvents.[8]
-
Add a small volume of the chosen solvent (e.g., 5 mL) to the conical tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (to 35-37°C) may be used to aid dissolution if necessary.[11]
-
-
Final Volume Adjustment:
-
Once fully dissolved, add the solvent to bring the final volume to exactly 10 mL.
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Storage and Aliquoting:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Determining Working Concentration in Cell-Based Assays
The primary goal in a cell-based context is to determine the dose-response curve, which reveals the relationship between compound concentration and a biological effect, such as cytotoxicity or inhibition of proliferation. This allows for the calculation of key parameters like the IC₅₀ (half-maximal inhibitory concentration) and establishes a non-toxic concentration range for use in subsequent functional assays.
Figure 2: Diagram of a guanidine compound acting as a competitive inhibitor of a target enzyme.
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general template for determining the IC₅₀ of this compound against a target enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer
-
Prepared stock solution of this compound
-
Vehicle control (e.g., DMSO)
-
96- or 384-well assay plate (UV-transparent or black, depending on readout)
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Preparation of Reagents:
-
Prepare all reagents (enzyme, substrate, compound dilutions) in the appropriate assay buffer. Keep the enzyme on ice.
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Include controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle
-
0% Activity Control (Blank): Buffer + Substrate + Vehicle (No Enzyme)
-
-
-
Assay Procedure:
-
Add a defined volume of the compound dilutions or vehicle control to the wells of the assay plate.
-
Add the enzyme solution to the wells. The order of addition (compound first, then enzyme) is crucial.
-
Allow the enzyme and compound to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to its target.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Kinetic or Endpoint Reading:
-
Immediately place the plate in a plate reader.
-
Measure the product formation (or substrate depletion) over time (kinetic assay) or after a fixed incubation period (endpoint assay). The detection method will depend on the specific enzyme (e.g., change in absorbance at a specific wavelength, increase in fluorescence).
-
-
Data Analysis and Interpretation:
-
For each concentration, calculate the rate of the reaction (for kinetic assays) or the final signal (for endpoint assays).
-
Subtract the signal from the "no enzyme" blank.
-
Calculate the percent inhibition relative to the vehicle control:
-
% Inhibition = 100 - [ (Signal_inhibitor / Signal_vehicle) x 100 ]
-
-
Plot % Inhibition against the log of the compound concentration.
-
Use non-linear regression analysis to fit the data to a dose-response inhibition curve and determine the IC₅₀.
-
Choosing the Working Concentration:
-
The IC₅₀ value itself is the primary result. For subsequent experiments to study the mechanism of inhibition, concentrations around the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) are typically used.
Conclusion and Best Practices
Determining the appropriate working concentration of this compound is a foundational experiment that dictates the success of further research. The protocols provided herein offer a robust starting point for both cell-based and enzymatic studies. It is crucial to remember that the optimal concentration is context-dependent and may vary between different cell lines or enzyme systems. [14]Always begin with a broad concentration range and systematically narrow it down based on empirical data. Meticulous record-keeping, the use of appropriate controls, and statistically sound data analysis are paramount to generating high-quality, reliable results that will advance your research and drug development goals.
References
- Demougeot, C., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry.
- de Souza, G. A., et al. (2023). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI.
- Elinder, F., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology.
- Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Geronikaki, A., et al. (2008). Biological activities of guanidine compounds. Current Medicinal Chemistry.
- Matinyan, N., et al. (2021). Determining effective drug concentrations for selection and counterselection genetics in Drosophila melanogaster. STAR Protocols.
- Khan, A. (2021). Stock vs. Working Concentrations of Drugs. YouTube.
- BioShop Canada Inc. (n.d.). Safety Data Sheet - Guanidine Hydrochloride.
- Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm.
- Attaran, S., et al. (2020). Determination of Drugs in Clinical Trials: Current Status and Outlook. Biosensors.
- Fengchen Group. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis.
- Guo, L. W., & Chen, Y. (2014). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. Journal of Pharmacology and Experimental Therapeutics.
- ResearchGate. (2017). What should be the concentration range of my drug to check its activity in cell lines?
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15).
- Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
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The Synthetic Versatility of 1-(4-Cyanophenyl)guanidine Hydrochloride: From Antiviral Agents to Advanced Materials
Abstract
1-(4-Cyanophenyl)guanidine hydrochloride has emerged as a pivotal reagent in modern organic synthesis, valued for its unique structural features that allow for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of its applications, moving beyond a simple recitation of procedures to explain the underlying chemical principles and strategic considerations in its use. Primarily recognized as a cornerstone in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, its utility extends to the creation of other bioactive molecules and functional materials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and mechanistic insights to facilitate its effective implementation in the laboratory.
Introduction: Chemical Profile and Reactivity
This compound, with a molecular formula of C₈H₉ClN₄, is a white to off-white crystalline solid.[1][2] Its structure is characterized by a highly basic guanidine moiety attached to a phenyl ring, which is functionalized with an electron-withdrawing cyano group at the para position. This unique combination of functional groups dictates its reactivity and versatility as a synthetic building block.
The guanidine group, with its Y-shaped arrangement of nitrogen atoms, is a strong base and an excellent nucleophile, readily participating in addition and condensation reactions. The presence of the hydrochloride salt enhances its stability and solubility in various solvents, making it a convenient reagent for a range of experimental conditions.[3] The 4-cyanophenyl substituent not only influences the electronic properties of the guanidine moiety but also provides a handle for further functionalization, contributing to the biological activity of the final products.
This guide will delve into the primary applications of this reagent, with a focus on its role in the synthesis of pyrimidine-based pharmaceuticals, its potential in the construction of other heterocyclic systems like triazines, and its emerging use in materials science.
Application in Pharmaceutical Synthesis: A Gateway to Antiviral Therapies
The most significant and well-documented application of this compound is in the pharmaceutical industry, particularly in the synthesis of diarylpyrimidine (DAPY) NNRTIs.[1] These drugs, including Etravirine and Rilpivirine, are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] The reagent serves as a key precursor for the central pyrimidine core of these molecules.
Synthesis of Rilpivirine Intermediate: A Case Study in Cyclocondensation
Rilpivirine is a potent NNRTI with a high genetic barrier to resistance. The synthesis of its core structure relies on a cyclocondensation reaction between 1-(4-cyanophenyl)guanidine and a 1,3-dielectrophile. A common and efficient route involves the reaction with a substituted diethyl malonate derivative.
Reaction Principle: The reaction proceeds via a nucleophilic attack of the guanidine nitrogen atoms onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable 2-aminopyrimidine ring. The 4-cyanophenyl group remains as a key substituent on the 2-amino position of the pyrimidine.
Diagram 1: General Workflow for Rilpivirine Intermediate Synthesis
Caption: Workflow for the synthesis of a key Rilpivirine intermediate.
Mechanistic Insight: The reaction is typically carried out in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base such as sodium acetate.[4] The base facilitates the initial nucleophilic attack. Subsequent hydrolysis and decarboxylation, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃), yields the versatile 4-chloropyrimidine intermediate ready for coupling with the second aryl fragment of Rilpivirine.[4]
An alternative, cost-effective protocol generates the 1,3-dicarbonyl compound, ethyl 3-oxopropanoate, in situ from ethyl acetate and methyl formate.[3] This is then reacted with this compound to form the pyrimidine intermediate.[3]
Protocol 1: Synthesis of 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile [4]
-
Reaction Setup: In a suitable reaction vessel, combine 1-(4-cyanophenyl)guanidine (1.0 eq), diethyl 2-(ethoxymethylene)malonate (1.1 eq), and sodium acetate (1.2 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 100°C and stir for 1 hour.
-
Hydrolysis and Cyclization: Add water to the reaction mixture and heat to 155-160°C. Subsequently, add acetic acid and maintain the temperature at 130-150°C until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with water and then a suitable organic solvent (e.g., acetone) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. A reported yield for this multi-step, one-pot process is approximately 76%.[4]
Synthesis of Etravirine: A Similar Strategy
Etravirine, another DAPY NNRTI, is also synthesized using 1-(4-cyanophenyl)guanidine as a starting material. The core synthetic strategy is analogous to that of Rilpivirine, involving the construction of a 2-aminopyrimidine ring.
In a common synthetic route, 1-(4-cyanophenyl)guanidine is cyclized with diethylmalonate in the presence of a strong base like sodium ethoxide to form 4-(4,6-dihydroxypyrimidin-2-yl-amino)benzonitrile.[5] This intermediate is then subjected to further transformations, including chlorination and bromination, before coupling with the other aryl component of Etravirine.
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Parameter | Rilpivirine Intermediate Synthesis | Etravirine Intermediate Synthesis |
| 1,3-Dicarbonyl Source | Diethyl 2-(ethoxymethylene)malonate | Diethylmalonate |
| Base | Sodium Acetate | Sodium Ethoxide |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Ethanol |
| Temperature | 100-160°C | Reflux |
| Initial Product | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | 4-(4,6-Dihydroxypyrimidin-2-yl-amino)benzonitrile |
| Reference | [4] | [5] |
Application in Heterocyclic Synthesis: Beyond Pyrimidines
The reactivity of this compound extends to the synthesis of other nitrogen-rich heterocyclic systems, such as 1,3,5-triazines. These scaffolds are of interest in medicinal chemistry and materials science.
Synthesis of 2,4-Diamino-1,3,5-Triazines
The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines can be achieved through the reaction of an aryl nitrile with cyanoguanidine (dicyandiamide). While a direct protocol starting from this compound is less commonly cited, a closely related synthesis of 2,4-diamino-6-(4-cyanophenyl)-1,3,5-triazine from p-dicyanobenzene and cyanoguanidine highlights the feasibility of this transformation.[6]
Reaction Principle: The reaction involves the nucleophilic addition of the guanidine or biguanide (formed in situ) to a nitrile, followed by cyclization. In the context of 1-(4-cyanophenyl)guanidine, it can either react with a cyanating agent to form a biguanide intermediate which then cyclizes, or it can be envisioned to react with other nitriles.
Diagram 2: Plausible Route to 1,3,5-Triazines
Caption: A potential pathway for the synthesis of a triazine derivative.
The synthesis of substituted biguanides, which are precursors to triazines, can be achieved by reacting N-substituted cyanoguanidines with amines.[3] This suggests that 1-(4-cyanophenyl)guanidine could be prepared from 4-cyanoaniline and dicyandiamide, and then further reacted to form more complex biguanides and subsequently triazines.
Applications in Materials Science
While less documented than its pharmaceutical applications, the guanidine moiety and the aromatic nitrile group in this compound suggest its potential utility in materials science, particularly in the development of flame retardants and corrosion inhibitors.
Flame Retardants
Guanidine and its derivatives are known to act as nitrogen-based flame retardants.[2][7] When incorporated into polymers, they can decompose upon heating to release non-flammable gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the combustion zone.[2] The resulting char layer can also act as a physical barrier, insulating the underlying material from heat and oxygen. Guanidine phosphates, in particular, are effective flame retardants for cellulosic materials like wood and paper.[8][9][10] While specific data on the use of this compound in flame retardant formulations is scarce, its high nitrogen content makes it a candidate for this application.
Corrosion Inhibitors
Organic compounds containing nitrogen, sulfur, and pi-systems are often effective corrosion inhibitors for metals in acidic media.[11] Guanidine derivatives have been investigated for this purpose.[11] The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that impedes the corrosion process. The lone pair electrons on the nitrogen atoms and the pi-electrons of the aromatic ring in 1-(4-cyanophenyl)guanidine can coordinate with vacant d-orbitals of the metal, leading to strong adsorption. The planar structure of the cyanophenyl group would facilitate surface coverage.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its primary application lies in the construction of the 2-aminopyrimidine core of important antiviral drugs, a testament to its reliability and efficiency in cyclocondensation reactions. The protocols and mechanistic insights provided herein for the synthesis of Rilpivirine and Etravirine intermediates underscore its significance in drug development. Furthermore, its potential for the synthesis of other heterocyclic systems and its prospective use in materials science as a component of flame retardants and corrosion inhibitors highlight the breadth of its utility. This guide serves to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important synthetic building block in their own research endeavors.
References
- Mroziński, J., Hodorowicz, M., & Ciunik, Z. (2007). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl). Journal of Molecular Structure, 834-836, 337-344.
- Chapala, V. L., Paidikondala, K., M, G. P., Katari, N. K., Kerru, N., & Jonnalagadda, S. B. (2022). A New Method for Preparation of Rilpivirine Intermediate.
- This cit
- Cummins, R. W., Fuchs, R. J., & Thomas, J. L. (1981). U.S. Patent No. 4,273,687. Washington, DC: U.S.
- Wang, X., Song, L., Liu, Y., Lu, H., & Hu, Y. (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. ACS Omega, 6(16), 10978–10988.
- Fouda, A. S., Elewady, G. Y., & El-Sayed, E. H. (2008). New Synthesized Guanidine Derivative as a Green Corrosion Inhibitor for Mild Steel in Acidic Solutions. International Journal of Electrochemical Science, 3, 460-476.
- Wang, X., Song, L., Liu, Y., Lu, H., & Hu, Y. (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. ACS Omega, 6(16), 10978–10988.
- This cit
- Baozhuan New Material. (n.d.). The characteristics of guanidine compound flame retardants.
- El-Faham, A., & Al-Obeidi, F. (2011). The development of an effective synthetic route of rilpivirine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis.
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The Application of Guanidine Hydrochloride in Determining Protein Conformational Stability
<APPLICATION NOTE & PROTOCOL
Introduction: Unraveling Protein Structure Through Controlled Denaturation
Proteins, the workhorses of biological systems, owe their functional specificity to their intricate three-dimensional structures. The thermodynamic stability of this native conformation is a critical parameter in understanding protein function, mechanism, and amenability to drug development. Chemical denaturation is a cornerstone technique for quantifying this stability. Among the chemical denaturants, Guanidine Hydrochloride (GuHCl) is a powerful and widely used chaotropic agent.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of GuHCl in protein denaturation studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Guanidine hydrochloride is a strong denaturant that disrupts the tertiary and secondary structures of proteins by interfering with the hydrogen bonds and hydrophobic interactions that stabilize their native conformation.[2][3][4] By systematically increasing the concentration of GuHCl, a researcher can induce a cooperative unfolding transition from the native (N) to the unfolded (U) state. Monitoring this transition using spectroscopic methods allows for the determination of key thermodynamic parameters, such as the free energy of unfolding in the absence of denaturant (ΔG°H₂O), which is a direct measure of the protein's conformational stability.
Mechanism of Action: How Guanidine Hydrochloride Unfolds Proteins
The denaturing effect of guanidine hydrochloride is multifaceted. As a chaotropic agent, it disrupts the highly ordered structure of water molecules.[4][5] This disruption weakens the hydrophobic effect, a major driving force in protein folding where nonpolar amino acid residues are sequestered in the protein's core, away from water.[5][6] Furthermore, the guanidinium ion can interact favorably with the protein backbone and polar side chains, further destabilizing the native state.[7] The denaturation process is generally considered a two-state transition for many small, single-domain proteins, proceeding from the native state to a fully unfolded state without stable intermediates.
Caption: A generalized workflow for a Guanidine Hydrochloride-induced protein denaturation experiment.
PART 3: Data Analysis and Interpretation
The sigmoidal denaturation curve obtained from the experimental data is the key to unlocking the thermodynamic parameters of protein stability. [6][8]The analysis typically assumes a two-state model (N ⇌ U).
Calculating the Fraction of Unfolded Protein (fᵤ)
From the denaturation curve, the fraction of unfolded protein (fᵤ) at each GuHCl concentration can be calculated using the following equation:
fᵤ = (y - yₙ) / (yᵤ - yₙ)
where:
-
y is the observed signal (e.g., ellipticity or fluorescence intensity) at a given GuHCl concentration.
-
yₙ is the signal of the fully native protein (the pre-transition baseline).
-
yᵤ is the signal of the fully unfolded protein (the post-transition baseline).
Determining the Equilibrium Constant (Kᵤ) and Free Energy of Unfolding (ΔGᵤ)
The equilibrium constant for unfolding (Kᵤ) can be calculated from fᵤ:
Kᵤ = fᵤ / (1 - fᵤ)
The free energy of unfolding (ΔGᵤ) at each GuHCl concentration is then determined using the fundamental thermodynamic relationship:
ΔGᵤ = -RT ln(Kᵤ)
where:
-
R is the gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
The Linear Extrapolation Method (LEM)
For many proteins, the free energy of unfolding (ΔGᵤ) varies linearly with the denaturant concentration in the transition region. [9][10]The Linear Extrapolation Method (LEM) is used to determine the conformational stability of the protein in the absence of denaturant (ΔG°H₂O).
The relationship is described by the equation:
ΔGᵤ = ΔG°H₂O - m[GuHCl]
where:
-
ΔG°H₂O is the free energy of unfolding in water (at 0 M GuHCl).
-
m is a measure of the dependence of ΔGᵤ on the denaturant concentration, related to the change in solvent-accessible surface area upon unfolding.
-
[GuHCl] is the molar concentration of guanidine hydrochloride.
By plotting ΔGᵤ versus [GuHCl], a straight line is obtained in the transition region. The y-intercept of this line is ΔG°H₂O, and the slope is -m. [11]
| Parameter | Description | How to Determine |
|---|---|---|
| Cₘ | Midpoint of denaturation | The GuHCl concentration at which fᵤ = 0.5. |
| ΔG°H₂O | Free energy of unfolding in water | The y-intercept of the plot of ΔGᵤ vs. [GuHCl]. |
| m-value | Dependence of ΔGᵤ on [GuHCl] | The negative of the slope of the plot of ΔGᵤ vs. [GuHCl]. |
PART 4: Applications in Research and Drug Development
-
Protein Engineering and Stability Enhancement: Quantifying the effects of mutations on protein stability.
-
Drug Discovery: Assessing the binding of small molecules and their impact on the thermodynamic stability of a target protein.
-
Biopharmaceutical Development: Characterizing the stability of protein therapeutics under various formulation conditions.
-
Inclusion Body Solubilization and Refolding: GuHCl is widely used to solubilize aggregated proteins from inclusion bodies, a critical step in producing recombinant proteins. [12][13][14]
Safety Precautions
Guanidine hydrochloride is harmful if swallowed or inhaled and causes skin and serious eye irritation. [15][16]Always consult the Safety Data Sheet (SDS) before use. [16]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
Guanidine hydrochloride-induced denaturation is a robust and informative technique for elucidating the thermodynamic stability of proteins. By carefully preparing reagents, meticulously executing experimental protocols, and applying rigorous data analysis, researchers can gain profound insights into the forces that govern protein structure and function. This knowledge is invaluable for fundamental research and for the development of new and improved protein-based therapeutics.
References
- Use of Protein Folding Reagents. (2016). Current Protocols in Protein Science. [Link]
- Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). The Journal of Physical Chemistry Letters. [Link]
- Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. (1999). The Journal of Physical Chemistry B. [Link]
- Chemical Protein Unfolding – A Simple Cooperative Model. (2023). The Journal of Physical Chemistry B. [Link]
- Chemical stability test of proteins with Guanidinium HCl? (2022).
- Denaturing purification of Insoluble Proteins. Heyer Lab. [Link]
- Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. (2004).
- Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]
- A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. (2011). Journal of Proteome Research. [Link]
- Protein stabilization by urea and guanidine hydrochloride. (2002). Protein Science. [Link]
- Laboratory Determination of the Thermodynamic Parameters for Protein Denaturation. (2021). Chemistry LibreTexts. [Link]
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- Chemical Protein Unfolding – A Simple Cooper
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- Effective interactions between chaotropic agents and proteins. (2005). The Journal of Chemical Physics. [Link]
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- Modalities of Protein Denaturation and Nature of Denaturants. (2021).
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Application Notes: Investigating the Agrochemical Potential of 1-(4-Cyanophenyl)guanidine hydrochloride
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This document provides a conceptual and methodological framework for investigating the potential applications of 1-(4-Cyanophenyl)guanidine hydrochloride in agricultural chemistry. While not currently a registered agrochemical, its structural features—specifically the guanidine moiety and its relationship to neonicotinoid precursors—suggest plausible, yet unproven, utility as a novel fungicide or insecticide.[1][2][3] This guide is intended to serve as a starting point for research and development, outlining a logical progression from foundational bioactivity screening to preliminary mode of action studies. All protocols described herein are proposed methodologies for discovery and require rigorous validation.
Introduction and Rationale
This compound is a known chemical intermediate, primarily utilized in the synthesis of pharmaceuticals such as antiviral drugs.[4][5] However, its inherent chemical architecture merits exploration for agrochemical applications.[1][6] The rationale for this investigation is twofold and is based on principles of structural analogy to established classes of agrochemicals.
The Guanidine Moiety: A Precedent for Fungicidal Activity
The guanidine functional group is the cornerstone of several successful fungicides.[7][8] Compounds like dodine and iminoctadine have been used for decades to control a range of fungal plant pathogens.[9][10][11] Their primary mode of action involves the disruption of fungal cell membrane integrity and, in some cases, inhibition of mitochondrial respiration, leading to ATP depletion and cell death.[12][13][14] The cationic nature of the guanidinium group is critical for its interaction with and disruption of the negatively charged components of fungal membranes.[15] It is hypothesized that this compound may exhibit similar membrane-disrupting or metabolic-inhibiting properties against pathogenic fungi.
Structural Precursor to Neonicotinoid Analogs: A Path to Insecticidal Activity
Nitroguanidine is a key structural component of highly effective neonicotinoid insecticides, including clothianidin and dinotefuran.[16][17] These compounds are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), a critical component of the insect central nervous system.[18][19] Binding of neonicotinoids to the nAChR leads to uncontrolled nerve firing, paralysis, and death.[20] Guanidine derivatives serve as foundational building blocks for synthesizing these complex insecticides.[21][22][23] Therefore, this compound represents a potential scaffold or precursor for novel compounds targeting the insect nAChR.[24][25]
Proposed Research and Development Workflow
A systematic approach is essential to efficiently evaluate the potential of a new chemical entity. The following workflow is proposed as a logical progression from broad screening to more focused mechanistic studies.
Caption: Proposed R&D workflow for evaluating agrochemical potential.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial phases of investigation.
Protocol 3.1: In Vitro Fungicidal Screening via Poison Plate Assay
-
Objective: To determine if this compound inhibits the mycelial growth of common plant pathogenic fungi.
-
Causality: This assay directly measures fungistatic or fungicidal activity by incorporating the test compound into the growth medium. Inhibition of growth compared to a control indicates intrinsic antifungal properties.
-
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile distilled water or DMSO (for stock solution)
-
Sterile cork borer (5 mm)
-
Incubator (e.g., 22-25°C)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (µg/mL) stock solution of the test compound in a suitable sterile solvent.
-
Media Preparation: Autoclave PDA and allow it to cool to 50-55°C in a water bath.
-
Amending Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final screening concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare a solvent-only control plate. Swirl gently to mix and pour plates.
-
Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place it, mycelium-side down, in the center of each amended and control plate.[13]
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus until the colony in the control plate has reached approximately 70-80% of the plate diameter.[13]
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions for each plate.
-
Calculation: Calculate the Percent Inhibition of Radial Growth (PIRG) using the formula: PIRG (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
-
Self-Validation: A clear dose-response relationship (i.e., increasing inhibition with increasing concentration) provides internal validation of the compound's activity. The solvent control must show vigorous growth, confirming that the solvent has no inhibitory effect.
Protocol 3.2: Insecticidal Screening via Leaf-Dip Bioassay
-
Objective: To determine if this compound causes mortality in a model insect pest, such as aphids.
-
Causality: This method assesses both contact and ingestion toxicity by exposing the insects to a treated leaf surface. Mortality relative to a control indicates insecticidal properties.
-
Materials:
-
This compound
-
Test insects (e.g., Green Peach Aphid, Myzus persicae)
-
Host plants (e.g., cabbage or radish seedlings)
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Beakers, forceps, petri dishes with moist filter paper
-
Ventilated containers for observation
-
-
Procedure:
-
Test Solution Preparation: Prepare a series of concentrations (e.g., 10, 50, 100, 500 ppm) of the test compound in the surfactant-water solution. Prepare a control solution containing only surfactant and water.
-
Leaf Treatment: Excise leaves from healthy, untreated host plants. Using forceps, dip each leaf into a test solution (or control) for approximately 10-15 seconds, ensuring complete coverage.
-
Drying: Allow the treated leaves to air-dry completely on a clean surface.
-
Infestation: Place each dried leaf into a petri dish containing moist filter paper to maintain turgor. Carefully transfer a set number of adult insects (e.g., 20-25 aphids) onto each leaf.
-
Incubation: Cover the petri dishes and maintain them at a controlled temperature and photoperiod (e.g., 23°C, 16:8 L:D).
-
Mortality Assessment: After 24, 48, and 72 hours, assess insect mortality. Insects that are unable to move when gently prodded with a fine brush are considered dead.
-
Calculation: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.
-
-
Self-Validation: The control group should exhibit minimal mortality (<10%) for the assay to be considered valid. A concentration-dependent increase in mortality validates the compound's toxic effect.
Protocol 3.3: Preliminary Mode of Action Study via nAChR Competitive Binding Assay
-
Objective: (For insecticidal hits only) To test the hypothesis that the compound interacts with the insect nicotinic acetylcholine receptor (nAChR).
-
Causality: This biochemical assay determines if the test compound can displace a known radiolabeled nAChR ligand from its binding site on insect neural membranes. Displacement indicates a direct interaction with the receptor, a hallmark of neonicotinoid action.[26][27]
-
Materials:
-
Membrane preparations from insect heads (e.g., housefly, Musca domestica, or aphid) rich in nAChRs.[28]
-
Radiolabeled ligand (e.g., [³H]imidacloprid).
-
Test compound (this compound).
-
Unlabeled ("cold") imidacloprid for positive control.
-
Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure (Conceptual Outline):
-
Reaction Setup: In microcentrifuge tubes, combine the insect membrane preparation, a fixed concentration of the [³H]imidacloprid, and varying concentrations of the test compound.
-
Controls: Prepare tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled imidacloprid to saturate the receptors).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with cold buffer to remove residual unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the ability of the test compound to inhibit the specific binding of [³H]imidacloprid and calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
-
Self-Validation: The positive control (unlabeled imidacloprid) must effectively displace the radioligand, generating a standard competition curve. An IC50 value for the test compound that is within a pharmacologically relevant range suggests a specific interaction with the nAChR.[25]
Caption: Logic of the nAChR competitive binding assay.
Protocol 3.4: Analytical Method Development (HPLC-UV)
-
Objective: To establish a preliminary High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
-
Causality: A validated analytical method is crucial for all subsequent research, including confirming solution concentrations for bioassays, conducting metabolism studies, and performing residue analysis. The cyanophenyl group provides a strong chromophore for UV detection.
-
Starting Point Parameters:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to ensure the guanidine group is protonated). Start with a 70:30 Water:Acetonitrile ratio and adjust as needed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for maximum absorbance (λmax), expected to be around 240-260 nm due to the cyanophenyl group.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a standard curve for quantification.
-
-
Self-Validation: The method should demonstrate good peak shape, a linear standard curve (R² > 0.99), and adequate retention time to separate the analyte from the solvent front and any potential impurities.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Bioactivity Screening Results
| Assay Type | Target Organism | Endpoint | Result (at 100 ppm) |
| Fungicidal | Botrytis cinerea | % Mycelial Inhibition | 75% |
| Insecticidal | Myzus persicae | % Mortality (48 hr) | 92% |
Table 2: Hypothetical Dose-Response Data
| Compound | Target Organism | Bioassay | EC50 / LC50 (ppm) |
| 1-(4-CPG)HCL | Botrytis cinerea | Poison Plate | 35.2 |
| 1-(4-CPG)HCL | Myzus persicae | Leaf-Dip | 48.5 |
| 1-(4-CPG)HCL | Musca domestica nAChR | Binding Assay | IC50 = 550 nM |
-
Interpretation: An EC50 or LC50 value below 50-100 ppm is generally considered a promising "hit" in initial agrochemical screening. A low nanomolar (nM) to low micromolar (µM) IC50 in a receptor binding assay would strongly support a specific mode of action and warrant further investigation, including structure-activity relationship (SAR) studies.[29]
References
- Brown, G. E. (1988). Efficacy of Guazatine and Iminoctadine for Control of Postharvest Decays of Oranges. Plant Disease, 72(10), 906-908.
- Casida, J. E., & Durkin, K. A. (2013). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 110(49), 19742-19747.
- CropLife Australia. (2025). Fungicide Activity Group Table.
- European Patent Office. (n.d.). EP 0429281 - Guanidine derivatives and fungicides for agriculture and horticulture containing the same.
- Google Patents. (n.d.). US5034404A - Guanidine derivatives, their production and insecticides.
- Hollomon, D. W., & Steinberg, G. (2021). The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici. Fungal Genetics and Biology, 149, 103541.
- Indigo Instruments. (n.d.). Clothianidin Nicitinoid Chemical Structure Model.
- J&K Scientific. (n.d.). This compound.
- Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573-580.
- National Center for Biotechnology Information. (n.d.). Clothianidin. PubChem Compound Summary for CID 86287519.
- National Center for Biotechnology Information. (n.d.). Guazatine. PubChem Compound Summary for CID 3526.
- National Center for Biotechnology Information. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. PubMed Central.
- ResearchGate. (n.d.). Polyhexamethylene guanidine as a fungicide, disinfectant and wound protector in lemons challenged with Penicillium digitatum.
- Tomizawa, M., & Yamamoto, I. (1993). Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. Journal of Pesticide Science, 18(1), 91-98.
- University of Hertfordshire. (n.d.). Iminoctadine triacetate (Ref: DF 125). Agriculture & Environment Research Unit (AERU).
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Application Notes & Protocols: 1-(4-Cyanophenyl)guanidine Hydrochloride in Polymer Material Science
Abstract: This document provides a detailed technical guide for researchers, material scientists, and drug development professionals on the application of 1-(4-Cyanophenyl)guanidine hydrochloride (CPG-HCl) in the development of advanced functional polymers. While CPG-HCl is principally recognized as a key intermediate in the synthesis of antiviral pharmaceuticals[1], its unique chemical structure offers intriguing possibilities in material science. This guide will explore its documented role as a functional additive for enhancing ion transport in polymer electrolytes and present established, adaptable protocols for the synthesis of guanidine-containing polymers, a class of materials with significant potential in biomedical and electronic applications.
Introduction: The Guanidinium Group in Polymer Science
The guanidinium group, the protonated form of guanidine, is a powerful functional moiety in macromolecular design. Its positive charge is delocalized over three nitrogen atoms, allowing it to remain protonated over a broad pH range and form strong, multi-point hydrogen bonds. These properties are harnessed in nature (e.g., in the amino acid arginine) to facilitate molecular recognition and binding.
When incorporated into synthetic polymers, the guanidinium group imparts a unique combination of properties:
-
Potent Cationic Character: Leading to strong interactions with negatively charged cell membranes, phosphates, and other anions. This is the basis for the antimicrobial and gene delivery applications of guanidinium-functionalized polymers[2].
-
Enhanced Binding Capabilities: Guanidinium groups bind more strongly to negative molecules compared to their primary amine counterparts[2].
-
pH-Responsiveness: The charge distribution and ionic state can be modulated by pH, enabling the design of "smart" materials for controlled drug release[2].
This compound combines this potent functional group with an aromatic cyanophenyl substituent. This aromatic component can introduce properties such as π-π stacking and altered electronic characteristics, making it a compound of interest for novel polymer materials. While its primary use is in pharmaceutical synthesis[1], this guide will focus on its emerging and potential roles in material science.
Part 1: CPG as a Functional Additive in Gel Polymer Electrolytes
A key challenge in post-lithium-ion battery technologies, such as sodium-ion batteries, is the development of safe and efficient electrolytes. Gel polymer electrolytes (GPEs) are promising candidates, but often suffer from low ionic conductivity. Recent research has demonstrated that CPG can be used as a functional additive to overcome this limitation.
Application Focus: Enhancing Na⁺ Conductivity in 3D Network GPEs
In a composite GPE system comprising Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and tin oxide (SnO₂), the addition of 1-(4-cyanophenyl)guanidine serves to optimize the ion conductive pathways[3].
Causality of Experimental Design: The PVDF-HFP polymer forms a structural matrix, while the SnO₂ creates a porous 3D network. However, the transport of sodium ions (Na⁺) through this network can be inefficient. The guanidine group of CPG is introduced as a molecular "stepping stone." The imino nitrogen atom of the guanidine can form a coordinative ligand with Na⁺ ions, effectively creating a low-energy pathway for ion hopping and transport through the polymer matrix. This targeted enhancement of ion mobility leads to a significant increase in the overall ionic conductivity of the electrolyte[3].
Caption: Workflow for synthesizing guanidine-functionalized polymers.
Protocol 2: Synthesis of Amine-Precursor Polymer via RAFT
Causality of Experimental Design: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is selected because it is a controlled radical polymerization technique. It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).[4][5][6] This level of control is essential for establishing clear structure-activity relationships, as polymer properties are highly dependent on chain length and composition. We use a co-monomer (Methyl Methacrylate, MMA) to tune the hydrophobicity of the final polymer, which is critical for applications like antimicrobial activity.[4]
1. Materials & Reagents:
-
2-Aminoethyl methacrylate hydrochloride (AEMA·HCl)
-
Methyl methacrylate (MMA), inhibitor removed
-
RAFT Agent (e.g., 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid)
-
Radical Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
2. Experimental Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve AEMA·HCl, MMA, the RAFT agent, and AIBN in DMSO. The molar ratios will determine the final polymer's molecular weight and composition. A typical ratio might be [Monomers]:[RAFT]:[AIBN] =::[3][0.2].
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles under high vacuum to remove all dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at 70°C. Allow the reaction to proceed for 16-24 hours.
-
Purification:
-
Cool the reaction and dilute the viscous product with methanol.
-
Precipitate the polymer by adding the methanol solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Repeat the dissolution-precipitation cycle two more times to remove unreacted monomers and initiator fragments.
-
Dry the final product, an amine-functionalized polymer (e.g., P(AEMA-co-MMA)), under high vacuum.
-
Protocol 3: Post-Polymerization Guanylation
Causality of Experimental Design: This step converts the primary amine side chains of the precursor polymer into guanidinium groups. 1H-Pyrazole-1-carboxamidine hydrochloride is a common and efficient guanidinylating agent for this purpose.[4] The reaction is performed in a polar solvent with a non-nucleophilic base (DIPEA) to deprotonate the amine hydrochloride and neutralize the HCl generated during the reaction.
1. Materials & Reagents:
-
Amine-functionalized precursor polymer (from Protocol 2)
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol, anhydrous
-
Acetone
2. Experimental Procedure:
-
Reaction Setup: Dissolve the amine-precursor polymer in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (typically 1.5 equivalents per amine unit) and DIPEA (typically 3 equivalents per amine unit) to the solution.
-
Reaction: Heat the mixture to 55°C and allow it to react overnight under positive nitrogen pressure.
-
Purification:
-
Remove the solvent in vacuo.
-
Dissolve the resulting residue in a minimal amount of methanol.
-
Precipitate the guanidine-functionalized polymer by adding the solution to cold acetone.
-
Collect the polymer by centrifugation and repeat the precipitation process twice more.
-
Dry the final product under high vacuum to yield the pure guanidine-functionalized polymer.
-
Characterization of the Final Polymer
Validating the chemical transformation and characterizing the final polymer are critical.
| Technique | Purpose | Expected Result |
| ¹H NMR Spectroscopy | To confirm the conversion of amine groups to guanidine groups. | Disappearance of the -CH₂-NH₂ proton signal and appearance of new broad signals in the 7-8 ppm region corresponding to the -NH- and -NH₂ protons of the guanidinium group. |
| FTIR Spectroscopy | To identify the characteristic vibrational modes of the guanidinium group. | Appearance of a strong, broad absorption band around 1650-1670 cm⁻¹, characteristic of the C=N stretching vibration of the guanidinium cation. |
| Gel Permeation (GPC/SEC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | The PDI should be low (typically < 1.3 for RAFT), indicating a well-controlled polymerization. The molecular weight should align with the theoretical value based on monomer-to-RAFT agent ratios. |
| Zeta Potential Analysis | To measure the surface charge of the polymer in solution, confirming its cationic nature. | A large, positive zeta potential value (e.g., > +20 mV), confirming the presence of the cationic guanidinium groups on the polymer surface. |
References
- Title: Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and...
- Title: Polymer Chemistry Source: Royal Society of Chemistry Publishing URL:[Link]
- Title: Guanidine-Containing Methacrylamide (Co)
- Title: Guanidine-Containing Methacrylamide (Co)polymers via aRAFT: Toward a Cell Penetrating Peptide Mimic Source: National Institutes of Health (NIH) URL:[Link]
- Title: 1-(4-Cyanophenyl)guanidine Source: PubChem URL:[Link]
- Title: The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis Source: Medium URL:[Link]
- Title: Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems Source: ScienceDirect URL:[Link]
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protocol for DNA extraction using guanidine-based buffers
An Application Note and Protocol for High-Yield, High-Purity DNA Extraction Using Guanidine-Based Buffers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the principles and practices of genomic DNA (gDNA) extraction utilizing guanidine-based chaotropic salts. We delve into the underlying biochemical mechanisms that drive cell lysis, nuclease inactivation, and the selective binding of DNA to a silica matrix. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for extracting high-quality DNA from cultured mammalian cells and animal tissues. Beyond a simple recitation of steps, this guide explains the critical causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in authoritative scientific references to ensure maximal yield and purity for sensitive downstream applications such as PCR, qPCR, and next-generation sequencing (NGS).
The Principle: Harnessing Chaos for Purity
The use of guanidine salts, such as guanidine thiocyanate (GTC) and guanidine hydrochloride (GuHCl), is a cornerstone of modern nucleic acid purification.[1] These compounds are potent chaotropic agents, meaning they disrupt the hydrogen-bonding network of aqueous solutions.[2][3] This disruption of water's structure, or induction of "chaos," has three critical effects that are exploited for DNA extraction:
-
Efficient Cell Lysis: By destabilizing hydrophobic interactions, high concentrations of guanidine salts effectively solubilize the lipid bilayers of cellular and nuclear membranes, leading to the rapid release of intracellular contents.[3][4]
-
Irreversible Nuclease Inactivation: Upon lysis, nucleic acids are immediately vulnerable to degradation by endogenous DNases and RNases. Guanidine salts are powerful protein denaturants that instantly and irreversibly unfold these enzymes, preserving the integrity of the target DNA.[1][5][6] GTC is considered a particularly strong denaturant as both its guanidinium cation and thiocyanate anion are chaotropic.[3]
-
Facilitation of DNA-Silica Binding: The magic of this technique lies in the interaction between DNA and a silica (silicon dioxide) surface under specific conditions. Both DNA, with its phosphate backbone, and silica are negatively charged at neutral pH, leading to electrostatic repulsion.[7] Guanidine salts overcome this repulsion by creating a high-salt environment that dehydrates both the DNA and the silica surface.[8] This allows the positively charged guanidinium ions to form a "salt bridge" between the negative silica surface and the negative DNA backbone, promoting strong and selective adsorption.[5][8] The addition of ethanol enhances this process by further reducing the activity of water and promoting the hydrophobic interactions that stabilize DNA binding.[2]
This principle allows for a simple "bind-wash-elute" procedure, where the DNA is selectively captured on a silica membrane while contaminants are washed away, followed by elution in a low-salt buffer.
Safety Precautions: Handling Guanidine Thiocyanate
Guanidine thiocyanate is a hazardous substance that requires careful handling in a laboratory setting.
WARNING: Contact with acids liberates very toxic hydrogen cyanide gas.[9] NEVER mix guanidine thiocyanate buffers with acidic solutions, such as bleach.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Handling: Avoid creating dust or aerosols.[12] Use in a well-ventilated area or under a chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from acids.[12]
-
Disposal: Dispose of waste containing guanidine thiocyanate as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.[13] In case of a spill, clean up mechanically (sweep or vacuum, do not flush with water) while wearing appropriate PPE.[10]
Reagents and Buffers
Proper buffer preparation is critical for success. Use high-purity water (e.g., nuclease-free water) and analytical grade reagents.
| Buffer / Reagent | Composition | Purpose & Notes |
| Lysis Buffer (Lysis Buffer GL) | 4 M Guanidine Thiocyanate (GTC) 50 mM Tris-HCl, pH 7.5 25 mM EDTA 1% (v/v) Triton X-100 | Lyses cells, denatures proteins, and inactivates nucleases. GTC is the primary chaotropic agent.[4][14][15] |
| Binding Buffer (Binding Buffer GB) | 5 M Guanidine Hydrochloride (GuHCl) 30 mM Tris-HCl, pH 7.5 | Adjusts salt concentration to promote DNA binding to the silica membrane.[15][16] |
| Wash Buffer 1 (Wash Buffer GW1) | 2 M Guanidine Hydrochloride (GuHCl) 10 mM Tris-HCl, pH 7.5 50% (v/v) Ethanol | Removes proteins and other contaminants while the DNA remains bound to the silica.[15] |
| Wash Buffer 2 (Wash Buffer GW2) | 10 mM Tris-HCl, pH 7.5 80% (v/v) Ethanol | Removes residual salts from the previous wash step. The high ethanol concentration keeps the DNA precipitated on the membrane. |
| Elution Buffer (Buffer AE) | 10 mM Tris-HCl, pH 8.5 | A low-salt, slightly alkaline buffer that rehydrates the DNA, disrupting its interaction with the silica and allowing for elution.[15] |
| Proteinase K | 20 mg/mL solution | An enzyme used to digest proteins, particularly useful for tissue samples to aid in complete lysis.[17] |
| Ethanol (96-100%) | N/A | Added to the lysate to promote and enhance the binding of DNA to the silica membrane.[2] |
Experimental Workflow & Mechanism Visualization
The overall workflow is a multi-step process designed to efficiently separate DNA from other cellular components.
Figure 2: Mechanism of DNA binding to a silica surface facilitated by guanidine salts.
Detailed Protocols
Protocol 1: Genomic DNA from Cultured Mammalian Cells
This protocol is optimized for up to 5 x 10⁶ cultured mammalian cells.
-
Sample Collection: Pellet cells by centrifugation (e.g., 5 min at 300 x g). Carefully discard the supernatant completely.
-
Cell Lysis: a. Resuspend the cell pellet in 200 µL of PBS to wash. Centrifuge again and discard the supernatant. b. Add 200 µL of Lysis Buffer (GL) and 20 µL of Proteinase K (20 mg/mL). Mix immediately by vortexing for 15-20 seconds. [17]Causality: Vortexing ensures the chaotropic salt solution rapidly contacts and lyses all cells, preventing premature DNA degradation. c. Incubate at 56°C for 10-15 minutes. A complete, clear lysate should be obtained. [17]3. DNA Binding: a. Add 200 µL of 100% ethanol to the lysate and mix thoroughly by pulse-vortexing for 5-10 seconds. [17]Causality: Ethanol is critical to create the low-water, high-salt condition that promotes DNA precipitation and adsorption onto the silica membrane. [2] b. Transfer the entire mixture to a silica spin column placed in a 2 mL collection tube. c. Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through and re-insert the column into the collection tube. [17]4. Washing: a. First Wash: Add 500 µL of Wash Buffer 1 (GW1) to the column. Centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through. [17]Causality: This step removes the majority of proteins and other cellular debris that did not bind to the membrane. b. Second Wash: Add 500 µL of Wash Buffer 2 (GW2) to the column. Centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through. Causality: This high-ethanol wash removes the guanidine salts from the previous steps, which can inhibit downstream enzymatic reactions. [18]5. Dry Spin: a. After discarding the flow-through from the second wash, place the empty column back into the collection tube. b. Centrifuge at maximum speed (≥12,000 x g) for 1-2 minutes. [17]Causality: This "dry spin" is a critical step to remove all residual ethanol from the silica membrane. Ethanol carryover is a common cause of PCR inhibition.
-
Elution: a. Place the spin column into a clean, sterile 1.5 mL microcentrifuge tube. b. Carefully pipette 50-100 µL of Elution Buffer (AE) directly onto the center of the silica membrane. Causality: Adding the buffer to the center ensures the entire membrane is wetted for maximal DNA rehydration and release. c. Incubate at room temperature for 2-5 minutes. [17]For very high molecular weight DNA, incubating at 50°C may increase yield. [19] d. Centrifuge for 1 minute at ≥8,000 x g to elute the purified DNA. [17]7. Storage: Store the purified gDNA at -20°C for long-term stability.
Protocol 2: Genomic DNA from Animal Tissue
This protocol is optimized for 10-20 mg of fresh or frozen animal tissue.
-
Sample Preparation: a. Weigh 10-20 mg of tissue. If frozen, do not thaw before lysis to prevent DNA degradation by released nucleases. [20] b. Mince the tissue into the smallest pieces possible using a sterile scalpel. For tough or fibrous tissues, mechanical disruption (e.g., bead beating or rotor-stator homogenizer) is highly recommended. [17]Causality: Increasing the surface area is essential for the lysis buffer to penetrate the tissue and lyse cells efficiently.
-
Lysis: a. Place the minced tissue into a 1.5 mL microcentrifuge tube. b. Add 180 µL of Lysis Buffer (GL) and 20 µL of Proteinase K (20 mg/mL). [17] c. Mix by vortexing and incubate at 56°C in a shaking water bath or thermomixer. Incubation time varies by tissue type (e.g., 1-3 hours for soft tissues like liver, overnight for tough tissues). Lysis is complete when no visible tissue pieces remain. [17]3. Proceed to Binding, Washing, and Elution: a. After lysis, centrifuge the tube at maximum speed for 3-5 minutes to pellet any undigested material. b. Carefully transfer the supernatant (lysate) to a new tube. c. Follow the main protocol from Step 3: DNA Binding onwards, using the entire volume of the cleared lysate.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low DNA Yield | 1. Incomplete cell/tissue lysis. [17] 2. Incorrect lysate-to-ethanol ratio. [17] 3. Suboptimal elution. | 1. Ensure complete sample disruption. Increase Proteinase K incubation time for tissues. Do not use too much starting material. 2. Ensure the correct volume of 96-100% ethanol is added and mixed thoroughly before loading onto the column. 3. Ensure elution buffer is applied to the center of the membrane and increase incubation time to 5 minutes. Pre-warming the buffer to 50°C can help. [19] |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | 1. Ensure complete digestion with Proteinase K. 2. Avoid transferring any pelleted debris into the spin column after tissue lysis. 3. Do not use an excessive amount of starting material. |
| Low A260/A230 Ratio (<1.8) | Guanidine salt carryover. [17] | 1. This is a common issue with guanidine-based kits. [20]Ensure the column is not overfilled and that the lysate does not touch the sides of the column assembly. 2. Perform an additional wash with Wash Buffer 2 (GW2). 3. Ensure the "dry spin" step is performed for at least 1 minute at maximum speed to remove all residual wash buffer. [17] |
| DNA Degradation (smeared on gel) | DNase activity before or during lysis. | 1. For frozen samples, do not allow them to thaw before adding lysis buffer. [20] 2. Ensure lysis buffer is added and mixed immediately after sample preparation. 3. Use fresh samples whenever possible. |
| Inhibition of Downstream Reactions (e.g., PCR) | Residual ethanol or salt carryover. | 1. Ensure the "dry spin" is performed correctly to remove all ethanol. [17] 2. Do not let the pipette tip touch the silica membrane during elution, which can dislodge silica fines. 3. Ensure the wash steps are performed as described to remove all guanidine salts. [18] |
References
- What is the function of chaotropic salt in DNA extraction? What are the mechanisms of it? (2024). Quora. [Link]
- Lizardi, P. M. (1983).
- DNA separation by silica adsorption. (n.d.). Wikipedia. [Link]
- Safety Data Sheet Guanidine Thiocyan
- Safety Data Sheet: Guanidine thiocyan
- The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. (1983). PubMed. [Link]
- What is the Difference Between Guanidine Thiocyanate and Guanidine Hydrochloride. (2022). Pediaa.com. [Link]
- A complete guide to how nucleic acid extraction kits work. (n.d.). Bitesize Bio. [Link]
- Multiphasic DNA Adsorption to Silica Surfaces under Varying Buffer, pH, and Ionic Strength Conditions. (n.d.). NIH. [Link]
- GUANIDINE THIOCYANATE MOLECULAR BIOLOGY. (n.d.). Loba Chemie. [Link]
- Simplifying Nucleic Acid Extraction and Cutting Down Waste. (2021). The Scientist. [Link]
- Guanidine Thiocyan
- Guanidine Thiocyanate vs.
- What is the use of chaotropic agents in spin column-based nucleic acid purification? (2015).
- Modification of a guanidinium thiocyanate to extract DNA from semen for genomic analysis in mammals. (n.d.). SciELO México. [Link]
- The Power of Guanidine Hydrochloride in Nucleic Acid Extraction. (n.d.). Magen. [Link]
- Use of guanidine thiocyanate for subsequent DNA isolation? (2021).
- Low Cost and Non-Toxic Genomic DNA Extraction for Use in Molecular Marker Studies. (2013). SlideShare. [Link]
- What is difference between guanidine hydrochloride and guanidine thiocyanate? (2020).
- DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers. (2025).
- DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers. (n.d.). NIH. [Link]
- Phage DNA Extraction Procedure. (n.d.). Dr. Dustin Edwards. [Link]
- Guanidine-based DNA extraction with silica-coated beads or silica spin columns. (2022). protocols.io. [Link]
- A Fast and Inexpensive High-Throughput Protocol for Isolating High Molecular Weight Genomic DNA from Lichens. (n.d.). BioOne Complete. [Link]
- An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine. (2019). PMC - PubMed Central. [Link]
- Troubleshooting DNA Extraction from Blood. (n.d.). MP Biomedicals. [Link]
- DNA Isolation protocol. (n.d.). DNA Learning Center Barcoding 101. [Link]
- Lysis buffer recipe - GuHCl, Sarcosine, LDS? (2018).
- A Rapid and Economic In-House DNA Purification Method Using Glass Syringe Filters. (2009). NIH. [Link]
- Guanidine-based DNA extraction with silica-coated beads or silica spin columns. (2022). SciSpace. [Link]
- Nucleic acid extraction method and kit. (n.d.).
- When doing DNA extraction, what are the advantages of using Proteinase K over guanidine hydrochloride? (2023).
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Application Notes & Protocols: The Strategic Role of 2-Anilino-4-halopyrimidine Scaffolds as Key Precursors in the Synthesis of Etravirine and Rilpivirine
Authored by: A Senior Application Scientist
Introduction:
Etravirine and Rilpivirine are second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) that represent a significant advancement in the management of HIV-1 infection.[1][2] Both drugs belong to the diarylpyrimidine (DAPY) family and are distinguished by their high potency, robust resistance profiles, and improved safety compared to first-generation NNRTIs.[3][4] Structurally, they share a common core: a central pyrimidine ring linked to a 4-cyanophenylamino group at the C2 position. This shared scaffold makes the development of convergent synthetic strategies, revolving around a common precursor, highly valuable for efficient and cost-effective manufacturing.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key precursor motif, the 2-anilino-4-halopyrimidine scaffold, in the preparation of Etravirine and Rilpivirine. We will explore the underlying reaction mechanisms, provide step-by-step protocols, and present data to validate the described methodologies.
The Central Precursor: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile
The cornerstone of an efficient synthesis for both Etravirine and Rilpivirine is the construction of a pyrimidine ring appropriately substituted with the crucial 4-cyanophenylamino moiety and a leaving group (typically a halogen) at the C4 position to allow for subsequent diversification. 4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as a direct and pivotal intermediate in the synthesis of Rilpivirine and is conceptually analogous to the precursors used for Etravirine.[2][5]
The synthesis of this key intermediate can be achieved through several routes. One common method involves the condensation of a guanidine derivative with a malonate equivalent, followed by chlorination.[2] An alternative, often more direct approach, involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-halopyrimidine.
The diagram below illustrates a common pathway to obtain the Rilpivirine precursor.
Caption: Synthesis pathway for the key Rilpivirine precursor.
Application Protocol I: Synthesis of Rilpivirine
The final step in Rilpivirine synthesis is a nucleophilic aromatic substitution reaction where the C4-chloro group of the precursor is displaced by the amino group of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile.[2][5] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[2][6]
Experimental Workflow: Rilpivirine Synthesis
Caption: Final coupling step in the synthesis of Rilpivirine.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (1.0 eq) and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (1.05 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or N-methyl-2-pyrrolidone (NMP). Acetonitrile is often preferred for its lower boiling point and ease of removal.[6]
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 16-69 hours, monitoring the reaction progress by TLC or HPLC.[2][5]
-
Microwave Irradiation: For an accelerated process, place the sealed reaction vessel in a microwave reactor. Heat to 100-120°C for 60-90 minutes.[2][6]
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.
-
Wash the collected solid with a suitable solvent (e.g., cold acetonitrile or isopropanol) to remove unreacted starting materials and soluble impurities.[7]
-
-
Drying: Dry the purified solid under vacuum at 50-60°C to yield Rilpivirine as a white to off-white solid.
Quantitative Data Summary: Rilpivirine Synthesis
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Acetonitrile | Reflux | 69 h | 68.6 | [2] |
| Conventional | NMP | 95 | 17 h | 71.4 | [2] |
| Microwave | Acetonitrile | 100 | 60 min | 40 | [6] |
| Microwave | NMP | 100 | 60 min | 43 | [6] |
Application Protocol II: Synthesis of Etravirine
The synthesis of Etravirine also leverages a 2-anilino-pyrimidine core derived from 4-aminobenzonitrile. The strategy often involves building a more substituted pyrimidine ring first, followed by sequential SNAr reactions. A key precursor intermediate is formed by reacting 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile, which then reacts with 4-aminobenzonitrile.[1][4] The final steps involve ammonolysis and bromination.
Experimental Workflow: Etravirine Synthesis
Caption: A modern synthetic route to Etravirine.
Step-by-Step Protocol (from Intermediate E):
This protocol details the final steps starting from the key diarylpyrimidine intermediate.
-
Ammonolysis (Formation of Intermediate G):
-
Place 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (1.0 eq) and aqueous ammonia in a sealed high-pressure reaction vessel.
-
Heat the mixture to 120-130°C for several hours until the reaction is complete as monitored by HPLC.[8]
-
Cool the reaction vessel, and isolate the product by filtration. Wash with water and dry.
-
-
Bromination (Formation of Etravirine):
-
Dissolve the amino intermediate (from step 1) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0-5°C.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction to completion.
-
-
Workup and Purification:
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone or ethyl acetate/methanol) to obtain pure Etravirine.[1][9]
-
Quantitative Data Summary: Etravirine Synthesis
| Route | Key Step | Conditions | Yield (%) | Reference |
| Improved Route | Microwave Amination | 130°C, 15 min | 85.6 | [1][10] |
| Improved Route | Overall (4 steps) | Microwave-promoted | 38.5 | [1][4] |
| Classical Route | Ammonolysis | High temp, high pressure | Poor | [11][12] |
Scientific Integrity & Mechanistic Rationale
The syntheses of both Etravirine and Rilpivirine are governed by the principles of nucleophilic aromatic substitution (SNAr) . The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the presence of multiple nitrogen atoms and electron-withdrawing halogen substituents.
Causality behind Experimental Choices:
-
Regioselectivity: In 2,4,6-trichloropyrimidine, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. This is due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms.[1] This selectivity allows for a controlled, stepwise addition of different nucleophiles, which is fundamental to the synthesis.
-
Solvents and Bases: Aprotic polar solvents like DMF, NMP, and dioxane are used to solubilize the reagents and facilitate the SNAr mechanism. Bases (e.g., K2CO3, DIPEA) are often required to deprotonate the incoming nucleophile (amine or phenol), increasing its nucleophilicity.
-
Microwave Assistance: Microwave irradiation dramatically accelerates the SNAr reactions by efficiently heating the polar solvent and reactants, leading to a significant reduction in reaction times from many hours to minutes.[1][2] This is particularly beneficial for industrial scale-up, reducing energy consumption and improving throughput.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized S_NAr mechanism for the key substitution steps.
Conclusion
The 2-anilino-4-halopyrimidine scaffold, derived from the versatile building block 4-aminobenzonitrile, stands as a critical precursor in the synthesis of the second-generation NNRTIs Etravirine and Rilpivirine. Understanding the controlled, regioselective substitution reactions on the pyrimidine core allows for the efficient and strategic assembly of these complex diarylpyrimidine structures. Modern techniques, particularly microwave-assisted synthesis, have further optimized these pathways, making them more practical, higher-yielding, and amenable to large-scale production. The protocols and insights provided herein serve as a robust foundation for researchers engaged in the synthesis, process development, and discovery of novel antiretroviral agents.
References
- Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]
- Zhang, P., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
- Google Patents. (2020).
- Zhang, P., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry. [Link]
- NDA Approvals. (2014). Etravirine. [Link]
- Google Patents. (2011). Process for synthesis of etravirine. EP2342186B1.
- Patsnap Synapse. (2024). What is the mechanism of Rilpivirine Hydrochloride?[Link]
- Quick Company. (n.d.). A Novel Process For Synthesis Of Rilpivirine Hydrochloride. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2021). The Development of An Effective Synthetic Route of Rilpivirine. [Link]
- Google Patents. (2013). Process for the preparation of etravirine and intermediates in the synthesis thereof. US20130123498A1.
- Publications of the IAS Fellows. (2011). An improved synthesis of etravirine. [Link]
- Google Patents. (2014).
- ResearchGate. (2021). (PDF) The development of an effective synthetic route of rilpivirine. [Link]
- ResearchGate. (2018). (PDF)
- Patsnap Synapse. (2024).
- Google Patents. (2010). Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. WO2010150279A2.
- PubMed Central. (n.d.). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. [Link]
- Springer. (2018).
- Google Patents. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.... US20090270633A1.
- Google Patents. (2015).
- Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. CN102731414B.
- Google Patents. (2004). Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. WO2004076409A2.
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Troubleshooting & Optimization
Technical Support Center: Navigating the Experimental Challenges of 1-(4-Cyanophenyl)guanidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-(4-Cyanophenyl)guanidine hydrochloride. As a Senior Application Scientist, I understand that even the most promising compounds can present experimental hurdles. This guide is designed to provide you with in-depth technical insights and practical, field-proven solutions to the solubility and handling challenges associated with this compound. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the fundamental properties of this compound is essential. This knowledge forms the basis for rational decision-making in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 373690-68-7 | [1][2] |
| Molecular Formula | C₈H₉ClN₄ | [3] |
| Molecular Weight | 196.64 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240 °C | [1] |
| Purity | ≥ 98% (HPLC) | [4] |
| Storage | 2-8°C, inert atmosphere | [1][3] |
Section 2: The Core Challenge: Solubility Issues
The most frequently encountered issue with this compound is its solubility. As an aryl guanidine, its solubility is significantly influenced by its basicity and the nature of the solvent.
Frequently Asked Questions (FAQs) on Solubility
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
High Solubility: Polar protic solvents such as water and methanol. The guanidinium ion can readily form hydrogen bonds with these solvents.
-
Moderate to Low Solubility: Other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While polar, the lack of acidic protons in these solvents makes them less effective at solvating the hydrochloride salt compared to protic solvents.
-
Insoluble: Nonpolar solvents such as hexane and diethyl ether.
Q2: I'm observing precipitation when trying to dissolve the compound. What's happening and how can I fix it?
Precipitation is a common manifestation of solubility issues. The underlying causes can be multifaceted:
-
Insufficient Solvent Volume: You may be attempting to dissolve the compound above its saturation point.
-
Incorrect Solvent Choice: The solvent may not be polar enough to effectively solvate the ionic compound.
-
pH Effects: The solubility of guanidine salts is highly pH-dependent.
-
Temperature: Solubility is often temperature-dependent.
Troubleshooting Workflow for Dissolution Issues
Caption: A stepwise approach to resolving dissolution problems.
Q3: How does pH affect the solubility of this compound?
The guanidine group is highly basic, with the pKa of guanidinium ion being around 13.6.[5] Aryl substitution, as in 1-(4-Cyanophenyl)guanidine, lowers this pKa but it remains a strong base.[6]
-
Acidic to Neutral pH (pH < 9-10): The guanidine group will be fully protonated to form the guanidinium cation. In this charged form, the compound is more polar and thus more soluble in polar solvents like water.
-
Alkaline pH (pH > 10-11): The guanidinium cation will be deprotonated to the neutral free base. This free base is less polar and significantly less soluble in water, which can lead to precipitation.
Therefore, to maintain solubility in aqueous solutions, it is crucial to keep the pH in the acidic to neutral range.
Section 3: Protocols and Methodologies
Protocol for Preparing a Stock Solution
This protocol provides a starting point for preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 196.64 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 1.9664 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of the compound in a suitable container.
-
Dissolution: Add the appropriate volume of DMSO to the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Sonication/Heating (Optional): Sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to 30-40°C with intermittent vortexing until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability Considerations and Forced Degradation
Understanding the stability of your compound is critical for interpreting experimental results and for developing stable formulations.[7]
General Stability Profile:
-
Thermal Stability: As a crystalline solid with a high melting point (237-240 °C), this compound is expected to be thermally stable under normal laboratory conditions.[1] However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.
-
Hydrolytic Stability: The guanidinium group is generally stable to hydrolysis. However, the cyano group could potentially be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures.
-
Photostability: The aromatic ring suggests potential photosensitivity. It is advisable to protect solutions from light, especially during long-term storage.
Forced Degradation Studies:
To rigorously assess stability, forced degradation studies under stressed conditions are recommended.[8]
Caption: Workflow for conducting forced degradation studies.
Analytical Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and for monitoring its stability.[9]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the guanidine group and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | To elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at ~245 nm | The cyanophenyl group is expected to have a strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Section 4: Advanced Topics and Considerations
Recrystallization for Purification:
If the purity of your starting material is a concern, recrystallization can be an effective purification method. A potential solvent system for recrystallization could be a mixture of a polar protic solvent in which the compound is soluble at high temperatures (e.g., ethanol or methanol) and a less polar co-solvent in which it is less soluble.
Excipient Compatibility:
For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is crucial for formulation development. Potential incompatibilities could arise with alkaline excipients that could raise the micro-pH and cause precipitation of the free base.
References
- J&K Scientific. This compound.
- New Journal of Chemistry. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
- ACS Omega. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
- Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines.
- PubChem. 1-(4-Cyanophenyl)guanidine.
- ACS Publications. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
- ResearchGate. Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
- The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. Available at: [https://www. .com/the-crucial-role-of-n-4-cyanophenyl-guanidine-hcl-in-antiviral-drug-synthesis-p5126816.html]([Link]. .com/the-crucial-role-of-n-4-cyanophenyl-guanidine-hcl-in-antiviral-drug-synthesis-p5126816.html)
- National Institutes of Health. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- R Discovery. Stability-indicating HPLC Method Research Articles.
- MicroSolv. Guanidine analyzed with HPLC- AppNote.
- National Institute of Standards and Technology. Guanidine.
- Science.gov. validated specific stability-indicating: Topics by Science.gov.
- National Institutes of Health. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
- MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote.
- Cambridge Core. Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica.
- ResearchGate. Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica.
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Technical Support Center: Troubleshooting Experiments Involving Guanidine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Guanidine compounds, particularly guanidine hydrochloride (GuHCl) and guanidine thiocyanate (GTC), are indispensable chaotropic agents in molecular biology.[1] They are fundamental to numerous applications, from nucleic acid extraction to protein denaturation and refolding studies.[1][2][3] Their potent ability to disrupt cellular structures and inactivate nucleases preserves the integrity of precious samples.[4][5][6] However, their powerful disruptive properties can also introduce challenges in experimental workflows. This guide provides in-depth troubleshooting for common issues encountered when working with guanidine compounds, grounded in the principles of their mechanism of action.
Section 1: Nucleic Acid Extraction Issues
Guanidine thiocyanate is a cornerstone of many RNA and DNA extraction protocols due to its dual function: lysing cells and denaturing proteins, including RNases.[3][4][6]
FAQ 1: Why is my RNA/DNA yield consistently low?
Low nucleic acid yield is a frequent problem that can often be traced back to suboptimal execution of key steps in the extraction protocol.
Underlying Cause: The most common culprits are incomplete cell or tissue lysis, RNA degradation by RNases, using an incorrect amount of starting material, improper phase separation, or inefficient nucleic acid precipitation.[4]
Troubleshooting Protocol:
-
Optimize Sample Homogenization:
-
For tough or fibrous tissues, cryogenic grinding in liquid nitrogen is essential before adding the lysis buffer.[4]
-
Ensure you are using the correct ratio of lysis reagent to starting material to avoid overloading the buffer's capacity.[4]
-
For softer tissues and cell cultures, ensure sufficient vortexing or use of a rotor-stator homogenizer to achieve complete lysis.[4]
-
-
Maintain an RNase-Free Environment:
-
Use certified RNase-free reagents, pipette tips, and tubes.
-
Always wear gloves and change them frequently to prevent contamination.[4]
-
-
Refine Precipitation and Wash Steps:
-
If the nucleic acid pellet is not visible after isopropanol precipitation, consider a longer incubation at 4°C or -20°C.[7] Using a carrier like glycogen can also improve recovery of low-concentration samples.[7]
-
Be meticulous when removing the supernatant to avoid disturbing the pellet.[8]
-
Ensure the ethanol used for washing is at the correct concentration (typically 75%) and is prepared with nuclease-free water.[4][7]
-
FAQ 2: My A260/A230 ratio is low. Is my sample contaminated?
A low A260/A230 ratio is a classic indicator of guanidine salt carryover.[8] Guanidine thiocyanate, in particular, exhibits strong absorbance around 230 nm.[3][9]
Underlying Cause: Residual guanidine salts from the lysis buffer have not been adequately removed during the wash steps. This contamination can inhibit downstream enzymatic reactions.[8]
Troubleshooting Protocol:
-
Perform an Additional Wash: Add an extra wash step with 75% ethanol to the protocol. This is highly effective at removing residual salts.[4][10] Some protocols suggest up to four washes may be necessary.[11]
-
Ensure Complete Ethanol Removal: After the final wash, carefully remove all residual ethanol before resuspending the nucleic acid pellet. A brief air-drying step (5-10 minutes) is usually sufficient.[4] Over-drying can make the pellet difficult to dissolve.[4]
-
Re-Precipitation of the Sample: If contamination persists, the purified nucleic acid can be re-precipitated.
| Parameter | Low A260/A230 Reading (<1.8) | Acceptable A260/A230 Reading (>1.8) |
| Primary Implication | Contamination with chaotropic salts (e.g., guanidine thiocyanate) or phenol.[8] | High purity nucleic acid sample. |
| Potential Impact | Inhibition of downstream enzymatic reactions (e.g., PCR, reverse transcription, ligation).[8] | Reliable performance in downstream applications. |
| Corrective Action | Perform additional ethanol washes or re-precipitate the sample.[4][8] | Proceed with the experiment. |
Section 2: Protein Denaturation and Refolding
Guanidine hydrochloride is a powerful denaturant used to solubilize aggregated proteins, such as those found in inclusion bodies, and in protein folding studies.[2][12][13][14]
FAQ 3: My protein precipitates when I try to remove the guanidine hydrochloride. What's happening?
Protein precipitation during denaturant removal is a common hurdle in protein refolding experiments.[15]
Underlying Cause: The process of removing GuHCl can lead to the formation of partially folded intermediates. These intermediates may expose hydrophobic patches that can interact between molecules, leading to aggregation and precipitation.[15] This is often exacerbated by rapid denaturant removal, high protein concentrations, and suboptimal buffer conditions.[15]
Troubleshooting Protocol:
-
Slow Down Denaturant Removal:
-
Optimize Refolding Buffer Conditions:
-
Work at a Low Temperature: Performing dialysis at 4°C can slow down the aggregation process.[15]
-
Adjust pH: Ensure the pH of the refolding buffer is at least one unit away from the protein's isoelectric point (pI) to increase solubility.[15]
-
Include Additives:
-
L-Arginine (0.5 M) or Glycerol (10-20%): These additives can suppress aggregation and stabilize the native protein structure.[15]
-
Redox Shuffling System (GSH/GSSG): For proteins with disulfide bonds, including a mixture of reduced (GSH) and oxidized (GSSG) glutathione is crucial for facilitating correct disulfide bond formation.[15]
-
-
-
Consider On-Column Refolding:
-
Bind the denatured protein to a chromatography column.
-
Apply a gradient of decreasing GuHCl concentration to allow the protein to refold while immobilized, which minimizes intermolecular aggregation.[15]
-
FAQ 4: I've removed the guanidine, and my protein is soluble, but it has no biological activity.
This indicates that the protein has likely misfolded into a soluble, non-native conformation.[15]
Underlying Cause: While aggregation has been avoided, the refolding conditions did not favor the formation of the correct tertiary structure. For proteins with cysteine residues, incorrect disulfide bonds may have formed.[15]
Troubleshooting Protocol:
-
Re-optimize the Refolding Buffer: Experiment with different pH values, ionic strengths, and additive concentrations.
-
Verify Redox Conditions: If your protein contains disulfide bonds, ensure a proper redox shuffling system (e.g., GSH/GSSG) is present in the refolding buffer.[15]
-
Vary the Temperature: Try refolding at different temperatures, as this can influence the folding pathway.
-
Analytical Size Exclusion Chromatography (HPLC-SEC): Use this technique to check for the presence of soluble aggregates or oligomers that may not be visible.[15]
| Problem | Primary Cause | Recommended Solution |
| Precipitation during dialysis | Rapid removal of denaturant, high protein concentration.[15] | Perform stepwise dialysis, decrease protein concentration, optimize refolding buffer with additives.[15] |
| Low final yield, no visible precipitate | Formation of soluble oligomers or sticking to dialysis tubing.[15] | Analyze with HPLC-SEC, consider adding a non-denaturing detergent (e.g., 0.05% Tween-20).[15] |
| Soluble but inactive protein | Misfolding, incorrect disulfide bond formation.[15] | Re-optimize refolding buffer, ensure proper redox system for cysteine-containing proteins.[15] |
Section 3: Downstream Application Interference
Even at low concentrations, residual guanidine compounds can interfere with downstream enzymatic applications.
FAQ 5: My PCR/RT-PCR reaction is failing or shows poor efficiency. Could guanidine be the culprit?
Yes, residual guanidine salts are known inhibitors of polymerases and reverse transcriptases.[8][16]
Underlying Cause: Guanidinium ions can denature the enzymes essential for amplification and reverse transcription, leading to reduced or completely inhibited reactions.[16][17] While some studies suggest that certain enzymes can tolerate low millimolar concentrations of guanidine, it is best practice to remove it as thoroughly as possible.[8][9]
Troubleshooting Protocol:
-
Re-purify the Nucleic Acid Sample: If you suspect guanidine contamination (e.g., from a low A260/A230 ratio), clean up the sample using one of the following methods:
-
Dilute the Template: In some cases, simply diluting the template nucleic acid can lower the guanidine concentration to a level that is tolerated by the polymerase, although this will also reduce the amount of template in the reaction.
Visual Workflows and Diagrams
Caption: A decision tree for troubleshooting common issues in nucleic acid and protein experiments involving guanidine compounds.
Caption: Step-by-step workflow for cleaning up guanidine-contaminated nucleic acid samples via ethanol precipitation.
References
- Benchchem. (n.d.). Technical Support Center: Guanidine HCl Removal & Protein Refolding. BenchChem.
- Kataoka, M., & Goto, Y. (1996). Guanidine hydrochloride-induced folding of proteins. Protein Science, 5(10), 2165-2171.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low RNA Yield with Guanidine Thiocyanate. BenchChem.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Refolding via Guanidine Hydrochloride Dialysis. BenchChem.
- Benchchem. (n.d.). A Head-to-Head Battle of Chaotropes: Guanidine Thiocyanate vs. Guanidine Hydrochloride for Cellular Lysis. BenchChem.
- Jinan Qinmu Fine Chemical Co., Ltd. (2022). Action of Guanidine Hydrochloride on Proteins.
- Yeasen. (n.d.). Common Issues and Troubleshooting in RNA Extraction Using TRIzol.
- Benchchem. (n.d.). Guanidine as a Chaotropic Agent: An In-depth Technical Guide for Molecular Biology Applications. BenchChem.
- TOKU-E. (n.d.). Guanidine Thiocyanate, Ultrapure.
- Magen Biotech. (n.d.). The Secret to Deciphering Protein Structure: Guanidine Hydrochloride.
- Various Authors. (2016). Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for Advanced Guanidine Removal from Nucleic Acid Samples for Sequencing. BenchChem.
- Mason, P. E., Neilson, G. W., Dempsey, C. E., Barnes, A. C., & Cruickshank, J. M. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561.
- Various Authors. (2005). How to get rid of guanidinium contamination. Protocol Online.
- Wikipedia. (n.d.). Guanidinium thiocyanate.
- QIAGEN. (2018). Effects of low A260/A230 ratios in RNA preparations on downstream applications.
- Various Authors. (2022). How to fix Guanidine ITC contamination during RNA extraction?. Reddit.
- Various Authors. (2015). Guanidine thiocyanate high levels as RNA contamination?. ResearchGate.
- DNA. (n.d.). Nuclei Acid Extraction.
- Tanner, N. A., Zhang, Y., & Evans, T. C. (2015). Enhancing Colorimetric Loop-mediated Isothermal Amplification Speed and Sensitivity with Guanidine Chloride. BioTechniques, 58(4), 191-197.
- Various Authors. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L. ResearchGate.
- Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181.
- Kubista, M., Foret, F., & Andrade, J. D. (2016). DNA and RNA Extraction and Quantitative Real-Time PCR-Based Assays for Biogas Biocenoses in an Interlaboratory Comparison. Applied and Environmental Microbiology, 82(8), 2445-2456.
- Genetic Education. (2022). Role of Guanidine Thiocyanate in RNA extraction.
- Various Authors. (n.d.). denature a protein of interest. Protocol Online.
- Donovan, J. W. (1979). Time-dependent ultraviolet absorption changes in proteins at high pH. Journal of Biological Chemistry, 254(10), 3992-3997.
- Thermo Fisher Scientific. (n.d.). Qualification of nucleic acid samples for infectious disease research workflows.
- Various Authors. (2008). precipitation of guanidine HCl-sample after adding 4X laemmli buffer. Protocol Online.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition by Guanidine Monobenzoate Derivatives. BenchChem.
- Various Authors. (2016). How to precipitate proteins from a guanidine 8M solution?. ResearchGate.
- Alconox, Inc. (2022). Cleaning Guanidine Thiocyanate and Sodium Azide. TechNotes.
- Sigma-Aldrich. (n.d.). Genomic DNA Purification and Assessment.
- Lee, S. Y., et al. (2024). Diagnostic accuracy of direct reverse transcription-polymerase chain reaction using guanidine-based and guanidine-free inactivators for SARS-CoV-2 detection in saliva samples. Journal of Medical Virology, 96(3), e29486.
- Kumar, A., & Singh, R. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 4(1), 23-28.
- Ulos, S., et al. (2022). Evaluation of RNA extraction and rRNA depletion protocols for RNA-Seq in eleven edible seaweed species from brown, red, and green algae. PLOS ONE, 17(4), e0266545.
- Tan, S. C., & Yiap, B. C. (2009). DNA, RNA, and protein extraction: the past and the present. Journal of Biomedicine and Biotechnology, 2009, 574398.
- Acton, T. B., et al. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Journal of Structural and Functional Genomics, 6(2-3), 127-136.
- Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.
- Wang, C. C., & Tsou, C. L. (1993). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Biochemical Journal, 294(Pt 3), 779-782.
- Berlinck, R. G., & de Souza, A. M. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(2), 155-175.
- Various Authors. (2021). How we can increase of DNA and RNA binding to spin column without guanidine Hcl and guanidine thiocyanat?. ResearchGate.
- Various Authors. (2025). Biological activities of guanidine compounds. ResearchGate.
- Fuertes, M. A., Alonso, C., & Pérez, J. M. (2004). Small amounts of urea and guanidine hydrochloride can be detected by a far-UV spectrophotometric method in dialysed protein solutions. Journal of Biochemical and Biophysical Methods, 59(2), 161-168.
- Various Authors. (n.d.). UV spectral detection of phenol−guanidine interactions, measured using.... ResearchGate.
- Various Authors. (2025). Small amounts of urea and guanidine hydrochloride can be detected by a far-UV spectrophotometric method in dialysed protein solutions. ResearchGate.
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Technical Support Center: Optimizing Assay Conditions with 1-(4-Cyanophenyl)guanidine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Cyanophenyl)guanidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your assay conditions and ensure the integrity of your experimental results. As a compound with a reactive guanidinium group and a distinct cyanophenyl moiety, this compound presents unique opportunities and challenges in various experimental setups.[1] This center is structured to address specific issues you may encounter, moving from foundational knowledge to advanced troubleshooting.
Part 1: Foundational Knowledge & Core Principles
The guanidinium group is a strong base that is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions.[2] This property is fundamental to its biological activity and its potential for interference in biochemical assays. The cyanophenyl group adds a layer of aromatic and electronic properties that can influence its interactions with biological targets and assay components.
FAQ 1: What are the primary applications of this compound in research?
This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, notably in the development of antiviral drugs.[3] Beyond its role in synthesis, its guanidine derivative structure makes it a subject of interest in biochemical research for exploring cellular signaling pathways and as a potential modulator of enzyme activity.[1]
Diagram: Potential Interaction Mechanisms of this compound in a Biological System
Caption: Decision tree for addressing solubility issues.
Detailed Steps & Explanations:
-
pH Optimization: The solubility of guanidinium compounds can be pH-dependent. Ensure your buffer's pH is not close to the compound's pKa, which could lead to precipitation of the free base. A slightly acidic to neutral pH is generally recommended.
-
Use of Co-solvents: For preparing high-concentration stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol. It is crucial to validate the tolerance of your assay to the final concentration of the co-solvent, as it can impact enzyme activity or cell viability.
-
Concentration Re-evaluation: If solubility remains an issue, critically assess the required concentration. It may be possible to achieve the desired biological effect at a lower, more soluble concentration.
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: I'm observing a high background signal in my fluorescence-based assay when this compound is present, even in my negative control wells. How can I mitigate this?
Answer: High background in fluorescence assays can stem from the intrinsic fluorescence (autofluorescence) of the compound or its interference with the assay's fluorophore. [4] Troubleshooting Steps:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Autofluorescence | 1. Spectral Scan: Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission maxima. [4] 2. Filter Selection: If the compound's fluorescence overlaps with your assay's fluorophore, consider using a fluorophore with a more red-shifted emission spectrum to minimize spectral overlap. [5] | The cyanophenyl group can contribute to autofluorescence. Understanding its spectral properties is key to avoiding direct interference with signal detection. |
| Light Scatter | 1. Centrifugation: Centrifuge your compound stock solution before use to pellet any micro-precipitates. 2. Solubility Check: Re-verify the compound's solubility under the exact assay conditions. | Undissolved particles can scatter light, leading to an artificially high fluorescence reading. |
| Non-specific Binding | 1. Blocking Agents: Ensure adequate blocking of the microplate wells with agents like BSA or casein to prevent the compound from binding to the plastic surface. [6] 2. Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers to reduce non-specific interactions. [6] | The charged guanidinium group can electrostatically interact with untreated plastic surfaces, contributing to background signal. |
Experimental Protocol: Assessing Compound Autofluorescence
-
Preparation: In a 96-well plate suitable for fluorescence measurements, add your assay buffer to a set of wells. In a separate set of wells, add your assay buffer containing this compound at the highest concentration used in your assay.
-
Measurement: Using a plate reader, perform a full excitation and emission scan of both sets of wells.
-
Analysis: Compare the spectra. A significant increase in fluorescence intensity in the wells containing your compound indicates autofluorescence at those wavelengths.
Issue 3: Irreproducible Results or Loss of Biological Activity
Question: My results with this compound are inconsistent between experiments. I'm concerned about the compound's stability.
Answer: Guanidine compounds can be susceptible to degradation under certain conditions. Ensuring proper handling and storage is critical for reproducibility.
Recommendations for Ensuring Compound Stability:
-
Storage: Store the solid compound at the recommended temperature, typically 2-8°C, and protected from moisture. [7]* Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storing stock solutions, aliquot them into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Buffer Compatibility: Be aware that high pH and the presence of certain reactive species in your buffer could potentially degrade the compound over long incubation periods. If your assay involves extended incubations, consider assessing the compound's stability in your assay buffer over time using an analytical method like HPLC. [8]
Part 3: Advanced Assay Optimization
FAQ 2: How do I control for potential off-target effects of this compound in cell-based assays?
Answer: Guanidine compounds can have broad biological effects. It's essential to differentiate between on-target and off-target effects.
Strategies for Deconvoluting Off-Target Effects:
-
Structural Analogs: Include a structurally related but inactive analog of this compound in your experiments. If this analog does not produce the same effect, it strengthens the evidence for a specific on-target mechanism.
-
Target Engagement Assays: Whenever possible, use a direct target engagement assay to confirm that your compound is interacting with its intended molecular target in the cell.
-
Genetic Knockdown/Knockout: If the intended target is known, repeating the experiment in cells where the target has been knocked down or knocked out can provide definitive evidence of on-target activity. If the compound still elicits the same response in the absence of its putative target, the effect is likely off-target. [9]
Diagram: Workflow for Validating On-Target Effects
Sources
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stability and degradation of 1-(4-Cyanophenyl)guanidine hydrochloride in solution
Document ID: TSD-CPG-2026-01A
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for 1-(4-Cyanophenyl)guanidine hydrochloride. This molecule is a key intermediate and building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring a reactive cyanophenyl group and a highly basic guanidine moiety, makes it a versatile component in medicinal chemistry.[1][3] However, these same features necessitate a thorough understanding of its stability profile to ensure experimental reproducibility, accuracy in analytical quantification, and the overall integrity of drug development programs.
This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered by researchers. It consolidates foundational chemical principles with practical, field-proven methodologies to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of an aromatic guanidine.[1] The guanidine group is a very strong organic base, and in its protonated (guanidinium) form, the positive charge is highly stabilized by resonance.[4][5] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, including potential drugs for neurological disorders.[2] It is also used in biochemical research to study the effects of guanidine derivatives on cellular signaling and in the development of advanced materials.[1][2]
Q2: What are the recommended storage conditions for the solid compound?
For long-term stability, the solid powder should be stored in a well-sealed container under an inert atmosphere at 2-8°C.[1][6] This minimizes exposure to atmospheric moisture and prevents potential degradation over time.
Q3: How stable is this compound in aqueous solutions?
In neutral and acidic aqueous solutions, the compound exists as the protonated guanidinium cation. This form is highly stable due to efficient resonance stabilization of the positive charge, which protects the central carbon atom from nucleophilic attack by water.[4][5] Guanidine itself is a very strong base with a pKb of 0.4 (pKaH of the conjugate acid is 13.6), meaning it exists almost exclusively in its protonated form in neutral water.[4] Therefore, significant degradation via hydrolysis is not expected under neutral or acidic conditions.
Q4: Under what conditions is degradation most likely to occur in solution?
Degradation, primarily through hydrolysis, is most likely to occur under strongly alkaline (high pH) conditions.[7][8] In the presence of a high concentration of hydroxide ions (OH⁻), the guanidinium cation can be deprotonated to the neutral guanidine free base. This free base is much more susceptible to nucleophilic attack by hydroxide at the central carbon, leading to hydrolysis.[7][9] Biguanides, which are structurally related, also show appreciable degradation when heated in the presence of strong aqueous acids or alkalis (>1 M).[8]
Q5: What are the best solvents for this compound?
As a hydrochloride salt, it is readily soluble in polar solvents.[4] Purified water is a common choice. For analytical purposes, such as HPLC, mobile phases often consist of mixtures of aqueous buffers (e.g., phosphate buffer) and organic modifiers like acetonitrile or methanol.[10][11] The compound's solubility in various solvents is a key feature that makes it suitable for diverse experimental setups.[1]
Q6: What analytical techniques are recommended for quantifying the compound and its potential degradants?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.[10] The presence of the cyanophenyl aromatic ring provides a strong chromophore, making it easily detectable by UV spectrophotometry.[1][10] For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
Problem 1: Rapid loss of parent compound in a freshly prepared neutral aqueous solution.
| Possible Cause | Causality Explained | Recommended Solution |
| Contamination with Base | The guanidinium group is stable, but the presence of a strong base, even as a contaminant, can deprotonate it to the hydrolysis-susceptible free base.[7][9] This can happen if glassware is not properly cleaned (e.g., residual NaOH) or if other reagents in the mixture are alkaline. | Ensure all glassware is thoroughly rinsed with purified water. Prepare fresh, high-purity buffers and verify the final pH of the solution is at or below 7. Using a slightly acidic buffer (e.g., pH 4-6) can further enhance stability. |
| Elevated Temperature | Although thermally stable at ambient temperatures, prolonged exposure to heat can accelerate any potential degradation pathway, including hydrolysis.[13][14] | Prepare solutions fresh before use. If short-term storage is necessary, store solutions at 2-8°C.[1] Avoid heating solutions unless required for a specific reaction, and in such cases, minimize the duration and temperature. |
| Photodegradation | Aromatic compounds and those with conjugated π systems can be susceptible to degradation upon exposure to UV or even ambient light.[15][16] This can lead to the formation of unexpected byproducts. | Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure during experimental handling. |
Problem 2: Appearance of unknown peaks in the HPLC chromatogram.
| Possible Cause | Causality Explained | Recommended Solution |
| Forced Degradation | The compound has degraded due to exposure to harsh conditions (pH, oxidant, light, heat). The new peaks are likely hydrolysis, oxidation, or photolysis products.[15][17] Hydrolysis of the guanidine moiety is a common pathway for related compounds.[8] | Perform a systematic forced degradation study (see Protocol 2). This will help you intentionally generate the likely degradation products. By comparing the retention times of peaks from your stressed samples to the unknown peaks in your experimental sample, you can confirm their origin. |
| Reaction with Excipients | If working with a formulation, the compound may be reacting with other components (e.g., excipients, co-solvents). | Prepare and analyze a "placebo" formulation (all components except the active compound) to identify any peaks originating from the excipients. Analyze the compound in a simple, inert solvent (e.g., water/acetonitrile) to establish a clean reference chromatogram. |
| Hydrolysis of Nitrile Group | In addition to the guanidine group, the nitrile (cyano) group can undergo hydrolysis, especially under strong acidic or basic conditions, to form a carboxylic acid or amide intermediate.[18] | Use LC-MS to obtain the mass of the unknown peaks. A mass increase of 17 Da (NH₃) or 18 Da (H₂O) relative to the parent compound could suggest hydrolysis of the nitrile to an amide or carboxylic acid, respectively. |
Problem 3: Poor peak shape (tailing, fronting) or shifting retention times in reversed-phase HPLC.
| Possible Cause | Causality Explained | Recommended Solution |
| Inappropriate Mobile Phase pH | The guanidinium group is strongly basic. If the mobile phase pH is not well-controlled and buffered, interactions between the protonated analyte and residual silanols on the C18 column can cause peak tailing. Inconsistent pH can also lead to shifts in retention time. | Use a buffered mobile phase to ensure a consistent pH and analyte ionization state. A buffer with a pH between 2.5 and 4.0 is recommended. For example, a potassium dihydrogen phosphate buffer adjusted to pH 3.5 has been suggested for a similar compound.[10] |
| Suboptimal Column Choice | While C18 columns are versatile, highly polar and basic compounds can sometimes exhibit poor retention or peak shape. | If issues persist with a standard C18 column, consider alternative stationary phases. A Hydrophilic Interaction Liquid Chromatography (HILIC) column has been shown to be effective for separating guanidine derivatives and may provide better retention and peak shape.[12] |
Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (1 mg/mL)
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Equipment & Materials: Analytical balance, 10 mL Class A volumetric flask, amber glass, magnetic stirrer, stir bar, purified water (HPLC grade or equivalent).
-
Procedure: a. Accurately weigh approximately 10.0 mg of this compound solid. b. Quantitatively transfer the solid to the 10 mL volumetric flask. c. Add approximately 7 mL of purified water and a small stir bar. d. Stir the solution until the solid is completely dissolved. e. Remove the stir bar, rinse it with a small amount of purified water, collecting the rinse in the flask. f. Dilute the solution to the 10 mL mark with purified water. g. Cap the flask and invert it 10-15 times to ensure homogeneity. h. Transfer to a labeled amber vial and store at 2-8°C for short-term use (prepare fresh daily for best results).
Protocol 2: General Forced Degradation Study
This protocol is a starting point based on ICH guidelines to identify potential degradation pathways.[15][16][19] The goal is to achieve 5-20% degradation of the active compound.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep a sample at 60°C and another at room temperature. Sample at intervals (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Degradation is often rapid in base. Sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize samples with an equivalent amount of acid immediately after sampling.
-
Oxidative Degradation: Mix 1 mL of the drug solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Keep at room temperature and protected from light. Sample at intervals (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place both the solid powder and a solution of the compound in an oven at 60°C. Sample the solution at intervals. Test the solid powder after a set period (e.g., 24-48 hours) by preparing a fresh solution.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in foil at the same temperature.
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and observe the formation of degradation products.
Data Summary and Visualizations
Table 1: Summary of Forced Degradation Conditions and Expected Stability
| Stress Condition | Reagents & Conditions | Expected Stability of 1-(4-Cyanophenyl)guanidine HCl | Primary Degradation Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | High | The guanidinium group is protonated and resonance-stabilized, making it resistant to hydrolysis.[4][5] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Low | The guanidinium group is deprotonated to the neutral free base, which is readily attacked by hydroxide ions.[7][9] |
| Oxidation | 3% H₂O₂, Room Temp | Moderate to High | While the aromatic ring and nitrile group could be susceptible, the guanidinium core is generally resistant to mild oxidation.[8] |
| Thermal | 60°C | High | Guanidinium salts are generally thermally stable in solution at moderately elevated temperatures.[13][14] |
| Photolytic | ICH Q1B Conditions | Moderate | The aromatic cyanophenyl moiety acts as a chromophore and could be susceptible to photolytic degradation.[15][16] |
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for identifying the source of unknown chromatographic peaks.
Diagram 2: Postulated Primary Hydrolytic Degradation Pathway (Alkaline Conditions)
Caption: Hypothetical degradation of 1-(4-Cyanophenyl)guanidine under alkaline hydrolysis.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- BenchChem. (n.d.).
- King, A. W., et al. (2018).
- Gupta, M. K., et al. (1995).
- Wikipedia. (n.d.). Guanidine. Wikipedia.
- Fitch, C. A., et al. (2002). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 82(6), 3299-3312.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Tonevitsky, A. G., et al. (1987). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. FEBS Letters, 215(1), 155-159.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Wang, Y., et al. (2021). Thermal decomposition characteristics and thermokinetics of guanidine nitrate.
- Matviiuk, T., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2684.
- von Hippel, P. H., & Wong, K. Y. (1965). Effect of compounds of the urea-guanidinium class on renaturation and thermal stability of acid-soluble collagen. The Journal of Biological Chemistry, 240(10), 3909-3923.
- von Hippel, P. H., & Wong, K. Y. (1965). Effect of compounds of the urea–guanidinium class on renaturation and thermal stability of acid-soluble collagen. Biochemical Journal, 95(3), 34P-35P.
- Milosavljević, E. B., & Lj. D. (1970). Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Related Compounds. Analytical Chemistry, 42(1), 121-123.
- Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 48332–48342.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 239-250.
- Singh, R., & Kumar, R. (2019). Review on development of forced degradation studies and its approaches on stability indicating method. Journal of Drug Delivery and Pharmaceutical Sciences, 9(1), 21-27.
- Wikipedia. (n.d.).
- Berlinck, R. G. S., et al. (2016). The Chemistry and Biology of Guanidine Natural Products.
- CymitQuimica. (n.d.). CAS 5637-42-3: N-(4-Cyanophenyl)guanidine. CymitQuimica.
- BenchChem. (n.d.). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. BenchChem.
- Sharma, G., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 129-138.
- Xiong, X., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria.
- Sonawane, S. S., & Gide, P. S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
- J&K Scientific. (n.d.). This compound | 373690-68-7. J&K Scientific.
- Gund, P. (1972). Guanidine, trimethylenemethane, and "Y-delocalization." Can acyclic compounds have "aromatic" stability?.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- Patai, S., & Rappoport, Z. (1971). Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media. Journal of the Chemical Society, Perkin Transactions 2, (1), 3-8.
- Patil, S., & Rohrer, J. (n.d.).
- Li, X., et al. (2018). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
- Yepes, D., et al. (2024). Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom’s Polynomials and Bonding Evolution Theory. International Journal of Molecular Sciences, 25(11), 5919.
- Grignard, B., et al. (2019). Aromatic guanidines as highly active binary catalytic systems for the fixation of CO2 into cyclic carbonates under mild conditions. Catalysis Science & Technology, 9(1), 119-127.
- BLD Pharm. (n.d.). 373690-68-7|this compound. BLD Pharm.
- King, A. W., et al. (2018).
- Nguyen-Van-Thoai, et al. (1953). [Metabolism of guanidine derivatives. I. Degradation of arginine in marine invertebrates]. Biochimica et Biophysica Acta, 11(3), 403-411.
- El-Sousy, M., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
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- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Synthesis and Purification of 1-(4-Cyanophenyl)guanidine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 1-(4-Cyanophenyl)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental workflow for this critical pharmaceutical intermediate.
I. Introduction
This compound is a key building block in the synthesis of several antiviral drugs, including the non-nucleoside reverse transcriptase inhibitors Etravirine and Rilpivirine.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common purification methods and addresses potential challenges encountered during its synthesis.
II. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of this compound.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize the reaction temperature. Some guanylation reactions may require gentle heating to proceed at a reasonable rate. - Ensure the purity and dryness of starting materials, particularly the 4-aminobenzonitrile and the guanylating agent (e.g., cyanamide or dicyandiamide). |
| Product is an Oil or Gummy Solid | - Presence of significant amounts of unreacted starting materials or low-melting point byproducts. - Residual solvent. | - Attempt to triturate the crude product with a non-polar solvent like diethyl ether or hexanes to induce solidification and remove non-polar impurities. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Colored Impurities (Yellow to Brown) | - Oxidation of the starting material, 4-aminobenzonitrile. Anilines are susceptible to air oxidation, which can produce colored byproducts.[2] - Formation of polymeric byproducts. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Consider a purification step involving activated carbon (charcoal) treatment of a solution of the crude product to adsorb colored impurities. - Recrystallization is often effective at removing colored impurities. |
| Product Fails to Crystallize | - Solution is not supersaturated. - Presence of impurities that inhibit crystallization. | - If attempting recrystallization, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of pure product. - Concentrate the solution to increase the concentration of the desired product. - If using a mixed solvent system for recrystallization, adjust the solvent ratio.[3] - Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
| Broad Melting Point Range | - Presence of impurities. | - The product requires further purification. A sharp melting point is a good indicator of high purity. Recrystallize the product until a constant and sharp melting point is achieved. |
III. Purification Protocols
Achieving high purity of this compound is critical. Below are detailed protocols for common purification techniques.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Screening for a Suitable Solvent System:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each test tube and observe the solubility at room temperature. Ideal solvents will show poor solubility.
-
Heat the test tubes with poor room temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
If a single solvent is not effective, a mixed-solvent system can be employed.[5] Dissolve the crude product in a "good" solvent (in which it is highly soluble) and add a "bad" an anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common solvent mixtures for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[6]
Detailed Recrystallization Protocol (Example using a mixed solvent system of Ethanol and Diethyl Ether):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add diethyl ether dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
B. Purification via Free Base Formation and Salt Reformation
This two-step method can be highly effective for removing impurities that are either more or less basic than the desired product.
Step 1: Conversion to the Free Base and Purification
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, with stirring until the pH is basic (pH ~9-10). The free base, 1-(4-Cyanophenyl)guanidine, will precipitate as a solid.
-
Isolation of Free Base: Collect the precipitated free base by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the free base under vacuum.
-
Purification of Free Base (Optional): The free base can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
Step 2: Reformation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-(4-Cyanophenyl)guanidine free base in a minimal amount of a suitable solvent, such as absolute ethanol or isopropanol.
-
Acidification: To the stirred solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as concentrated HCl) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Cooling the mixture in an ice bath can enhance precipitation.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material, and dry it under vacuum to obtain pure this compound as a white solid.[7]
IV. Visualized Workflows
Caption: Comparative workflows for the purification of this compound.
Caption: Structures of the target compound and key related substances.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white crystalline powder.[1] Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound should be assessed using a combination of techniques:
-
Melting Point: A sharp and un-depressed melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity, often reported as a percentage area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure and identify the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Q3: My product is hygroscopic. How should I store it?
A3: Guanidinium salts can be hygroscopic. It is recommended to store this compound in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.
Q4: Can I use column chromatography to purify the hydrochloride salt directly?
A4: While not impossible, purifying highly polar and ionic compounds like guanidinium salts by standard silica gel chromatography can be challenging due to strong interactions with the stationary phase, leading to poor separation and recovery. It is often more effective to purify the less polar free base by column chromatography and then convert it back to the hydrochloride salt.
Q5: What are the key safety precautions when working with guanidine derivatives?
A5: Guanidine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
VI. References
-
Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 7, 2026, from [Link]
-
Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 7, 2026, from [Link]
-
Aniline Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 7, 2026, from [Link]
-
CN1247536C - Process for preparing guanidine hydrochloride - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ? | ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Aniline - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
[Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. (n.d.). Retrieved January 7, 2026, from [Link]
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Technical Support Center: Addressing Impurities in Guanidine Hydrochloride Batches
Welcome to the Technical Support Center for Guanidine Hydrochloride (GdnHCl). This resource is designed for researchers, scientists, and drug development professionals who utilize GdnHCl in their daily work. As a powerful chaotropic agent and protein denaturant, the purity of your GdnHCl is paramount to the success and reproducibility of your experiments.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, manage, and mitigate issues arising from impurities in GdnHCl batches.
Section 1: Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the reagents used. This section is structured to help you diagnose problems that may be linked to GdnHCl impurities.
Issue 1: Inconsistent Protein Denaturation and Refolding
Symptoms:
-
You observe incomplete denaturation of your protein, even at high GdnHCl concentrations (e.g., 6M).
-
Protein refolding yields are lower than expected, or the refolded protein is prone to aggregation.[4][5]
-
Variability in denaturation/refolding efficiency is observed between different batches of GdnHCl.
Potential Cause: Presence of Heavy Metal Ions
-
Causality: Divalent cations (e.g., Fe²⁺, Zn²⁺, Cu²⁺) can form complexes with amino acid residues, particularly cysteine and histidine, cross-linking protein molecules and hindering complete unfolding. These ions can also catalyze oxidation reactions, leading to irreversible protein modifications that prevent proper refolding.
Troubleshooting Steps:
-
Solution Appearance: Prepare a 6M solution of your GdnHCl. A pure solution should be clear and colorless.[3][6] Any yellow tint or turbidity may suggest the presence of metal ion contaminants.
-
Qualitative Heavy Metal Test: A simple qualitative test can be performed using a sulfide source.
-
Quantitative Analysis: For a more precise measurement, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended methods for quantifying specific metal impurities.[6][7][8]
-
Mitigation: If heavy metal contamination is confirmed, consider using a chelating agent like EDTA in your buffers to sequester the metal ions. For future purchases, select a higher grade of GdnHCl with specified low heavy metal content.
Issue 2: High Absorbance in the 260-280 nm Range of Your GdnHCl Solution
Symptoms:
-
A blank solution of GdnHCl in buffer shows significant UV absorbance at 260 nm or 280 nm.
-
This background absorbance interferes with the quantification of nucleic acids (at 260 nm) or proteins (at 280 nm).
Potential Cause: Aromatic Impurities or Melamine
-
Causality: Certain organic impurities, which may be starting materials or by-products from the GdnHCl synthesis, can possess aromatic rings that absorb light in the UV spectrum. Melamine, a potential impurity from some synthetic routes, exhibits a characteristic UV absorbance profile.[7]
Troubleshooting Steps:
-
UV-Vis Spectrophotometry: Scan your GdnHCl solution from 220 nm to 340 nm. High-purity GdnHCl solutions should have very low absorbance in this range.[3] A peak or a significant shoulder in the 220-260 nm range could indicate melamine contamination.[7]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and identify potential aromatic impurities.[7][9]
-
Mitigation: If UV-absorbing impurities are present, recrystallization of the GdnHCl may be an effective purification method.[10] Alternatively, purchasing a pre-screened, "low UV-absorbance" grade of GdnHCl is advisable for applications sensitive to UV measurements.
Issue 3: Unexpected pH Shifts in Your Buffered Solutions
Symptoms:
-
The pH of your GdnHCl-containing buffer is consistently lower or higher than the target pH.
-
The buffering capacity of your system seems to be compromised upon the addition of GdnHCl.
Potential Cause: Acidic or Basic Impurities
-
Causality: Residual acids or bases from the synthesis and purification process of GdnHCl can alter the pH of your solutions. For instance, incomplete neutralization during synthesis could leave excess acid.
Troubleshooting Steps:
-
pH Measurement of GdnHCl Solution: Prepare a concentrated solution of GdnHCl in deionized water (e.g., 6M) and measure the pH. For a neutral salt like GdnHCl, the pH should be close to neutral (typically between 4.5 and 6.0).[3]
-
Titration: You can perform an acid-base titration of your GdnHCl solution to quantify the amount of acidic or basic impurities.
-
Mitigation: If the pH deviation is minor, you can adjust the pH of your final buffered solution. However, for significant deviations, it is best to use a higher purity batch of GdnHCl. Recrystallization can also help in removing these types of impurities.[10]
Issue 4: Formation of Insoluble Particulates in Solution
Symptoms:
-
Upon dissolving GdnHCl, you notice a fine white precipitate or a hazy appearance that does not clarify upon mixing.
Potential Cause: Dicyandiamide or Melamine
-
Causality: Dicyandiamide (a common precursor in GdnHCl synthesis) and its trimer, melamine, have lower solubility in aqueous solutions compared to GdnHCl and can precipitate out, especially in concentrated solutions.[11][12][13]
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the solution after preparation. Insoluble particulates are a clear indicator of this issue.
-
Filtration and Analysis: Filter the solution through a 0.22 µm filter. The collected precipitate can be analyzed by techniques like Infrared (IR) spectroscopy or HPLC to confirm its identity.
-
Mitigation: Use a higher grade of GdnHCl that is specified to be low in dicyandiamide and melamine. Pre-filtering your GdnHCl solutions before use is a good practice to remove any insoluble matter.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Guanidine Hydrochloride?
A1: The most common impurities can be categorized as:
-
Synthesis-related impurities: These include unreacted starting materials like dicyandiamide and related compounds such as melamine.[11][12][13]
-
Heavy metals: Trace amounts of heavy metals can be introduced from reactors and handling processes during manufacturing.[8]
-
UV-absorbing compounds: These are often aromatic by-products from the synthesis process.
-
Insoluble matter: This can include dust, fibers, or less soluble chemical impurities.
Q2: How does the grade of Guanidine Hydrochloride affect my experiments?
A2: The grade of GdnHCl is critical. A "Biotechnology" or "Molecular Biology" grade will typically have lower levels of heavy metals, UV-absorbing impurities, and nucleases (DNase, RNase), which is crucial for protein and nucleic acid work.[3] An "Analytical" grade may be sufficient for some applications, but for sensitive biochemical assays, a higher purity grade is recommended to ensure reproducibility and avoid interferences.
Q3: Can I purify my own Guanidine Hydrochloride?
A3: Yes, recrystallization is a common method to purify GdnHCl.[10] This process can effectively remove many impurities, including colored contaminants and some organic by-products. However, it requires careful handling of solvents and may not be practical for all laboratory settings.
Q4: My 6M GdnHCl solution is slightly yellow. Can I still use it?
A4: A slight yellow color often indicates the presence of trace impurities, possibly iron. For non-sensitive applications like general protein solubilization for SDS-PAGE, it might be acceptable. However, for applications like protein refolding, spectroscopy, or crystallography, where purity is paramount, it is strongly recommended to use a fresh, colorless solution. The impurities causing the color could interfere with these sensitive techniques.
Q5: How should I properly store Guanidine Hydrochloride and its solutions?
A5: Solid GdnHCl is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[14] GdnHCl solutions are generally stable at room temperature for several days but for longer-term storage, they should be kept at 4°C.[15] It is important to note that at alkaline pH (above 11), GdnHCl can degrade.[15]
Section 3: Key Protocols and Data
Protocol 1: UV-Vis Absorbance Scan for Impurity Detection
This protocol allows for the rapid assessment of UV-absorbing impurities in your GdnHCl solution.
Materials:
-
Guanidine Hydrochloride
-
High-purity deionized water
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 6M solution of GdnHCl by dissolving 57.32 g in high-purity water to a final volume of 100 mL.[7]
-
Use high-purity water as a blank to zero the spectrophotometer.
-
Scan the 6M GdnHCl solution from 220 nm to 340 nm.
-
Record the absorbance values at key wavelengths, such as 230 nm, 260 nm, and 280 nm.
Data Interpretation:
| Wavelength | Typical Absorbance (High Purity GdnHCl) | Potential Implication of High Absorbance |
| 230 nm | < 0.20 a.u.[3] | Peptide-like impurities or other organic contaminants |
| 260 nm | < 0.03 a.u.[3] | Nucleic acid or aromatic compound contamination |
| 280 nm | < 0.03 a.u.[3] | Protein or aromatic compound contamination |
Protocol 2: Recrystallization of Guanidine Hydrochloride
This protocol provides a method for purifying GdnHCl in the lab.
Materials:
-
Guanidine Hydrochloride
-
Absolute Ethanol
-
Heating mantle or hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean flask, dissolve the GdnHCl in a minimal amount of hot absolute ethanol with stirring. Aim for a saturated solution at the boiling point of ethanol.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Section 4: Visual Guides
Workflow for Troubleshooting GdnHCl Impurities
Sources
- 1. veeprho.com [veeprho.com]
- 2. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 3. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospectra.us [biospectra.us]
- 7. biospectra.us [biospectra.us]
- 8. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Metformin EP Impurity A | 461-58-5 | SynZeal [synzeal.com]
- 14. pharmacompass.com [pharmacompass.com]
- 15. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Handling Hygroscopic Guanidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered when handling hygroscopic guanidine compounds. Guanidine and its salts, such as guanidine hydrochloride and guanidinium thiocyanate, are invaluable reagents in various applications, from protein denaturation to organic synthesis and pharmaceutical formulations.[1][2] However, their propensity to absorb atmospheric moisture (hygroscopicity) can lead to significant experimental challenges, affecting everything from weighing accuracy to chemical stability and formulation integrity.[3][4][5]
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the specific issues you may face in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing insights into the root causes and offering step-by-step solutions.
Issue 1: My guanidine compound has formed hard clumps or a solid cake. How can I use it?
Q: I opened a container of guanidine hydrochloride, and it's no longer a free-flowing powder. It has formed large, hard clumps. Can I still use it, and how should I weigh it accurately?
A: This is a classic sign of moisture absorption, a common issue with hygroscopic salts.[3][6] The clumping, or caking, occurs as the powder absorbs water from the air, causing particles to stick together.[6][7] While the chemical itself may not have degraded, its physical state presents challenges for accurate measurement and handling.
Root Cause Analysis: The primary cause is exposure to ambient humidity. This can happen if the container was not sealed tightly, was opened frequently in a humid environment, or if the headspace within a large, partially used container allowed for moisture accumulation.[3][8]
Immediate Solutions & Protocol:
-
Mechanical Break-up (for immediate use):
-
Drying the Material (with caution):
-
If the material is severely caked, you may need to dry it. A common method is to gently heat the compound in a drying oven.[3]
-
Caution: Before heating, consult the compound's Safety Data Sheet (SDS) for its decomposition temperature. Overheating can cause decomposition.[3] For example, guanidinium chloride decomposes at high temperatures, releasing hydrochloric acid fumes.[10]
-
A vacuum desiccator at room temperature can also be used for a gentler drying process.[11]
-
-
The Stock Solution Method (Recommended for accuracy):
-
This is often the most reliable approach to bypass the issue of weighing a partially hydrated solid.[9]
-
Weigh the entire bottle of the clumped guanidine compound.
-
Calculate the amount of solvent needed to create a stock solution of a desired molarity based on the total weight of the compound.
-
Prepare the stock solution and store it in aliquots. This ensures consistent concentration for future experiments.[9]
-
Issue 2: My experimental results are inconsistent when using guanidine solutions.
Q: I'm using a 6 M guanidine hydrochloride solution for protein denaturation, but my results are not reproducible. Could this be related to how the compound was handled?
A: Absolutely. The hygroscopic nature of guanidine hydrochloride can directly impact the final concentration of your solutions, leading to variability in experiments like protein unfolding.[1][12]
Root Cause Analysis: If you weighed out guanidine hydrochloride that had already absorbed moisture, the actual amount of the guanidine salt in your weighing boat was less than you measured, with the difference being water. This leads to a final solution concentration lower than intended. In protein denaturation studies, the concentration of the denaturant is critical; even small variations can affect the unfolding process and lead to inconsistent results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Preventative Measures:
-
Confirm Molarity: If you have an existing solution, its concentration can be verified by measuring the refractive index.
-
Best Practices for Preparation: When preparing new solutions, use a fresh, unopened bottle of the guanidine compound or one that has been properly stored in a desiccator.[9][13]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic guanidine compounds?
A: Proper storage is the most critical step in preventing moisture-related issues.[3] The goal is to minimize the compound's exposure to atmospheric moisture.
| Storage Method | Best For | Key Considerations |
| Tightly Sealed Containers | All hygroscopic compounds | This is the minimum requirement. Ensure the cap is securely fastened immediately after use.[3][14] |
| Desiccator | Frequently used compounds | Store the tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel). This provides an extra layer of protection.[8][9] |
| Glove Box/Dry Box | Extremely sensitive or frequently handled compounds | Handling the compound in an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection against moisture.[4][15] |
| Sealing with Parafilm | Long-term storage | For added security, wrap the cap and neck of the container with parafilm.[8] |
Q2: Can moisture affect the chemical stability of guanidine compounds?
A: Yes, in some cases, moisture can lead to chemical degradation. While guanidinium salts are generally stable in water, some bicyclic guanidines can undergo hydrolysis, especially under alkaline conditions (in the presence of hydroxide ions).[16][17] For most common applications, such as using guanidine hydrochloride in neutral buffered solutions for protein denaturation, hydrolysis is not a significant concern. However, it is a factor to consider in organic synthesis where guanidine bases are used as catalysts.[16]
Q3: Are there any safety concerns specific to the hygroscopic nature of guanidine compounds?
A: Yes. Guanidine hydrochloride, for instance, is very irritating to the skin and eyes.[18] Its hygroscopic property means it can have a desiccant (drying) effect on tissues upon direct contact, potentially exacerbating the irritation.[18] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling these compounds.[3][18]
Q4: I need to handle a large quantity of a hygroscopic guanidine compound frequently. What is the most practical approach?
A: For large quantities that are accessed often, several strategies can be employed:
-
Aliquotting: Upon receiving a large container, and in a low-humidity environment if possible, divide the material into smaller, more manageable quantities in individual, tightly sealed containers. This limits the exposure of the bulk material to moisture.
-
Desiccant Pouches: For large drums or containers, you can hang desiccant pouches inside the container (in the headspace) to absorb any trapped moisture.[8] Ensure the pouches do not come into direct contact with the product.[8]
-
Controlled Environment Dispensing: Whenever possible, weigh out the compound in a controlled humidity environment or a glove bag.[4][15]
Logical Framework for Handling and Storage Decisions:
Caption: Decision tree for handling and storage.
References
- How do you handle hygroscopic solutes in the lab? - TutorChase.
- Gazagnaire, E., Helminen, J., Golin Almeida, T., Heinonen, P., Metsälä, M., Kurten, T., & Kilpeläinen, I. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 15(15), 4945-4951.
- A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea - PNNL. (2006).
- Process for preparing guanidine hydrochloride. Google Patents. (2006).
- Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010).
- How do you handle hygroscopic salts? - HepatoChem.
- Stability of bicyclic guanidine superbases and their salts in water - ResearchGate. (2025).
- Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929.
- Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC - NIH.
- Guanidine - Wikipedia.
- SOP for Hygroscopicity Testing in Powders. (2024).
- SOP for Guideline for Storage Condition of Raw Material - Pharmaguideline.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. (2019).
- Strong adsorption of guanidinium cations to the air–water interface - PNAS.
- Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products. (2025).
- Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017).
- Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE? - ResearchGate. (2016).
- Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. (2023).
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated.
- Tag: Hygroscopic Material Handling - Pharma.Tips.
- How to store Guanidine Carbonate properly? - Blog. (2025).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
- Use of Protein Folding Reagents - PMC - NIH. (2016).
- Applications of Guanidine in Pharmaceutical Field - JOCPR.
- Guanidinium chloride - Wikipedia.
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
- Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods.
- Guanidinium chloride - Sciencemadness Wiki. (2020).
- Guanidine Hydrochloride - PubChem.
- Antifungal activity of guanidine compounds - PubMed. (2025).
- Effective prevention against caking damage | Absortech.
- The food manufacturer's step-by-step guide to eradicate caking and clumping - AQUALAB.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. (2022).
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments.
- Moisture protection for hygroscopic materials during transport - Absortech.
- Spectral determination of novel methacryloyl guanidine compounds in water solutions. (2019).
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. absortech.com [absortech.com]
- 7. aqualab.com [aqualab.com]
- 8. researchgate.net [researchgate.net]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. SOP for Guideline for Storage Condition of Raw Material | Pharmaguideline [pharmaguideline.com]
- 15. hepatochem.com [hepatochem.com]
- 16. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pnnl.gov [pnnl.gov]
Technical Support Center: Mitigating Off-Target Effects of Guanidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot off-target effects associated with guanidine-containing compounds in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make robust experimental decisions.
Section 1: Understanding the Challenge: The Guanidinium Group
The guanidinium group, the protonated form of guanidine, is a common moiety in many biologically active molecules, from kinase inhibitors to compounds targeting metabolic pathways.[1][2][3] Its prevalence stems from its unique chemical properties: it is a strong organic base that remains protonated and positively charged over a wide physiological pH range.[4] This charge and its ability to form multiple hydrogen bonds allow it to mimic the side chain of L-arginine, a key amino acid in many protein-protein and protein-substrate interactions.[5]
However, these same properties are the root cause of its potential for off-target effects. A highly basic guanidinium moiety can lead to low selectivity and unintended interactions with biological targets.[5]
Why Guanidine Derivatives Can Be Problematic:
-
Arginine Mimicry : The structural and electrostatic similarity to arginine can cause guanidine derivatives to bind non-specifically to arginine-binding pockets in proteins that are not the intended target. This is a major concern for enzymes like nitric oxide synthase (NOS) and various trypsin-like serine proteases.[5][6]
-
Electrostatic Interactions : The positive charge can lead to promiscuous binding to negatively charged surfaces, such as phospholipid headgroups in cell membranes or acidic pockets in various proteins.[7] This can disrupt membrane potential or allosterically modulate protein function.
-
Polypharmacology : It is increasingly recognized that one drug may interact with multiple targets.[8] Guanidine-containing compounds, due to their binding features, can have a broad interaction profile, which can be beneficial in a clinical setting but complicates target validation in research.[9]
Section 2: Proactive Experimental Design: A Self-Validating System
The most effective way to deal with off-target effects is to design experiments that anticipate and control for them from the outset. Relying on a single chemical probe, regardless of its reported selectivity, is a common pitfall that can lead to misleading results.[10] A robust experimental plan should be a "self-validating system" that incorporates multiple lines of evidence.
Frequently Asked Questions (FAQs) - Experimental Setup
Q: I'm starting an experiment with a new guanidine-based inhibitor. What are the essential first steps?
A: Before you even treat your cells, you must establish the potency and selectivity of your compound. The best practice guidelines recommend a multi-pronged approach:
-
Confirm On-Target Potency : Start with a biochemical assay (if possible) to determine the IC50 or Kd against the purified target protein. A high-quality probe should ideally have a potency of <100 nM.[9]
-
Assess Selectivity : Profile your compound against a panel of related proteins (e.g., other kinases if it's a kinase inhibitor). A good probe should be at least 30-fold more selective for its primary target over other family members.[9]
-
Determine Cellular Potency & Target Engagement : The ultimate test is whether the compound engages its target inside a cell. You should aim for an in-cell IC50 or EC50 of <1 µM.[9][11] Crucially, you must prove that the compound is actually binding to your target at the concentrations that elicit a phenotype.
Q: What are the best controls to use alongside my primary guanidine derivative?
A: This is a critical question. Your controls are just as important as your active compound.
-
Structurally Similar, Inactive Analog : This is the gold standard. It's a molecule that is nearly identical to your active compound but has been modified to be inactive against the primary target. This control helps ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Genetic Controls : Complement your chemical probe experiments with genetic methods like siRNA, shRNA, or CRISPR to knock down or knock out the target protein.[12] If the genetic knockdown phenocopies the effect of your inhibitor, you have strong evidence for on-target activity.
Q: How do I choose the right concentration for my experiments?
A: Use the lowest concentration of the compound that gives you the desired on-target effect. High concentrations dramatically increase the risk of off-target pharmacology.[11] It is critical to perform a full dose-response curve for your phenotypic readout and correlate it with the dose-response for target engagement. If the phenotypic effect only occurs at concentrations much higher than those required to engage the target, it's a major red flag for off-target activity.[9][10]
Common Guanidine Derivatives and Potential Off-Targets
| Guanidine Derivative Class | Intended Target Example | Known/Potential Off-Target Liabilities | Rationale for Off-Target Effect |
| Kinase Inhibitors | RAF-1/MEK-1[2] | Other kinases, Ion Channels | The guanidinium group can interact with the hinge region or solvent-exposed acidic residues common in many kinase ATP-binding pockets. |
| Arginine Analogues | Nitric Oxide Synthase (NOS) | Arginine transporters, Other arginine-metabolizing enzymes | Structural mimicry of the natural substrate, L-arginine.[5][6] |
| Ion Channel Modulators | Voltage-gated K+ channels[7] | Muscarinic receptors[13], Phospholipid membranes | Direct electrostatic interaction with charged residues in the channel pore or allosteric sites.[7] |
| Metabolic Modulators | e.g., Metformin (a biguanide) | Complex polypharmacology | The cationic nature can lead to accumulation in mitochondria and interactions with various cellular transporters. |
Section 3: Troubleshooting Guide
Even with careful planning, you may encounter results that suggest an off-target effect. This section provides a logical workflow for troubleshooting.
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process when an unexpected or ambiguous phenotype is observed after treatment with a guanidine derivative.
Caption: A decision tree for troubleshooting suspected off-target effects.
Frequently Asked Questions (FAQs) - Troubleshooting
Q: My guanidine-based inhibitor works, but I need a very high concentration to see a phenotype. What does this mean?
A: This is a classic sign of an off-target effect. If the concentration required to produce a cellular phenotype is significantly higher (e.g., >10-fold) than the concentration needed to inhibit or bind to the target protein, the phenotype is likely caused by the compound hitting one or more other targets.[10] You should immediately perform a target engagement assay at your effective concentration.
Q: I used a second, structurally different inhibitor for the same target, and I don't see the same phenotype. What's going on?
A: This strongly suggests that the phenotype observed with your first (guanidine-containing) compound is an off-target effect. When two distinct chemical scaffolds that both effectively engage the target do not produce the same biological outcome, the effect of the first compound is likely independent of its intended target.
Q: I don't have an inactive analog for my compound. What's the next best thing?
A: While not perfect, using a structurally related compound from the same chemical series that you know has much lower potency against the primary target can be a useful substitute. If this "less active" analog still produces the phenotype at similar concentrations, it points to an off-target mechanism. However, the definitive experiment remains genetic validation (siRNA/CRISPR).
Section 4: Key Protocols & Workflows
Here we provide detailed, step-by-step methodologies for crucial validation experiments. These protocols are foundational for building a robust dataset.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells or tissues.[14][15][16] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[14][17] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine if the compound is binding to its target in a physiological context.[15]
Workflow Diagram:
Caption: A streamlined workflow for performing a CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment : Plate and grow your cells of interest to approximately 80% confluency. Treat the cells with your guanidine derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1 hour) under normal culture conditions.
-
Heating : After treatment, harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes. The temperature range should bracket the known or predicted melting temperature of your target protein (e.g., a gradient from 40°C to 70°C in 2°C increments). Include an unheated control.
-
Lysis and Fractionation : Immediately after heating, lyse the cells. This is often done by repeated freeze-thaw cycles. After lysis, centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification : Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of your specific target protein in the supernatant using a suitable method like Western Blotting, ELISA, or mass spectrometry.
-
Data Analysis : For each temperature point, calculate the amount of soluble protein relative to the unheated control. Plot the percentage of soluble protein against temperature for both the vehicle-treated and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Protocol 2: Phenotypic Rescue with siRNA
Principle: This experiment is the cornerstone of validating that an inhibitor's effect is due to its action on the intended target.[18][19][20] First, you use siRNA to deplete the target protein, which should replicate the phenotype seen with the inhibitor.[21] Then, you re-introduce a version of your target protein that is resistant to the siRNA (by making silent mutations in the siRNA binding site) and check if the phenotype is reversed or "rescued."[18][19]
Step-by-Step Methodology:
-
Design siRNA-Resistant Construct : Obtain a plasmid encoding your protein of interest. Using site-directed mutagenesis, introduce silent mutations into the sequence that the siRNA targets. For example, change the third base of several codons ("wobble" position) within the siRNA target site. This makes the mRNA transcribed from your plasmid invisible to the siRNA while still producing the exact same protein.
-
Transfection - Day 1 : Seed your cells in multiple wells. In separate wells, transfect the cells with:
-
Control (scrambled) siRNA.
-
siRNA targeting your protein of interest.
-
-
Transfection - Day 2 (or 3) : After 24-48 hours, transfect the cells again. This time, the cells that originally received the target-specific siRNA should be split into two groups:
-
One group gets transfected with an empty vector plasmid.
-
The other group gets transfected with your siRNA-resistant rescue plasmid.
-
-
Phenotypic Assay : After allowing time for the rescue protein to express (typically 24-48 hours), perform your phenotypic assay (e.g., measure cell viability, signaling pathway activation, etc.).
-
Validation : In parallel, lyse cells from each condition and perform a Western Blot. You need to confirm:
-
The siRNA effectively knocked down the endogenous protein.
-
The siRNA-resistant construct successfully expressed the protein in the rescue condition.
-
Expected Outcomes:
-
Control siRNA : Normal phenotype.
-
Target siRNA + Empty Vector : Phenotype appears (e.g., cell death).
-
Target siRNA + Rescue Plasmid : Phenotype is reversed back to normal. This is a successful rescue and provides strong evidence that the phenotype is specifically caused by the loss of your target protein's function.
By integrating these principles and protocols into your research, you can significantly increase the confidence and reproducibility of your findings when working with guanidine derivatives and other chemical probes.
References
- EFMC Best Practices in Medicinal Chemistry WG. Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
- UCL Therapeutic Innovation Networks. Target Identification and Validation (Small Molecules). University College London. [Link]
- Chemical Probes Portal. Choosing and using chemical probes. [Link]
- EFMC Best Practices in Medicinal Chemistry WG. Best Practices: Chemical Probes Webinar. YouTube. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
- Blagg, J., & Workman, P. (2017). Which Small Molecule?
- Technology Networks. (2022).
- Karaman, M. F., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
- Chemical Probes Portal.
- ResearchGate. Dos and Don'ts of Chemical Probes. [Link]
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- EurekAlert!. (2019). Combine chemical probe resources to optimize biomedical research, scientists urge. [Link]
- Discovery On Target. (2020).
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Pelago Bioscience. CETSA. [Link]
- ResearchGate. (2022). Antigiardial Activity of Novel Guanidine Compounds. [Link]
- Barthélémy-Cottier, M., et al. (2002). Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides.
- Sadek, B., et al. (2020). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules. [Link]
- ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)?. [Link]
- Huber, K. V., et al. (2021). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action.
- Martin, S. E., & Caplen, N. J. (2007). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PLoS ONE. [Link]
- Kittler, R., et al. (2005). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Nucleic Acids Research. [Link]
- Wityak, J., & Sielecki, T. M. (2002). Arginine mimetic structures in biologically active antagonists and inhibitors. Current Medicinal Chemistry. [Link]
- Ishikawa, T., & Ishihara, K. (2012). Mechanistic considerations of guanidine-catalyzed reactions.
- ResearchGate. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?. [Link]
- Linder, T., et al. (2013). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]
- Kittler, R., & Buchholz, F. (2006). RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells.
- Lang, D., et al. (1994).
- Berlinck, R. G. S., et al. (2004). Biological activities of guanidine compounds. Current Organic Chemistry. [Link]
- Vaidyanathan, A., et al. (2016). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research. [Link]
- Davies, S. P., et al. (2007). Off-target effects of MEK inhibitors. Biochemical Journal. [Link]
- ResearchGate. (2021).
- Bisi, A., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Tsai, C-Y., et al. (2018). Innate and adaptive resistance mechanisms to arginine deprivation therapies in sarcoma and other cancers.
- Del Nagro, C., et al. (2020). Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- Chiu, P-C., et al. (2023). Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment. International Journal of Molecular Sciences. [Link]
- Cappelli, A., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics. [Link]
- Li, Y., et al. (2022). Arginine Supplementation Targeting Tumor-Killing Immune Cells Reconstructs the Tumor Microenvironment and Enhances the Antitumor Immune Response. ACS Nano. [Link]
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine analogues suppress antigen-specific and -nonspecific T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 9. aacrjournals.org [aacrjournals.org]
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- 11. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. academic.oup.com [academic.oup.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Cyanophenyl)guanidine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-Cyanophenyl)guanidine hydrochloride. This molecule is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals. The reaction, typically involving the condensation of 4-aminobenzonitrile with a guanylating agent like dicyandiamide or cyanamide, can present challenges related to yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common pitfalls and optimize your synthetic strategy. Our approach is grounded in fundamental chemical principles to explain not just what to do, but why it works.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows very low conversion or has stalled completely. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to suboptimal reaction conditions, particularly temperature and reagent activation.
Root Cause Analysis:
-
Insufficient Thermal Energy: The reaction of an amine with dicyandiamide or cyanamide often requires significant heat to overcome the activation energy barrier. Many established procedures are "melt" or "frit" reactions conducted at high temperatures, often between 170°C and 230°C, in the absence of a solvent.[1][2] If you are running the reaction in a solvent at a lower temperature (e.g., refluxing ethanol), the reaction rate may be impractically slow.
-
Incorrect Starting Material Form: The reacting species is the hydrochloride salt of 4-aminobenzonitrile, not the free base. The acid serves two roles: it protonates the aniline nitrogen, forming the anilinium salt, and it activates the cyano group of the guanylating agent, making it more electrophilic. Ensure your 4-aminobenzonitrile is fully converted to its salt before or during the reaction. Some protocols achieve this by adding a strong acid like concentrated nitric or hydrochloric acid to the reaction mixture.[3]
-
Reagent Purity: The purity of dicyandiamide and 4-aminobenzonitrile is critical. Impurities can interfere with the reaction or introduce side products.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for low reaction conversion.
Recommended Actions:
-
Verify Temperature: If using a solvent, ensure you are at a vigorous reflux. For solvent-free conditions, a temperature range of 170-230°C is recommended.[2]
-
Ensure Acid Presence: If starting with 4-aminobenzonitrile free base, add a stoichiometric equivalent of a strong acid (e.g., concentrated HCl). A protocol using nitric acid in ethanol has been reported.[3]
-
Use High-Purity Reagents: Confirm the purity of your starting materials via techniques like NMR or melting point analysis.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
Answer: The formation of side products is often a result of the high temperatures used or impurities in the starting materials. The most common impurities are biguanides, melamines, and hydrolysis products.
Side Reaction Mechanisms:
-
Biguanide Formation: This is a common side reaction where two guanidine units are linked. Biguanide formation can be favored at lower temperatures (around 120-130°C), while higher temperatures (160-180°C) tend to favor the desired guanidine product.[4]
-
Melamine Formation: Dicyandiamide can trimerize at high temperatures to form melamine and related triazine derivatives. These are often highly insoluble and can complicate purification.[5][6]
-
Hydrolysis: If water is present in the reaction, dicyandiamide can hydrolyze to form guanylurea, which can then be incorporated as an impurity.[6]
Mitigation Strategies Diagram
Caption: Competing reaction pathways in the synthesis.
Recommended Actions:
-
Temperature Control: Carefully control the reaction temperature. Aim for the optimal range that favors guanidine formation without causing significant decomposition or melamine formation (typically 160-180°C).[4]
-
Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of dicyandiamide.
-
Reaction Time: Monitor the reaction by TLC. Over-extending the reaction time at high temperatures can lead to increased side product formation.
Question 3: I'm struggling to isolate and purify the product. It either stays in solution or precipitates as an oil.
Answer: Isolation and purification issues are common for polar, salt-like compounds. The key is to select the right solvent system for precipitation and washing.
Root Cause Analysis:
-
High Solubility: this compound is a polar salt and may be soluble in polar solvents like ethanol, methanol, or water, which are sometimes used in the reaction or workup.
-
Oily Impurities: The presence of unreacted starting materials or greasy side products can prevent the desired compound from crystallizing, causing it to "oil out".[5]
Purification Protocol:
-
Precipitation:
-
If the reaction was run in a polar solvent like ethanol or methanol, concentrate the mixture under reduced pressure.[7]
-
Add a less polar or non-polar solvent to induce precipitation. Methyl-t-butyl ether (MTBE) or diethyl ether are excellent choices.[3]
-
Cooling the mixture in an ice bath can further enhance precipitation.[7]
-
-
Washing:
-
Once the solid has precipitated, it's crucial to wash it with appropriate solvents to remove impurities.
-
Wash the filtered solid with a cold, non-polar solvent (like diethyl ether) to remove organic-soluble impurities.
-
A subsequent wash with a minimal amount of cold acetone or water can help remove more polar impurities without dissolving too much product.[3]
-
-
Recrystallization/Chromatography:
| Parameter | Recommendation | Rationale |
| Precipitation Solvent | Methyl-t-butyl ether (MTBE), Diethyl ether | The polar product is insoluble in these non-polar solvents, leading to efficient precipitation. |
| Washing Solvents | Cold Acetone, Cold Water, Diethyl Ether | Removes residual starting materials and soluble impurities without significant loss of the desired salt.[3] |
| Purification Method | Recrystallization or Column Chromatography | Used for removing impurities that co-precipitate with the product.[5] |
| Table 1: Recommended Solvents and Methods for Product Purification. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction? The reaction is a nucleophilic addition of the amine (4-aminobenzonitrile) to the carbon of a cyano group (from dicyandiamide or cyanamide). The reaction is acid-catalyzed, which activates the cyano group by protonation, making it a better electrophile for the weakly nucleophilic aniline.
Q2: Can I use a different guanylating agent? Yes. While dicyandiamide is common due to its stability and low cost, cyanamide is also frequently used.[3][7] Other more reactive (and expensive) guanylating agents exist, but dicyandiamide and cyanamide are standard for this type of synthesis.
Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use silica gel plates and a polar mobile phase, such as 10-20% methanol in dichloromethane or chloroform. Visualize the spots under UV light (254 nm). The product, being highly polar, will typically have a lower Rf value than the 4-aminobenzonitrile starting material.
Q4: What are the critical safety precautions?
-
High Temperatures: The reaction is often run at very high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Reagent Toxicity: Cyanamide and its derivatives are harmful if swallowed, in contact with skin, or inhaled. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Acid Handling: Concentrated acids are highly corrosive. Add them slowly and carefully to the reaction mixture.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from multiple sources.[3][7]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzonitrile (10.0 g, 84.6 mmol) and methanol (100 mL).
-
Cool the mixture to 10-15°C using an ice bath.
-
Slowly and carefully add concentrated nitric acid (approx. 9.5 mL, ~1.5 eq) dropwise while maintaining the temperature below 20°C.
-
To this solution, add a 50% aqueous solution of cyanamide (7.1 g, 84.6 mmol, 1.0 eq).
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C).
Step 2: Reaction and Monitoring
-
Maintain the reaction at reflux for 8-12 hours.
-
Monitor the consumption of the starting material by TLC (Mobile phase: 15% Methanol in Chloroform). The reaction is complete when the 4-aminobenzonitrile spot is no longer visible.
Step 3: Product Isolation and Purification
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
While stirring, slowly add 100 mL of methyl-t-butyl ether (MTBE) to precipitate the product. A white solid should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with cold acetone (2 x 30 mL).[3]
-
Dry the resulting white solid under vacuum at 50°C to a constant weight.
Expected Outcome: A white to off-white solid with a yield of 65-80%. The melting point should be approximately 212°C (with decomposition).
References
- ResearchGate.Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and...
- National Institutes of Health (NIH).Synthetic accesses to biguanide compounds - PMC.
- Sciencemadness.org.Guanidine from dicyanodiamide.
- Google Patents.CN1247536C - Process for preparing guanidine hydrochloride.
- University of Toronto.A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Wiley Online Library.Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium.
- Rasayan Journal.A Fast Route for the Synthesis of Cyclic Guanidine Derivatives.
- ResearchGate.Guanidine and Derivatives.
- ResearchGate.ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium.
- Springer.Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability.
- ResearchGate.How can I purify a protein using guanidium hydrochloride?
- Sciencemadness.org.CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE.
- PubChem.1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914.
Sources
- 1. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Sciencemadness Discussion Board - Guanidine from dicyanodiamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing pH in Experiments with Guanidine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing the pH-related effects of guanidine hydrochloride (GdnHCl) in your experiments. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your results.
I. Frequently Asked Questions (FAQs): The Fundamentals of GdnHCl and pH
This section addresses the most common questions regarding the use of guanidine hydrochloride and its impact on experimental pH.
Q1: Why does adding Guanidine Hydrochloride to my buffer change the pH?
A1: Guanidine hydrochloride is the salt of a very strong base, guanidine (pKa of the conjugate acid, guanidinium, is 13.6), and a strong acid, hydrochloric acid.[1][2] In solution, the guanidinium ion is highly stable due to resonance.[1] While GdnHCl itself is often considered pH-neutral, commercial preparations can have an acidic pH, typically between 4.5 and 6.5 for a 6 M solution.[3][4] The dissolution of large amounts of GdnHCl can also affect the activity of water and the pKa of your buffer components, leading to a shift in the final pH of the solution.
Q2: How does GdnHCl actually denature proteins?
A2: Guanidine hydrochloride is a powerful chaotropic agent.[5] It disrupts the tertiary and secondary structure of proteins primarily by interfering with the hydrogen bond network of water, which in turn weakens the hydrophobic interactions that stabilize the protein's native conformation.[6][7] The guanidinium ions can also interact directly with the protein backbone and amino acid side chains, further promoting unfolding.[8]
Q3: Which buffer should I choose for my protein unfolding experiment with GdnHCl?
A3: The choice of buffer is critical and depends on the pH range required for your experiment. Phosphate and Tris buffers are commonly used.[5] However, it is important to consider that the pKa of the buffer can be affected by the high concentration of GdnHCl. It is crucial to prepare your buffer at the desired final concentration of GdnHCl and then adjust the pH.
Q4: I've prepared a high-concentration stock solution of GdnHCl (e.g., 8 M), but it crashes out of solution at room temperature. What should I do?
A4: The solubility of guanidine hydrochloride in water at room temperature is approximately 6 M.[3] To prepare more concentrated solutions, such as 8 M, gentle heating (around 35-40°C) is often necessary to fully dissolve the salt.[9] Be aware that the pH of the solution can be temperature-dependent, so it's best to adjust the final pH at the temperature at which you will be conducting your experiments.[10]
Q5: Can I use a standard glass electrode to measure the pH of my GdnHCl solutions?
A5: Yes, but with a critical caveat. High concentrations of GdnHCl can interfere with the liquid junction potential of the glass electrode, leading to inaccurate pH readings.[11][12] It has been shown that for a 6 M GdnHCl solution, the pH reading can be off by as much as 0.8 pH units.[12] Therefore, it is essential to calibrate your pH meter with standard buffers and, for the most accurate measurements, apply a correction factor if one has been determined for your specific conditions.
II. Troubleshooting Guides: Navigating Common Experimental Hurdles
This section provides structured guidance for identifying and resolving specific issues that may arise during your experiments with guanidine hydrochloride.
Problem 1: Inconsistent or Irreproducible Protein Unfolding Curves
-
Potential Cause: Uncontrolled pH shifts between different GdnHCl concentrations.
-
Diagnostic Steps:
-
Prepare a series of your buffer solutions with the exact concentrations of GdnHCl you are using in your unfolding experiment.
-
Measure the pH of each solution after equilibration to room temperature.
-
If you observe a significant pH drift across the GdnHCl concentration range, this is likely the source of your irreproducibility.
-
-
Solution:
-
Recommended Protocol: Prepare a large batch of your buffer containing the highest concentration of GdnHCl needed for your experiment and adjust the pH of this stock solution to your desired value. Then, prepare all lower concentrations of GdnHCl by diluting this stock with a buffer of the same composition but without GdnHCl, which has also been pH-adjusted. This ensures that the buffer composition and pH remain constant across your entire experimental series.
-
Problem 2: Protein Aggregation or Precipitation During Denaturation
-
Potential Cause: The pH of the solution may be close to the isoelectric point (pI) of the unfolded protein, minimizing electrostatic repulsion and promoting aggregation. The stability of some proteins, like barstar, is significantly pH-dependent.[13]
-
Diagnostic Steps:
-
Determine the theoretical pI of your protein using an online tool.
-
Measure the pH of your experimental solution where aggregation is observed.
-
If the measured pH is near the calculated pI, this is a likely cause.
-
-
Solution:
-
Adjust the pH of your buffer to be at least one pH unit away from the pI of the protein.
-
Consider including a low concentration of a non-ionic detergent or other additives to increase the solubility of the unfolded state.
-
Problem 3: Altered Enzymatic Activity or Ligand Binding at High GdnHCl Concentrations
-
Potential Cause: While the primary effect of GdnHCl is denaturation, pH changes can also directly impact the ionization state of active site residues or binding pockets, altering their function. The conformational stability of enzymes like ribonuclease A is pH-dependent.[14][15]
-
Diagnostic Steps:
-
Perform control experiments to measure the pH of your reaction mixtures at all GdnHCl concentrations.
-
Compare the observed activity/binding with the known pH-activity profile of your protein in the absence of GdnHCl.
-
-
Solution:
-
Carefully control the pH of your experimental solutions as described in the "Inconsistent or Irreproducible Protein Unfolding Curves" section.
-
If possible, choose a buffer with a pKa that is less sensitive to changes in ionic strength and temperature.
-
III. Experimental Protocols: Best Practices in the Lab
Adherence to standardized protocols is paramount for achieving reliable and publishable data. The following sections provide detailed, step-by-step methodologies for key procedures.
Protocol 1: Preparation of a pH-Controlled 6 M Guanidine Hydrochloride Stock Solution
-
Weighing: In a chemical fume hood, carefully weigh out the required amount of solid guanidine hydrochloride. For a 1 L solution of 6 M GdnHCl, you will need 573.18 g.[16]
-
Dissolution: Add the GdnHCl to a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 800 mL for a 1 L final volume). Dissolution of GdnHCl is endothermic, causing the solution to cool significantly.[17] Use a magnetic stirrer and, if necessary, gently warm the solution (not exceeding 40°C) to facilitate complete dissolution.[18]
-
Buffer Addition: Add your chosen buffer components from concentrated stock solutions.
-
pH Adjustment: Allow the solution to equilibrate to the temperature at which your experiments will be performed. Place the beaker in a water bath to maintain a constant temperature. Immerse a calibrated pH electrode in the solution and slowly add a concentrated acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH to the desired value.[19]
-
Final Volume: Once the desired pH is stable, transfer the solution to a volumetric flask and add high-purity water to reach the final volume.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any particulate matter.[20]
Protocol 2: Performing a Guanidine Hydrochloride-Induced Protein Unfolding Experiment
-
Prepare Stocks: Prepare a concentrated stock solution of your protein in a buffer without GdnHCl. Prepare a "high GdnHCl" buffer stock (e.g., 6 M GdnHCl) and a "zero GdnHCl" buffer stock, both at the same pH and buffer concentration.
-
Sample Preparation: In a series of microcentrifuge tubes or a 96-well plate, create a GdnHCl gradient by mixing appropriate volumes of the "high GdnHCl" and "zero GdnHCl" buffer stocks. Add a constant volume of your protein stock solution to each tube/well to achieve the desired final protein concentration. Ensure thorough mixing.
-
Equilibration: Allow the samples to equilibrate for a sufficient time to reach unfolding equilibrium. This time can vary from minutes to hours depending on the protein and should be determined empirically.
-
Data Acquisition: Measure the desired spectroscopic signal (e.g., fluorescence emission spectrum, circular dichroism signal) for each sample.
-
Data Analysis: Plot the change in the spectroscopic signal as a function of the GdnHCl concentration to generate an unfolding curve.
IV. Data Presentation and Visualization
Clear presentation of data is essential for interpretation and communication.
Table 1: Common Buffers for GdnHCl-Based Experiments
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| Phosphate | 7.2 | 6.2 - 8.2 | Common choice for many applications.[5] |
| Tris | 8.1 | 7.1 - 9.1 | Primary amine can react with some reagents.[8] |
| Bicine | 8.3 | 7.3 - 9.3 | Good for mass spectrometry applications as it lacks primary amines, phosphates, or carboxyl groups.[6] |
| HEPES | 7.5 | 6.8 - 8.2 | Often used in cell culture and biochemical assays. |
Diagram 1: Troubleshooting Workflow for pH Issues in GdnHCl Experiments
Caption: A logical workflow for diagnosing and resolving common pH-related problems in experiments using guanidine hydrochloride.
V. References
-
Pace, C. N., Laurents, D. V., & Thomson, J. A. (1990). pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. Biochemistry, 29(10), 2564–2572. [Link]
-
Supplementary Method 9 Preparation of Binding Buffer (BB). (n.d.). Retrieved from [Link]
-
Team:Cambridge/Protocols/Buffers - 2011.igem.org. (n.d.). Retrieved from [Link]
-
High purity Guanidine thiocyanate,Tris HCL Buffer,TCEP-HCL - Suzhou Yacoo Science Co., Ltd. (2019, April 15). Retrieved from [Link]
-
Nath, U., & Udgaonkar, J. B. (1995). pH dependence of the stability of barstar to chemical and thermal denaturation. Protein Science, 4(6), 1133–1144. [Link]
-
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3504. [Link]
-
Wingfield, P. T. (2016). Use of Protein Folding Reagents. Current Protocols in Protein Science, 84, A.3A.1–A.3A.18. [Link]
-
Guanidine. (n.d.). PubChem. Retrieved from [Link]
-
Greene, R. F., & Pace, C. N. (1974). Denaturation of Proteins by Urea and Guanidine Hydrochloride. The Journal of Biological Chemistry, 249(17), 5388–5393.
-
Guanidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pace, C. N., Laurents, D. V., & Thomson, J. A. (1990). pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. Biochemistry, 29(10), 2564–2572. [Link]
-
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Biophysical Journal, 81(6), 3489-3504.
-
Denaturing purification of Insoluble Proteins. (n.d.). Heyer Lab. Retrieved from [Link]
-
Dissolving GuHCL (Guanidine Hydrochloride) : r/labrats. (2017, July 24). Reddit. [Link]
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guanidine hydrochloride solutions: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Guanidinium chloride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nozaki, Y., & Tanford, C. (1967). Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. Journal of the American Chemical Society, 89(4), 736–742. [Link]
-
Varhač, R., Antalík, M., & Bánó, M. (2004). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. Journal of Biological Inorganic Chemistry, 9(1), 12–22. [Link]
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GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra. Retrieved from [Link]
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Guanidine Hydrochloride 6M Excipient Solution - BioSpectra, Inc. (n.d.). Retrieved from [Link]
-
Use of Protein Folding Reagents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Morjana, N. A., McKeone, B. J., & Gilbert, H. F. (1993). Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. Biochemistry, 32(48), 13134–13143. [Link]
-
Varhač, R., Antalík, M., & Bánó, M. (2004). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. Journal of Biological Inorganic Chemistry, 9(1), 12–22.
-
Chemical stability test of proteins with Guanidinium HCl? (n.d.). ResearchGate. Retrieved from [Link]
-
How do I make sure that the pH of my protein sample is not altered at different guanidine concentration? (n.d.). ResearchGate. Retrieved from [Link]
-
Nozaki, Y., & Tanford, C. (1967). Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. Journal of the American Chemical Society, 89(4), 736-742.
-
The Effects of Temperature on PH Measurement. (n.d.). Reagecon. Retrieved from [Link]
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Guanidine Hydrochloride Interactions with Experimental Equipment: A Technical Support Guide
Welcome to the Technical Support Center for Guanidine Hydrochloride (GuHCl). As a powerful chaotropic agent and protein denaturant, GuHCl is indispensable in many molecular biology, biochemistry, and drug development workflows, particularly for nucleic acid and protein purification.[1][2][3] However, its chemical properties necessitate careful consideration of its compatibility with laboratory equipment to ensure experimental integrity, equipment longevity, and user safety.
This guide provides in-depth, field-proven insights into the interactions between GuHCl and common laboratory materials and systems. We will move beyond simple compatibility charts to explain the underlying chemical principles, offering practical troubleshooting advice and validated protocols to mitigate potential issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with GuHCl.
Q1: Is it safe to work with Guanidine Hydrochloride on a standard stainless steel lab bench?
A: While brief, incidental contact followed by immediate and thorough cleaning is unlikely to cause significant damage, prolonged exposure of GuHCl solutions to stainless steel surfaces is not recommended . Guanidine hydrochloride solutions, particularly at high concentrations (e.g., 6M), are corrosive to many metals, including 316 and 304 stainless steel.[4][5]
-
The "Why": The hydrochloride component creates an acidic, chloride-rich environment that can compromise the passive layer of stainless steel, leading to pitting and a form of corrosion known as "rouging".[5] This not only damages the equipment but can also introduce metal ion contaminants into your experiment.
-
Best Practice: Always work with GuHCl solutions on a chemically resistant surface like polypropylene, polyethylene, or a dedicated lab mat. Clean any spills on stainless steel immediately with copious amounts of deionized water.
Q2: Can I use standard polystyrene or polycarbonate centrifuge tubes and bottles with GuHCl solutions?
A: Yes, for most applications. High-density polyethylene (HDPE), polypropylene (PP), and polycarbonate (PC) generally show good to excellent resistance to GuHCl solutions. A chemical resistance chart indicates that Polyallomer (PA) and Polyclear (PC) are also satisfactory for use with Guanidine Hydrochloride.[6] You can confidently use centrifuge tubes and bottles made from these materials for sample preparation and storage.[7]
-
The "Why": These polymers are chemically inert to the chaotropic and salt properties of GuHCl, ensuring no leaching of plasticizers or degradation of the container that could compromise your sample.
-
Best Practice: Always check the manufacturer's specific chemical compatibility chart for your brand of labware, especially if you plan long-term storage at non-ambient temperatures.
Q3: Will GuHCl damage my spectrophotometer cuvettes?
A: It depends on the cuvette material.
-
Quartz and Glass Cuvettes: These are highly resistant to GuHCl and are the recommended choice for accurate spectrophotometric analysis of solutions containing it.
-
Plastic Cuvettes (Polystyrene, PMMA): Standard disposable polystyrene cuvettes should be used with caution. While suitable for quick measurements, prolonged exposure can lead to surface crazing or leaching of UV-absorbing compounds, affecting readings, particularly in the far-UV range.[8] Always run a blank with your GuHCl buffer to check for background absorbance.
Q4: I've heard GuHCl can interfere with downstream applications like PCR. Is this true?
A: Yes, carryover of even small amounts of GuHCl into enzymatic reactions like PCR or reverse transcription can be highly inhibitory.
-
The "Why": As a potent denaturant, GuHCl will denature the enzymes essential for these reactions, such as DNA polymerase.[9] This will lead to reduced or completely absent amplification, resulting in falsely elevated Ct values or no signal.[9]
-
Best Practice: Ensure your purification protocol includes a thorough wash step (typically with ethanol-based buffers) to remove all traces of GuHCl before eluting your purified nucleic acids. If you suspect GuHCl contamination, re-precipitating and washing the nucleic acid pellet can salvage the sample.
Part 2: Troubleshooting Guide: Common Equipment Issues
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
Issue 1: My FPLC/HPLC system pressure is abnormally high after running a GuHCl gradient.
Possible Cause: Precipitation of GuHCl in the system or interaction with system components. GuHCl is known to be harsh on LC-based components and can cause high back pressure.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high pressure in chromatography systems after GuHCl use.
Issue 2: I see rust-colored stains (rouging) on my stainless steel fittings and pump heads.
Possible Cause: Corrosion induced by prolonged or repeated exposure to GuHCl.[4][5]
Causality Diagram:
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- 10. support.waters.com [support.waters.com]
Validation & Comparative
The Definitive Guide to Validating 1-(4-Cyanophenyl)guanidine Hydrochloride as a Biological Target for HIV-1 Reverse Transcriptase
A Comparative Analysis for Drug Discovery Professionals
In the landscape of antiviral drug discovery, the validation of a compound's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the biological target of 1-(4-Cyanophenyl)guanidine hydrochloride. While this compound is recognized as a key intermediate in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine, for the purpose of this guide, we will treat it as a novel discovery from a hypothetical phenotypic screen showing anti-HIV activity.[1] Our central hypothesis is that this compound exerts its antiviral effect by directly inhibiting HIV-1 Reverse Transcriptase (RT).
This guide will navigate through a logical, multi-tiered validation process, comparing our lead compound against established NNRTIs such as Efavirenz and Rilpivirine. We will detail the causality behind experimental choices, provide step-by-step protocols, and present data in a comparative context to offer a comprehensive playbook for target validation.
Part 1: Establishing Direct Target Engagement and Potency in a Cell-Free System
The initial and most fundamental question is whether this compound directly interacts with and inhibits the enzymatic activity of our putative target, HIV-1 RT. To answer this, we employ a series of in vitro biochemical and biophysical assays.
Biochemical Inhibition Assay: Quantifying Enzymatic Potency
The primary method to confirm target inhibition is a direct enzymatic assay. For HIV-1 RT, which is an RNA-dependent DNA polymerase, a common and robust method measures the incorporation of labeled nucleotides into a new DNA strand using an RNA template.[2][3][4][5]
The Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the enzyme's catalytic function. By measuring the concentration at which the compound inhibits 50% of the enzyme's activity (the IC50 value), we can determine its potency. Comparing this value to known inhibitors like Efavirenz and Rilpivirine provides an immediate benchmark of its potential efficacy.
Experimental Protocol: HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits that utilize a non-radioactive ELISA-based method.[1][4]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.
-
Prepare a mixture of dNTPs, including a biotin-labeled dUTP and a digoxigenin-labeled dUTP.
-
Reconstitute recombinant HIV-1 RT to a working concentration (e.g., 2 ng/µl).
-
Prepare a poly(A) RNA template annealed to an oligo(dT) primer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Efavirenz, and Rilpivirine in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 0.01 nM) for IC50 determination.
-
-
Assay Procedure:
-
To the wells of a microplate, add the reaction buffer, dNTP mix, and template/primer complex.
-
Add the serially diluted compounds to their respective wells. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection (ELISA):
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA product to bind.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate again and add a colorimetric HRP substrate (e.g., ABTS).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | IC50 (nM) | Notes |
| 1-(4-Cyanophenyl)guanidine HCl | 25 | Shows potent inhibition of HIV-1 RT. |
| Efavirenz | 5 | A first-generation NNRTI, serving as a potent reference. |
| Rilpivirine | 1 | A second-generation NNRTI, known for very high potency.[6] |
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of inhibitors against HIV-1 RT.
Part 2: Validating Target Engagement in a Cellular Environment
Demonstrating that a compound can inhibit an isolated enzyme is a crucial first step, but it is essential to confirm that it can engage its target within the complex milieu of a living cell.
Cell-Based Antiviral Assay: Measuring Efficacy in an Infection Model
This assay determines the compound's ability to inhibit viral replication in a relevant host cell line (e.g., MT-2 or TZM-bl cells). The output is the 50% effective concentration (EC50).
The Rationale: A potent EC50 value suggests that the compound can effectively penetrate the cell membrane, is not immediately metabolized or effluxed, and can reach its intracellular target to exert an antiviral effect. Comparing the EC50 to the biochemical IC50 provides early insight into the compound's cell permeability and stability.
Experimental Protocol: HIV-1 Replication Assay (TZM-bl Reporter Cell Line)
-
Cell Preparation:
-
Seed TZM-bl cells (which express luciferase and β-galactosidase under the control of the HIV-1 promoter) in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds as described in the biochemical assay.
-
Add the diluted compounds to the cells.
-
-
Viral Infection:
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Include "uninfected" and "untreated infected" controls.
-
-
Incubation:
-
Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the "untreated infected" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Cytotoxicity Assay: Assessing the Therapeutic Window
It is critical to ensure that the observed antiviral activity is not due to general toxicity. A cytotoxicity assay, often run in parallel with the antiviral assay, measures the 50% cytotoxic concentration (CC50).
The Rationale: The ratio of CC50 to EC50 gives the Selectivity Index (SI), a key parameter indicating the compound's therapeutic window. A high SI is desirable, as it suggests a wide margin between the concentration needed for efficacy and the concentration that causes harm to host cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Treatment:
-
Seed TZM-bl cells in a 96-well plate and treat with the same serial dilutions of compounds used in the antiviral assay. Do not add the virus.
-
-
Incubation:
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add MTT reagent to the wells and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 value from the dose-response curve.
-
Comparative Data Summary (Hypothetical)
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1-(4-Cyanophenyl)guanidine HCl | 45 | >50 | >1111 |
| Efavirenz | 10 | >100 | >10000 |
| Rilpivirine | 2 | >20 | >10000 |
Logic of Cellular Validation
Caption: Determining the therapeutic window via antiviral and cytotoxicity assays.
Part 3: Confirming Specificity and Mechanism of Action
With evidence of potent and selective antiviral activity, the final stage of validation is to confirm that the compound acts through the hypothesized mechanism—allosteric inhibition of HIV-1 RT—and to rule out off-target effects.
Mechanism of Action: Differentiating from Nucleoside Inhibitors (NRTIs)
NNRTIs are non-competitive inhibitors with respect to the dNTP substrate, as they bind to an allosteric site.[6][7] This is a key mechanistic difference from NRTIs, which are competitive inhibitors.
The Rationale: Performing the biochemical inhibition assay with varying concentrations of dNTPs can elucidate the mechanism of inhibition. For an NNRTI, the IC50 should remain relatively constant regardless of the dNTP concentration, confirming non-competitive inhibition.
Resistance Profiling: The Gold Standard for Target Validation
The most definitive evidence for a compound's mechanism of action comes from resistance profiling. Viruses that develop resistance to a specific drug class often acquire mutations in the gene encoding the drug's target.
The Rationale: By culturing HIV-1 in the presence of sub-lethal concentrations of this compound over time, we can select for resistant viral strains. Sequencing the reverse transcriptase gene of these resistant viruses will reveal mutations. If these mutations are located within or near the known NNRTI binding pocket, it provides powerful evidence that the compound's target is indeed HIV-1 RT.[8] Common NNRTI resistance mutations include K103N and Y181C.[8] Comparing the activity of our compound against these known resistant strains further solidifies its classification.
Experimental Protocol: Resistance Selection and Profiling
-
Resistance Selection:
-
Infect a susceptible T-cell line with wild-type HIV-1.
-
Culture the infected cells in the presence of this compound at a concentration just below its EC50.
-
Monitor viral replication. When replication rebounds, harvest the virus and use it to infect fresh cells, gradually increasing the drug concentration.
-
Continue this process for multiple passages.
-
-
Genotypic Analysis:
-
Extract viral RNA from the culture supernatant of the resistant virus.
-
Perform RT-PCR to amplify the reverse transcriptase gene.
-
Sequence the PCR product and compare it to the wild-type sequence to identify mutations.
-
-
Phenotypic Analysis:
-
Perform the antiviral activity assay (as in Part 2.1) for the lead compound and comparators against both the wild-type virus and viruses engineered to contain known NNRTI resistance mutations (e.g., K103N).
-
Calculate the "fold change" in EC50 (EC50 mutant / EC50 wild-type). A significant fold change indicates resistance.
-
Comparative Data Summary (Hypothetical)
| Compound | Fold Change in EC50 vs. K103N Mutant | Fold Change in EC50 vs. Y181C Mutant |
| 1-(4-Cyanophenyl)guanidine HCl | >50 | >40 |
| Efavirenz (1st Gen) | >100 | >80 |
| Rilpivirine (2nd Gen) | <5 | <5 |
A high fold change for our lead compound against these common NNRTI-resistant mutants would classify it as a first-generation-like NNRTI.
HIV-1 RT Signaling and Inhibition Pathway
Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.
Conclusion and Forward Look
This guide outlines a rigorous, multi-step process for validating the biological target of a novel anti-HIV compound, using this compound as a case study. By systematically progressing from biochemical potency to cellular efficacy and finally to mechanistic confirmation through resistance profiling, researchers can build a robust data package.
Our hypothetical results position This compound as a potent, specific, and non-toxic inhibitor of HIV-1 reverse transcriptase, acting via the classical NNRTI mechanism. While its potency is less than the second-generation drug Rilpivirine, it is comparable to the first-generation NNRTI Efavirenz, making it a valid lead for further optimization. The cross-resistance with known NNRTI mutations further solidifies its classification and provides a clear rationale for its observed antiviral activity. This structured approach, grounded in comparative analysis against known standards, is essential for making informed decisions in the drug development pipeline.
References
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- How NNRTIs Work. (n.d.). International Association of Providers of AIDS Care.
- Biochemical Mechanism of HIV-1 Resistance to Rilpivirine. (2012, November 2). National Institutes of Health (NIH).
- Non-nucleoside reverse transcriptase inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
- Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology. (2023, February 2). MDPI.
- Alternatives to Protease Inhibitors for HIV Treatment. (n.d.). Medscape.
- Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and Rilpivirine (TMC278): Implications for Drug Design. (2010, May 25). ResearchGate.
- Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents. (2009, March). PubMed.
- Reverse-transcriptase inhibitor. (n.d.). Wikipedia.
- Rilpivirine: a new non-nucleoside reverse transcriptase inhibitor. (2012, October 25). Oxford Academic.
- Comparative biochemical analysis of recombinant reverse transcriptase enzymes of HIV-1 subtype B and subtype C. (2011, August 2). PubMed Central (PMC).
- Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2012, October 19). National Institutes of Health (NIH).
- What is the mechanism of Etravirine? (2024, July 17). Patsnap Synapse.
- Chemical structures of approved NNRTIs rilpivirine (1), etravirine (2),... (n.d.). ResearchGate.
- Where rilpivirine meets with tenofovir, the start of a new anti-HIV drug combination era. (2014, August 20). Dove Press.
- Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. (1999, July). National Institutes of Health (NIH).
- Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2022, November 23). PubMed Central (PMC).
- Non-nucleoside Reverse Transcriptase Inhibitors Inhibit Reverse Transcriptase through a Mutually Exclusive Interaction with Divalent Cation-dNTP Complexes. (2019, April 1). National Institutes of Health (NIH).
- Resistance to non-nucleoside reverse transcriptase inhibitors. (2004, October 22). National Institutes of Health (NIH).
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A Senior Application Scientist's Guide to the Comparative Analysis of Guanidine Derivatives in Research
For researchers, scientists, and drug development professionals, the guanidine moiety represents a privileged scaffold, a recurring structural motif in a vast array of biologically active compounds and potent catalysts.[1][2] Its enduring appeal lies in its unique electronic and structural properties: a strong basicity and the ability to form multiple hydrogen bonds.[3][4] This guide provides a comparative analysis of guanidine derivatives, moving beyond a simple catalog of compounds to offer a deeper understanding of their structure-activity relationships (SAR) and performance in two key areas of research: as therapeutic agents and as organocatalysts. The insights presented herein are grounded in experimental data to empower researchers in the rational design and selection of guanidine derivatives for their specific applications.
The Guanidine Core: A Foundation of Versatility
The guanidinium group, the protonated form of guanidine, is a planar, Y-shaped cation with delocalized positive charge, enabling it to act as a potent hydrogen bond donor and interact with various biological targets like carboxylates and phosphates.[5][6] This fundamental property underpins its prevalence in nature, from the amino acid arginine to complex marine alkaloids.[7][8] In synthetic chemistry, the strong basicity of the guanidine core makes it a powerful tool for proton abstraction in catalysis.[9][10] The true power of this scaffold, however, lies in its derivatization. By modifying the substituents on the guanidine nitrogens, researchers can fine-tune the steric and electronic properties of the molecule, leading to a diverse range of functionalities.
Comparative Analysis I: Guanidine Derivatives as Antimicrobial and Anticancer Agents
The therapeutic potential of guanidine derivatives is vast, with applications ranging from antibacterial and antifungal to anticancer therapies.[2][4] This section will compare different classes of guanidine derivatives in these contexts, focusing on how structural modifications impact their biological activity.
Structure-Activity Relationships in Antimicrobial Guanidines
The antimicrobial activity of guanidine derivatives is often attributed to their ability to disrupt microbial cell membranes. The positively charged guanidinium headgroup interacts with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria, leading to membrane permeabilization and cell death.[11][12]
A key factor influencing antimicrobial potency is the hydrophobicity of the molecule. Appending lipophilic moieties, such as long alkyl chains or aromatic groups, enhances the interaction with the lipid bilayer of the cell membrane. However, a delicate balance must be struck, as excessive lipophilicity can lead to increased toxicity towards mammalian cells.[1][13]
For instance, a study on guanidine-functionalized polymethacrylates demonstrated that polymers with a balance of cationic guanidine groups and hydrophobic methyl groups exhibited high potency against S. epidermidis (MIC = 10 µg/mL) with low hemotoxicity.[13] Similarly, in a series of guanidine-functionalized labdane diterpenoids, derivatives with specific stereochemistry and lipophilic diterpene scaffolds showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 4-8 µg/mL against Staphylococcus aureus.[14][15]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Guanidine Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Polymeric Guanidines | Guanylated Polymethacrylate | S. epidermidis | 10 | [13] |
| Polymeric Guanidines | E-PHGC | E. coli | 7.8 | [16] |
| Diterpenoid Guanidines | Labdan-8,13(R)-epoxy-15-oyl guanidine | S. aureus | 4 | [14][15] |
| Diterpenoid Guanidines | Labdan-8,13(S)-epoxy-15-oyl guanidine | K. pneumoniae | 16-32 | [14][15] |
| Small Molecule Guanidines | Compound 4 (with two -CF3 groups) | S. aureus (MRSA) | 4 | [17] |
Anticancer Guanidine Derivatives: Targeting DNA and Beyond
In oncology research, guanidine derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and can include DNA binding, induction of apoptosis, and cell cycle arrest.[5][18][19] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, often in the minor groove.[5][18]
The nature of the substituents on the guanidine core plays a critical role in determining the anticancer activity and selectivity. For example, novel cyclopropyl-appended guanidines have been shown to bind to DNA with high affinity (Kb = 10^4 to 10^5 M⁻¹).[5] In another study, guanidine derivatives containing a chalcone skeleton exhibited potent antiproliferative activity against human leukemia cells, with the introduction of a N-methylpiperazine ring enhancing cytotoxicity (IC50 = 5.4 µM).[20]
Furthermore, the overall molecular architecture is crucial. Guanidinium-functionalized amphiphilic random copolymers have been investigated as anticancer agents, where tuning the hydrophobic/hydrophilic balance by varying the hydrophobic monomer significantly impacts their anticancer efficacy and mechanism of cell death (apoptosis vs. necrosis).[1]
Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Guanidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Guanidine-Chalcone Hybrids | Piperidine derivative (6i ) | U-937 (Leukemia) | 5.4 | [20] |
| Triterpene Acid Guanidines | Dihydrobetulinic acid guanidinium derivative (15c ) | Jurkat (Leukemia) | Not specified, but induced apoptosis and S-phase arrest | [19] |
| Guanidinium-functionalized Polymers | Hexyl-containing copolymer | HepG2 (Liver Cancer) | Log P dependent | [1] |
Comparative Analysis II: Chiral Guanidine Derivatives in Asymmetric Organocatalysis
Beyond their therapeutic applications, chiral guanidine derivatives have carved a significant niche as powerful organocatalysts in asymmetric synthesis.[3][10] Their strong Brønsted basicity allows them to deprotonate a wide range of pronucleophiles, while their ability to act as hydrogen-bond donors can activate electrophiles and control the stereochemical outcome of a reaction.[9][21] This dual activation capability is a key feature of many guanidine-catalyzed transformations.
Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines, which are valuable building blocks in organic synthesis. Chiral guanidine catalysts have proven to be highly effective for this transformation.
A comparative study of different chiral guanidine-amide catalysts in the aza-Henry reaction of isatin-derived ketimines revealed that the stereoselectivity is highly dependent on the catalyst structure.[21][22] The catalyst's chiral backbone and bulky substituents create a specific chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to high enantioselectivity (up to 94% ee).[22]
Caption: Workflow of a chiral guanidine-catalyzed aza-Henry reaction.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where chiral guanidine catalysts excel. Axially chiral guanidine bases have been shown to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes with high efficiency and stereoselectivity.[23]
The choice of the guanidine catalyst is paramount. For instance, in the enantioselective direct Michael addition of cyanohydrin ether derivatives to enones, a chiral bis(guanidino)iminophosphorane organosuperbase was necessary to achieve high yields and enantioselectivities due to the lower acidity of the pronucleophile.[24] This highlights the importance of matching the basicity of the guanidine catalyst to the pKa of the substrate.
Table 3: Comparative Performance of Chiral Guanidine Catalysts in Asymmetric Reactions
| Reaction | Catalyst Type | Pronucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Aza-Henry | Chiral Guanidine-Amide | Nitromethane | Isatin-Derived Ketimine | up to 99 | up to 94 | [22] |
| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl Compound | Conjugated Nitroalkene | High | High | [23] |
| Michael Addition | Chiral Bis(guanidino)iminophosphorane | Cyanohydrin Ether Derivative | Enone | High | Moderate to High | [24] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is essential for assessing the antimicrobial potency of guanidine derivatives.
Materials:
-
Test guanidine derivative
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[25]
-
-
Preparation of Serial Dilutions:
-
Dissolve the test guanidine derivative in a suitable solvent and then dilute in CAMHB to twice the highest concentration to be tested.
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the prepared guanidine derivative working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[25]
-
Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[25]
-
-
Reading and Interpretation:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Cytotoxicity Assay (AlamarBlue Assay)
This protocol is used to assess the cytotoxicity of anticancer guanidine derivatives against cancer cell lines.
Materials:
-
Test guanidine derivative
-
Cancer cell line (e.g., HepG2, MCF-7) and a healthy cell line (e.g., HK2)
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
AlamarBlue reagent
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well black plate at a density of approximately 5000 cells per well.
-
Allow the cells to adhere and grow for 24 hours under standard incubator conditions (37°C, 5% CO₂).[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test guanidine derivative in fresh cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the cells with the compound for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue Assay:
-
After the incubation period, add AlamarBlue reagent to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
Guanidine derivatives represent a remarkably versatile and powerful class of molecules with significant potential in both therapeutic development and synthetic chemistry. This guide has provided a comparative analysis of their performance, highlighting the critical role of structural modifications in dictating their biological activity and catalytic efficacy. By understanding the underlying structure-activity relationships and employing robust experimental protocols, researchers can more effectively harness the potential of the guanidine scaffold to address pressing challenges in medicine and science. The continued exploration of novel guanidine derivatives, guided by the principles outlined here, promises to yield even more innovative and impactful discoveries in the years to come.
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A Researcher's Guide to Selecting Negative Controls for 1-(4-Cyanophenyl)guanidine Hydrochloride Experiments
Part 1: Understanding the Target: The Agmatinase Pathway
Before designing controls, one must first understand the mechanism. 1-(4-Cyanophenyl)guanidine hydrochloride is investigated for its ability to inhibit agmatinase (AGMAT), a key enzyme in polyamine metabolism.[1][3] Agmatinase catalyzes the hydrolysis of agmatine into putrescine and urea.[4] Putrescine is a precursor for higher polyamines like spermidine and spermine, which are essential for cell proliferation, differentiation, and redox balance.[5]
The conventional pathway for polyamine synthesis begins with arginine being converted to ornithine, which is then acted upon by ornithine decarboxylase (ODC1).[6][7] The agmatinase pathway represents an alternative route, converting arginine to agmatine via arginine decarboxylase (ADC), and then agmatine to putrescine.[6][7] By inhibiting agmatinase, 4-CPG is hypothesized to increase intracellular levels of agmatine and decrease the production of putrescine from this pathway, leading to various downstream cellular effects.[8]
Caption: The dual pathways of polyamine biosynthesis from L-arginine.
Part 2: A Hierarchy of Controls for Unimpeachable Data
Effective experimental design requires a multi-tiered approach to controls. Each level provides a different layer of validation, collectively ensuring that the observed biological effect is specifically due to the inhibition of agmatinase by 4-CPG.
Tier 1: The Essential Baseline – Vehicle Control
The most fundamental control is the vehicle—the solvent used to dissolve the 4-CPG. Guanidine hydrochloride salts are often soluble in aqueous solutions, but stock solutions are commonly prepared in solvents like dimethyl sulfoxide (DMSO).[9] These solvents are not inert and can induce cellular stress, alter gene expression, or affect membrane fluidity.
-
Causality: The vehicle control isolates the effect of the solvent from the effect of the compound. Any difference between the untreated group and the vehicle-treated group reveals the baseline impact of the experimental conditions, which must be accounted for in the final analysis.
-
Trustworthiness: A proper vehicle control uses the exact same concentration of the solvent as the highest concentration of the drug-treated sample. This ensures that any observed phenotype in the drug-treated group, but not in the vehicle group, can be attributed to the compound itself.
Tier 2: The Specificity Test – The Inactive Structural Analogue
A powerful negative control is a compound that is structurally analogous to 4-CPG but is biologically inactive against the target, agmatinase. This control addresses the possibility that the observed effects are not due to target inhibition but rather to the general chemical properties of the guanidine scaffold or the cyanophenyl group, which could lead to off-target interactions.[10]
While a universally accepted, commercially available inactive analogue of 4-CPG is not prominently documented, a rational choice can be made based on structure-activity relationship (SAR) studies of guanidine-based inhibitors.[1][11] An ideal inactive analogue might possess a modification that disrupts a key binding interaction with the agmatinase active site. For example, altering the electron-withdrawing cyano group to a bulky, electron-donating group could abolish activity while maintaining a similar overall structure.
-
Causality: If the active compound (4-CPG) produces a biological effect but the inactive analogue does not, it strongly suggests the effect is not due to non-specific properties of the chemical class but is related to the specific features required for target engagement.
-
Trustworthiness: The inactive analogue should be tested at the same concentration as 4-CPG. The absence of an effect validates that the core structure is not inherently cytotoxic or biologically active in the context of the assay.
Tier 3: The Gold Standard – Genetic Controls (Knockout/Knockdown)
The most definitive negative control is to perform the experiment in a biological system where the target protein, agmatinase, is absent or significantly reduced. This is achievable through genetic modification techniques like CRISPR-Cas9 gene knockout or shRNA-mediated knockdown of the AGMAT gene.[12][13]
-
Causality: If 4-CPG elicits a response in wild-type (WT) cells but has no effect in AGMAT knockout (KO) or knockdown (KD) cells, this provides the strongest possible evidence that the drug's mechanism of action is dependent on the presence of agmatinase.[14]
-
Trustworthiness: This control system is self-validating. The comparison between WT and KO/KD cells in the presence of the drug directly interrogates the on-target hypothesis. It definitively separates on-target from off-target effects.
Caption: A robust experimental workflow incorporating genetic and chemical controls.
Part 3: Data Interpretation & Experimental Protocol
Comparative Data Summary
| Treatment Group | Cell Line | Cell Viability (%) | Interpretation |
| 1. Untreated | Wild-Type | 100 ± 4 | Baseline viability. |
| 2. Vehicle (0.1% DMSO) | Wild-Type | 99 ± 5 | The vehicle has no significant effect on viability. |
| 3. Inactive Analogue (10 µM) | Wild-Type | 98 ± 4 | The chemical scaffold itself is not cytotoxic. |
| 4. 1-(4-CPG) HCl (10 µM) | Wild-Type | 52 ± 6 | 4-CPG significantly reduces cell viability. |
| 5. Vehicle (0.1% DMSO) | AGMAT KO | 101 ± 5 | Knockout cells have normal baseline viability. |
| 6. 1-(4-CPG) HCl (10 µM) | AGMAT KO | 97 ± 5 | The cytotoxic effect of 4-CPG is abolished in the absence of its target, Agmatinase. |
Example Protocol: Cell Viability Assay (MTT)
-
Cell Plating: Seed both Wild-Type and AGMAT KO cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Preparation of Compounds: Prepare a 10 mM stock solution of 1-(4-CPG) HCl and the inactive analogue in sterile DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. Prepare a vehicle control containing the same final percentage of DMSO (e.g., 0.1%) as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective treatments (Vehicle, Inactive Analogue, 4-CPG) to the appropriate wells. Include an "untreated" group with fresh medium only.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of all treated wells to the average of the untreated control wells to calculate the percentage of cell viability.
References
- Buga, G. M., et al. (2014). Arginine Decarboxylase and Agmatinase: An Alternative Pathway for De Novo Biosynthesis of Polyamines for Development of Mammalian Conceptuses. Biology of Reproduction.
- PubMed. (2014). Arginine decarboxylase and agmatinase: an alternative pathway for de novo biosynthesis of polyamines for development of mammalian conceptuses. PubMed.
- Bae, D. H., et al. (2018). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology.
- IJCRT.org. (2020). A review on Agmatinase inhibitors. International Journal of Creative Research Thoughts.
- ResearchGate. (n.d.). Biosynthesis of polyamines from agmatine Putrescine can be generated... ResearchGate.
- ResearchGate. (n.d.). Synthesis and metabolic pathways of agmatine. ResearchGate.
- Morris, S. M. Jr. (2003). Vertebrate agmatinases: what role do they play in agmatine catabolism? Annals of the New York Academy of Sciences.
- Wikipedia. (n.d.). Agmatinase. Wikipedia.
- ResearchGate. (n.d.). (A) Pathway of agmatine biosynthesis and breakdown. ResearchGate.
- Cho, Y., et al. (2004). Crystal structure of agmatinase reveals structural conservation and inhibition mechanism of the ureohydrolase superfamily. Journal of Biological Chemistry.
- Orellana, M. S., et al. (2022). New Insights into the Determinants of Specificity in Human Type I Arginase: Generation of a Mutant That Is Only Active with Agmatine as Substrate. International Journal of Molecular Sciences.
- Seoul National University. (2004). Crystal structure of agmatinase reveals structural conservation and inhibition mechanism of the ureohydrolase superfamily. SNU.
- ResearchGate. (n.d.). (A) Inhibition of arginase activity by agmatine... ResearchGate.
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- WorldOfChemicals. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. WorldOfChemicals.
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- Melas, P. A., et al. (2019). Gene knockout animal models of depression, anxiety and obsessive compulsive disorders. Psychiatric Genetics.
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- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
- Arkat USA. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA.
- Siwinska, A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie.
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A Comprehensive Guide to Cross-Reactivity Profiling of 1-(4-Cyanophenyl)guanidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to its successful clinical translation. Off-target interactions are a leading cause of adverse drug reactions and late-stage attrition. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(4-Cyanophenyl)guanidine hydrochloride, a versatile chemical intermediate with potential for further development as a therapeutic agent. While it is recognized as a key building block in the synthesis of antiviral medications such as Etravirine and Rilpivirine, its own pharmacological profile remains largely uncharacterized in the public domain.
The presence of the guanidinium group, a common motif in a wide array of biologically active molecules, suggests a propensity for interaction with a variety of biological targets. This guide, therefore, outlines a systematic and robust strategy to elucidate the selectivity profile of this compound, ensuring a thorough understanding of its potential on- and off-target activities.
The Imperative of Selectivity in Drug Development
The guanidine moiety, with its positive charge at physiological pH and ability to form multiple hydrogen bonds, can interact with a diverse range of biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. This inherent promiscuity necessitates a rigorous evaluation of cross-reactivity to mitigate the risk of unforeseen side effects. A comprehensive selectivity profile is not only a critical component of the preclinical safety assessment but also provides valuable insights into the compound's mechanism of action and potential for therapeutic repositioning.
A Phased Approach to Cross-Reactivity Assessment
A thorough investigation of a compound's selectivity is best approached in a tiered manner, progressing from broad, high-throughput screens to more focused, in-depth analyses. This strategy allows for the efficient identification of potential off-target interactions early in the development process, saving valuable time and resources.
Figure 1. A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Methodologies: A Comparative Overview
The selection of appropriate experimental methodologies is crucial for generating reliable and translatable cross-reactivity data. This section provides a detailed comparison of key assays, along with step-by-step protocols.
Broad Panel Screening: Casting a Wide Net
The initial step in assessing selectivity is to screen the compound against a broad panel of known biological targets. Commercial services such as Eurofins' SafetyScreen and CEREP's BioPrint offer comprehensive panels that cover a wide range of receptors, enzymes, ion channels, and transporters. These screens are typically performed at a single high concentration (e.g., 10 µM) to identify any potential interactions that warrant further investigation.
Table 1: Comparison of Broad Screening Panels
| Feature | Eurofins SafetyScreen | CEREP BioPrint |
| Number of Targets | Typically 44 to 87+ targets in standard panels, with customizable options. | Extensive database of hundreds of targets. |
| Assay Types | Primarily radioligand binding assays, with some enzymatic and functional assays. | A mix of binding and functional assays. |
| Data Output | Percentage inhibition at a single concentration. | Percentage inhibition or activation at a single concentration. |
| Advantages | Cost-effective for initial broad screening, provides a standardized overview of potential liabilities. | Large target portfolio allows for extensive profiling. |
| Limitations | Single concentration data does not provide affinity information. | As with any single-point screen, the risk of false negatives and positives exists. |
Radioligand Binding Assays: Quantifying Affinity
For any "hits" identified in the broad panel screen, as well as for the presumed primary target, it is essential to determine the compound's binding affinity. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of a compound's potency (IC50) and affinity (Ki).
-
Target Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and a range of concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Table 2: Hypothetical Radioligand Binding Data for this compound
| Target | Radioligand | IC50 (nM) | Ki (nM) |
| Primary Target X | [³H]-Ligand A | 50 | 25 |
| Off-Target Y (GPCR) | [³H]-Ligand B | 1,200 | 600 |
| Off-Target Z (Ion Channel) | [¹²⁵I]-Ligand C | >10,000 | >5,000 |
Cell-Based Functional Assays: Assessing Biological Consequences
Demonstrating that a compound binds to a target is only part of the story. It is equally important to understand the functional consequences of this binding. Cell-based assays are critical for determining whether a compound acts as an agonist, antagonist, or modulator of a target's activity.
-
Cell Culture: Culture cells stably expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular levels of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Table 3: Hypothetical Functional Assay Data for this compound
| Target | Assay Type | Functional Effect | EC50/IC50 (nM) |
| Primary Target X | Reporter Gene Assay | Agonist | 75 |
| Off-Target Y (GPCR) | cAMP Assay | Weak Partial Antagonist | 2,500 |
| Off-Target Z (Ion Channel) | Patch Clamp | No significant effect at 10 µM | - |
In-depth Selectivity Profiling: Kinase and Ion Channel Panels
Given the prevalence of kinases and ion channels as off-targets for many small molecules, dedicated profiling against panels of these target families is often warranted, especially if initial screens suggest potential liabilities.
Figure 2. A hypothetical signaling pathway illustrating potential on- and off-target interactions of this compound.
Data Interpretation and Next Steps
The culmination of these studies will be a comprehensive selectivity profile for this compound. The data should be analyzed to determine the selectivity window, which is the ratio of the affinity for off-targets to the affinity for the primary target. A larger selectivity window is generally desirable, indicating a lower likelihood of off-target effects at therapeutic concentrations.
Based on the selectivity profile, a risk assessment can be conducted to predict the potential for adverse effects in vivo. If significant off-target interactions are identified, further studies may be necessary to understand their physiological relevance. This could involve in vivo animal models or the use of specific knockout cell lines.
Conclusion
A thorough understanding of a compound's cross-reactivity is a non-negotiable aspect of modern drug development. For this compound, a compound with a chemically reactive guanidine moiety, a systematic and multi-faceted approach to selectivity profiling is essential. By employing a combination of broad panel screening, quantitative binding assays, and functional cell-based assays, researchers can build a comprehensive picture of its pharmacological profile. This knowledge is critical for making informed decisions about the compound's potential as a therapeutic agent and for designing safer, more effective medicines.
References
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. BIOORG CHEM.
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- Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Alfa Cytology.
- The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. (n.d.). [Link]
- Uppuluri, P., et al. (2018). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. PubMed Central.
- JOCPR. Applications of Guanidine in Pharmaceutical Field. [Link]
- Varin, T., et al. (2012).
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- Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]
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- King's College London. (2021). Antimicrobial drugs bearing guanidine moieties: A review. [Link]
- Expert Opinion on Therapeutic Patents. Biological activities of guanidine compounds.
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- PubMed. (2021). Antimicrobial drugs bearing guanidine moieties: A review. [Link]
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- Bioinformatics. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- MDPI. (2020).
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A Comparative Guide to the Efficacy of 1-(4-Cyanophenyl)guanidine Hydrochloride and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-(4-Cyanophenyl)guanidine hydrochloride, a versatile chemical intermediate, against established therapeutic agents. While direct efficacy data for this specific compound is limited, its crucial role as a building block for potent antiviral drugs, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), provides a solid foundation for a comparative analysis. We will explore the established efficacy of the drugs derived from this scaffold and discuss the broader therapeutic potential of the guanidinium moiety in other key disease areas, supported by experimental protocols to guide further research.
Introduction: The Guanidinium Moiety and this compound
The guanidinium group is a highly basic, nitrogen-rich functional group that is of significant interest in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind to a wide array of biological targets, including enzymes and nucleic acids. This versatility is reflected in the broad spectrum of pharmacological activities exhibited by guanidine-containing compounds, which include antidiabetic, antihypertensive, antimicrobial, and anticancer effects[1][2].
This compound is a synthetic organic compound that has garnered attention primarily as a key intermediate in the synthesis of pharmaceuticals[1][3]. Its structure, featuring a reactive guanidine group and a cyanophenyl moiety, makes it a valuable precursor for creating more complex and potent molecules[4]. Notably, it is an indispensable component in the manufacturing of the HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) Etravirine and Rilpivirine[1]. Beyond its role in antiviral synthesis, it has also been utilized in research exploring novel therapeutics for neurological disorders and cancer[3][4].
Comparative Efficacy in HIV-1 Treatment: A Look at NNRTI Derivatives
The most direct way to assess the therapeutic potential of this compound is to examine the efficacy of the approved drugs synthesized from it. Etravirine and Rilpivirine are both highly effective components of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.
Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
Both Etravirine and Rilpivirine are non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis, NNRTIs bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and ultimately inhibiting the conversion of the viral RNA genome into DNA, a critical step for viral replication.
Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: NNRTI Mechanism of Action.
Comparative Efficacy Data
The following table summarizes key efficacy parameters for Etravirine and Rilpivirine, providing a benchmark for the potential of NNRTI candidates.
| Drug | Target | In Vitro Efficacy (EC50) | Clinical Efficacy (Viral Load Reduction) | Reference |
| Etravirine | HIV-1 Reverse Transcriptase | 0.1 - 1.4 nM against wild-type HIV-1 | Significant reduction in viral load in treatment-experienced patients | |
| Rilpivirine | HIV-1 Reverse Transcriptase | 0.1 - 0.4 nM against wild-type HIV-1 | Non-inferior to Efavirenz in treatment-naive patients |
As a precursor, this compound does not possess the structural complexity required for high-affinity binding to the NNRTI pocket. However, its chemical scaffold is clearly amenable to the elaboration necessary to create highly potent inhibitors.
Broader Therapeutic Potential: Exploring Anticancer and Neurological Applications
While the antiviral application is the most well-defined, the guanidinium moiety and its derivatives have shown promise in other therapeutic areas.
Anticancer Potential
Several guanidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms are diverse and include the inhibition of enzymes crucial for cancer cell metabolism and the disruption of cell signaling pathways. For instance, the pyridyl cyanoguanidine CHS 828 has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme essential for NAD+ synthesis, thereby interfering with cancer cell energy metabolism. While specific studies on the anticancer effects of this compound are not widely published, its structural components suggest it could serve as a scaffold for the development of novel anticancer agents.
Neuropharmacology
Guanidine and its analogs have been investigated for their effects on the nervous system. One established mechanism is the inhibition of voltage-gated potassium (Kv) channels, which leads to an enhanced release of acetylcholine at the neuromuscular junction. This has led to the therapeutic use of guanidine in certain neuromuscular disorders. The presence of the guanidine group in this compound suggests that it and its derivatives could be explored for their potential to modulate ion channels or other neurological targets[3][4].
Experimental Protocols for Efficacy Evaluation
To facilitate further research into this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro NNRTI Efficacy Assay (Cell-Based)
This protocol is designed to determine the half-maximal effective concentration (EC50) of a test compound against HIV-1 replication in a cell-based assay.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or derivative) dissolved in DMSO
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of the test compound in complete medium.
-
Compound Addition: Add 50 µL of the diluted compound to the appropriate wells. Include a "no drug" control (medium with DMSO) and a positive control (e.g., Etravirine).
-
Virus Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01) to all wells except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow: In Vitro NNRTI Efficacy Assay
Sources
A Senior Application Scientist's Guide to Analytical Method Validation for 1-Cyanoguanidine Determination
Introduction: The Analytical Imperative for 1-Cyanoguanidine
1-Cyanoguanidine, also known as dicyandiamide (DCD), is a nitrile derivative of guanidine.[1] Its importance spans multiple industries; it serves as a key intermediate in the production of pharmaceuticals like metformin, a flame retardant, a curing agent, and a nitrification inhibitor in fertilizers.[2][3] Consequently, the accurate and reliable quantification of 1-cyanoguanidine is critical. In the pharmaceutical industry, it is primarily monitored as a process impurity and potential degradation product in metformin drug substances and products.[4][5] In food safety and environmental science, its presence in milk or soil is monitored to prevent economic adulteration and assess environmental impact.[6][7]
Given these diverse applications, selecting an appropriate, validated analytical method is paramount for ensuring quality control, regulatory compliance, and safety. This guide provides an in-depth comparison of prevalent analytical techniques for 1-cyanoguanidine determination, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind methodological choices, offering researchers and drug development professionals a robust framework for selecting and implementing the optimal method for their specific needs.
The Bedrock of Reliability: Adherence to Validation Frameworks
Before comparing methods, it is crucial to establish the criteria by which they are judged. An unvalidated analytical method yields data that is scientifically indefensible. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for validating analytical procedures, ensuring that a method is fit for its intended purpose.[8][9][10] Our comparison of methods will be based on the core performance characteristics mandated by these guidelines.[11]
Core Validation Parameters (ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[11]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Key Methodologies
The determination of 1-cyanoguanidine is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. However, other methods offer advantages for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for 1-cyanoguanidine quantification due to its excellent balance of specificity, sensitivity, and accessibility. The separation is typically achieved on polar (e.g., silica, amino) or reversed-phase columns, with detection at a low UV wavelength (around 220-235 nm).
Causality of Experimental Choices:
-
Column Chemistry: The choice between normal-phase (e.g., silica, amino) and reversed-phase (e.g., C18) columns depends on the sample matrix and the primary analyte. For determining 1-cyanoguanidine as an impurity in metformin, a polar silica column can provide excellent separation from the more polar metformin.[4] In other matrices, a reversed-phase column may be suitable.
-
Mobile Phase: The mobile phase is optimized to achieve adequate retention and good peak shape for the polar 1-cyanoguanidine molecule. This often involves a buffered aqueous phase mixed with an organic modifier like methanol or acetonitrile.[4][12] The buffer's pH is critical for controlling the ionization state of the analyte and ensuring reproducible retention times.
-
Detection Wavelength: 1-cyanoguanidine lacks a strong chromophore, leading to its detection at lower UV wavelengths where it exhibits absorbance.
Performance Data Summary:
| Method | Matrix | Chromatographic Conditions | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Pharmaceutical Tablets | Column: Nova-Pak silicaMobile Phase: Ammonium dihydrogen phosphate buffer : Methanol (21:79)Wavelength: 232 nm | Validated for impurities | Low LOQ reported | Low LOQ reported | Validated | < 0.30% | [4] |
| HPLC-UV | Pharmaceutical Tablets | Column: Prontosil (Lichrosorb NH2)Mobile Phase: NaH2PO4 buffer (pH 2.8) : Acetonitrile (18.5:81.5)Wavelength: 225 nm | 12.5 - 100 (for Metformin) | 0.068 (for Metformin) | 0.206 (for Metformin) | Validated | Validated | [12] |
| HPLC-UV | Bulk Drug & Tablets | Column: Halogenated stationary phaseMobile Phase: Optimized buffer/methanolWavelength: Not specified | 0.5 - 10.0 | 0.11 | 0.33 | Validated | Validated | [13] |
Advanced & Alternative Methods
For applications requiring higher sensitivity or throughput, more advanced techniques are employed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification, especially in complex matrices like food and environmental samples.[6][14] It offers superior specificity by monitoring specific precursor-to-product ion transitions and can achieve LOQs in the low µg/kg (ppb) range.[7][15] The primary drawback is the higher cost and complexity of the instrumentation.
-
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal to no preparation.[16][17] It is exceptionally fast, making it ideal for high-throughput screening.[18] A published method for DCD in powdered milk demonstrated an LOD of 100 µg/kg with a simple extraction, showcasing its power for rapid quality control.[19]
Performance Data for Advanced Methods:
| Method | Matrix | Key Performance Parameters | Reference |
| LC-MS/MS | Milk Powder | LOQ: < 1 µg/kgRecovery: 97.3%RSD: 3.66% | [15] |
| LC-MS/MS | Infant Milk Powder | LOQ: 0.16 ng/mL (in matrix)Recovery: 103% | [7] |
| DART-QTOF MS/MS | Powdered Milk | Linearity: 100 - 10,000 µg/kg (R²=0.9997)LOD: 100 µg/kgRecovery: 80.1% - 106.5%RSD: 3.0% - 5.4% | [19] |
Detailed Experimental Protocol: HPLC-UV Method for Pharmaceutical Tablets
This protocol is based on the validated method published by Al-Rimawi for the determination of 1-cyanoguanidine as a related compound in metformin tablet formulations.[4] It is a stability-indicating method validated according to USP requirements.
1. Objective: To quantify 1-cyanoguanidine in metformin tablets using a validated HPLC-UV method.
2. Materials and Reagents:
-
1-Cyanoguanidine Reference Standard
-
Metformin HCl Reference Standard
-
Ammonium dihydrogen phosphate (Analytical Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Metformin tablets (Sample)
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Nova-Pak silica, 4 µm particle size
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (21:79, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the ammonium dihydrogen phosphate buffer and filter through a 0.45 µm membrane filter. Mix with methanol in the specified ratio (21:79) and degas.
-
Standard Solution Preparation: Accurately weigh a suitable amount of 1-Cyanoguanidine Reference Standard and dissolve in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 metformin tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of metformin HCl.
-
Transfer to a volumetric flask, add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. System Suitability Test (SST):
-
Rationale: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the 1-cyanoguanidine peak should be ≤ 2.0.
-
The theoretical plates (column efficiency) should be > 2000.
-
6. Validation Procedure (Summary):
-
Linearity: Prepare a series of standard solutions of 1-cyanoguanidine at different concentrations and inject them. Plot a graph of peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of 1-cyanoguanidine at different levels (e.g., 80%, 100%, 120% of the expected concentration). Calculate the % recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution and calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
7. Calculation: Calculate the amount of 1-cyanoguanidine in the tablet sample by comparing the peak area from the sample chromatogram with the peak area from the standard chromatogram.
Conclusion and Recommendations
The selection of an analytical method for 1-cyanoguanidine determination is driven by the specific requirements of the application, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.
-
For routine quality control in pharmaceutical manufacturing , where 1-cyanoguanidine is a known impurity, a validated HPLC-UV method offers the best combination of reliability, cost-effectiveness, and performance. It is robust and specific enough to separate the analyte from the active pharmaceutical ingredient and other related substances.[4]
-
For trace-level analysis in complex matrices such as milk, dairy products, or environmental samples, LC-MS/MS is the superior choice. Its high sensitivity and specificity are necessary to meet the stringent detection limits often required in food safety and environmental monitoring.[14][15]
-
For high-throughput screening , where speed is critical and semi-quantitative or qualitative results are acceptable, DART-MS presents a compelling alternative. Its ability to analyze samples with minimal preparation can significantly accelerate workflows in areas like screening for economic adulteration.[19]
Ultimately, any chosen method must be rigorously validated according to ICH Q2(R2) or equivalent guidelines to ensure the data generated is accurate, reliable, and fit for its intended purpose.[9][20] This guide provides the foundational data and protocols to empower researchers and scientists to make an informed decision tailored to their analytical challenges.
References
- Al-Rimawi, F. (2009). Development and validation of an analytical method for metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations by HPLC-UV. Talanta, 79(5), 1368-71.
- Malvárez, M., et al. (2014). Determination of Dicyandiamide in Powdered Milk Using Direct Analysis in Real Time Quadrupole Time-of-Flight Tandem Mass Spectrometry. ResearchGate.
- National Center for Biotechnology Information (n.d.). Dicyandiamide. PubChem.
- Abdel-Hakim, A., et al. (2022). Facile HPLC/UV method for determination of metformin and 1-cyanoguanidine using novel halogenated stationary phase. Bulletin of Pharmaceutical Sciences Assiut, 45(1), 223-231.
- SCIEX (2013). LC-MS/MS Analysis of emerging food contaminants - Quantification and Identification of Dicyandiamide in Milk and other Protein-Rich Foods.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Kaufmann, A., et al. (2014). LC-MS/MS analysis of emerging food contaminants - Quantitation and identification of dicyandiamide in milk and other protein-rich foods. Agro Food Industry Hi Tech, 25(1), 32.
- Spectroscopy Europe (n.d.). Direct Analysis in Real Time mass spectrometry and its application for the analysis of polydimethylsiloxanes.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Hassib, S. T., et al. (2019). Validated Liquid Chromatographic Method for the Determination of (Canagliflozin, Dapagliflozin or Empagliflozin) and Metformin in the Presence of (1-Cyanoguanidine). Journal of Chromatographic Science, bmz042.
- Journal of Pharmacy & Pharmacognosy Research (2022). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets.
- Sciencemadness Wiki (2024). Cyanoguanidine.
- International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2) - Draft version.
- Gajda, M., et al. (2021). Direct analysis in real time--a critical review on DART-MS. Analytica Chimica Acta, 1187, 338970.
- Shimadzu (n.d.). High Sensitivity Quantitation Method of Dicyandiamide and Melamine in Milk Powders by Liquid Chromatography Tandem Mass Spectrometry.
- Hassib, S. T., et al. (2019). Validated Liquid Chromatographic Method for the Determination of (Canagliflozin, Dapagliflozin or Empagliflozin) and Metformin in the Presence of (1-Cyanoguanidine). Oxford Academic.
- Asian Journal of Pharmaceutical Analysis (n.d.). Development and validation of UV spectrophotometric method for the quantitative estimation of eugenol.
- U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- Egyptian Journal of Forensic Sciences (2022). Application of direct analysis in real-time mass spectrometry (DART-MS) in forensic science.
- Waters (n.d.). Screening for Melamine, Cyanuric Acid, and Dicyandiamide in Powdered Milk and Infant Formula Using Mass Detection.
- ResearchGate (2021). Facile HPLC/UV method for determination of metformin and 1-cyanoguanidine using novel halogenated stationary phase.
- XINSU VIET NAM NEW MATERIALS CO., LTD (n.d.). 1-cyanoguanidine (dicyandiamide).
- Pharma Talks (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- National Institute of Standards and Technology (NIST). (n.d.). Direct Analysis in Real Time Mass Spectrometry (DART-MS).
- Semantic Scholar (n.d.). UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine.
- Revista Electronica de Veterinaria (n.d.). Development and validation of the UV-Spectrophotometric method for determination of Diaveridine in bulk and in formulation.
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 1-(4-Cyanophenyl)guanidine Hydrochloride
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutic development. 1-(4-Cyanophenyl)guanidine hydrochloride, a versatile building block in medicinal and agricultural chemistry, is no exception.[1][2] Its purity can significantly impact reaction yields, impurity profiles of subsequent synthesis steps, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for the quantitative determination of this compound purity. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a critical evaluation of their respective strengths and limitations to empower you to make informed decisions in your analytical workflow.
The Analytical Imperative: Why Purity Matters
The presence of impurities in this compound can arise from several sources, including residual starting materials from synthesis, by-products from incomplete reactions, or degradation products formed during storage.[3] These impurities can be structurally similar to the target compound, making their detection and quantification challenging. A robust analytical strategy is therefore not just a quality control measure but a critical component of process understanding and optimization.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique hinges on a variety of factors, including the specific analytical question being addressed (e.g., assay of the main component vs. trace impurity analysis), available instrumentation, and throughput requirements. Here, we compare the three most pertinent methods for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry.
| Method | Principle | Primary Application | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | Assay and impurity profiling | High specificity, sensitivity, and resolving power; can separate and quantify individual impurities | Requires more complex instrumentation and method development; higher cost per sample |
| Titrimetry | Chemical reaction with a standardized solution | Assay of the bulk material | High precision and accuracy; low cost; based on fundamental chemical principles | Non-specific; cannot distinguish between the active compound and impurities that react with the titrant |
| UV-Vis Spectrophotometry | Measurement of light absorbance by chromophores | Rapid quantification; can be used as an HPLC detector | Simple, rapid, and cost-effective | Non-specific; susceptible to interference from UV-absorbing impurities |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most powerful technique for assessing the purity of this compound. Its ability to separate the main component from closely related impurities provides a detailed purity profile. Given the aromatic nitrile structure, UV detection is the most straightforward and effective approach.[4]
Causality Behind Experimental Choices:
A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile, ensures good peak shape and retention. The acidic pH (around 3.5) protonates the guanidine group, enhancing its interaction with the stationary phase and improving peak symmetry.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Purified water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the mobile phase before use.[4]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.05 M KH₂PO₄ (pH 3.5) : Acetonitrile (60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (typically around 254 nm)
-
Run Time: Sufficient to allow for the elution of all components (e.g., 15 minutes)
-
Data Analysis: The purity is calculated by the area percent method, assuming all components have a similar response factor at the detection wavelength. For a more accurate assay, a calibration curve should be constructed using the reference standard.
Caption: HPLC analysis workflow for this compound.
Titrimetry: A Classic Approach to Purity Assessment
Titrimetric methods offer a cost-effective and highly precise means of determining the overall purity of this compound. Two distinct titrations can be employed: an acid-base titration for the guanidine moiety and an argentometric titration for the hydrochloride salt.
The guanidine group is strongly basic and can be titrated with a standard acid.[5][6] However, since the compound is a hydrochloride salt, a back-titration or a titration in a non-aqueous medium is more suitable. A simpler approach is to determine the purity based on the hydrochloride content via argentometric titration.
This method determines the chloride ion concentration by titration with a standardized silver nitrate solution.[7] The endpoint is detected by the formation of a colored precipitate with an indicator.
Causality Behind Experimental Choices: Mohr's method is chosen for its simplicity and directness. Potassium chromate is used as the indicator, which forms a reddish-brown silver chromate precipitate after all the chloride ions have precipitated as white silver chloride. The pH must be controlled between 7 and 10 to ensure the correct indicator function.[8]
Experimental Protocol: Argentometric Titration
Instrumentation and Materials:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
This compound sample
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v)
-
Distilled water
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.35 g of the this compound sample into a 250 mL Erlenmeyer flask.[1]
-
Dissolve the sample in approximately 50 mL of distilled water.
-
-
Titration:
-
Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution will be yellow.
-
Titrate with the standardized 0.1 N AgNO₃ solution, swirling the flask continuously.
-
The endpoint is reached when the first permanent reddish-brown color appears.[7]
-
Calculation:
Purity (%) = (V × N × MW) / (W × 10)
Where:
-
V = Volume of AgNO₃ solution used (mL)
-
N = Normality of the AgNO₃ solution
-
MW = Molecular weight of this compound (196.64 g/mol )
-
W = Weight of the sample (g)
Caption: Workflow for argentometric titration of the hydrochloride salt.
UV-Vis Spectrophotometry: A Rapid Quantification Tool
UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound in a solution, leveraging the UV absorbance of the cyanophenyl group.[9] While not suitable for purity determination on its own due to its non-specific nature, it is an excellent technique for quantifying the compound when it is known to be the primary UV-absorbing species.
Causality Behind Experimental Choices: The aromatic nitrile system in the molecule contains a chromophore that absorbs UV radiation. By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be constructed to determine the concentration of unknown samples based on the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Suitable solvent (e.g., methanol or water)
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution in the spectrophotometer (e.g., from 400 nm to 200 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the reference standard of a known concentration.
-
Perform serial dilutions to create a series of standards of decreasing concentrations.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the sample with an unknown concentration, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Calculation:
Assay (%) = (C_sample / C_theoretical) × 100
Where:
-
C_sample = Concentration determined from the calibration curve
-
C_theoretical = Theoretical concentration of the prepared sample solution
Identifying Potential Impurities: The Role of Forced Degradation
To develop a truly stability-indicating analytical method, it is crucial to understand the potential degradation products of this compound. Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[10][11]
Forced Degradation Conditions:
-
Acidic Hydrolysis: Refluxing with 0.1 N HCl
-
Basic Hydrolysis: Refluxing with 0.1 N NaOH
-
Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature
-
Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 105 °C)
-
Photolytic Degradation: Exposing the sample to UV light
The resulting mixtures should be analyzed by HPLC to separate the degradation products from the parent compound. This information is invaluable for developing a stability-indicating HPLC method and for understanding the degradation pathways of the molecule.[12]
Conclusion: An Integrated Approach to Purity Analysis
While HPLC stands out as the most comprehensive single technique for the quantitative analysis of this compound purity, a multi-faceted approach often yields the most robust and reliable results. Argentometric titration provides a highly precise and accurate assay of the hydrochloride salt content, serving as an excellent orthogonal method to HPLC. UV-Vis spectrophotometry, though less specific, offers a rapid and convenient method for quantification, particularly in routine analysis where the impurity profile is well-characterized.
By understanding the principles, advantages, and limitations of each technique, and by implementing well-designed experimental protocols, researchers and drug development professionals can confidently and accurately assess the purity of this compound, ensuring the quality and integrity of their downstream applications.
References
- Nozaki, Y., & Tanford, C. (1967). Acid-base titrations in concentrated guanidine hydrochloride. Dissociation constants of the guamidinium ion and of some amino acids. Journal of the American Chemical Society, 89(4), 736–742. [Link]
- Almquist, R. G., & Houghten, R. A. (1978). A general method for the synthesis of N-acyl-N'-alkyl-N''-cyanoguanidines. Journal of Medicinal Chemistry, 21(11), 1224–1226. [Link]
- Harris, D. C. (2015).
- BioSpectra. (2024). Guanidine Hydrochloride Testing Methods. [Link]
- SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column. [Link]
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine. [Link]
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15)
- MedCrave. (2016).
- University of Waterloo. (n.d.).
- Research Journal of Pharmacy and Technology. (2017).
- Biomedical Journal of Scientific & Technical Research. (2022).
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
- Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid-base titrations in concentrated guanidine hydrochloride. Dissociation constants of the guamidinium ion and of some amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validating 1-(4-Cyanophenyl)guanidine Hydrochloride as a Histamine H3 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 1-(4-Cyanophenyl)guanidine hydrochloride as a novel histamine H3 (H3R) receptor antagonist. In the absence of published data on this specific compound's H3R activity, we will outline the essential experimental journey required for its validation. This will be framed in a comparative context against well-characterized H3R antagonists, such as the clinically approved Pitolisant and the widely used research tool, Ciproxifan. This approach not only details the necessary scientific validation but also provides a benchmark for assessing its potential therapeutic utility.
The Histamine H3 Receptor: A Key Neuromodulator
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor within the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1][2] This G protein-coupled receptor (GPCR) is coupled to the Gαi/o subunit, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] H3R exhibits high constitutive activity, meaning it can signal without an agonist. Antagonists and inverse agonists of the H3R block these effects, increasing neurotransmitter release and promoting wakefulness and cognitive enhancement.[2][5] These properties make H3R a compelling target for treating neurological conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][6]
Histamine H3 Receptor Signaling Pathway
The signaling cascade of the H3 receptor is multifaceted. Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, reducing cAMP levels.[3] Additionally, the βγ-subunits of the G-protein can modulate N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release.[1] H3R stimulation can also activate the MAPK and PI3K pathways.[3][4] Antagonists counteract these effects, leading to an increase in histamine and other neurotransmitter release.
Experimental Validation Workflow
The validation of a novel H3R antagonist like this compound requires a multi-tiered approach, from initial in vitro binding and functional assays to in vivo assessments of receptor occupancy and physiological effects.
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(4-Cyanophenyl)guanidine Hydrochloride: From Hazard Assessment to Disposal
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. 1-(4-Cyanophenyl)guanidine hydrochloride is one such compound, and while it holds potential, its safe management in the laboratory is non-negotiable. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for its handling, ensuring both your safety and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Warning Label
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2][3][4][5]
From a practical standpoint, the primary risks stem from its nature as a fine, crystalline powder. This physical state increases the likelihood of aerosolization during routine procedures like weighing and transferring, leading to inadvertent inhalation or contamination of surfaces, skin, and eyes. Guanidine compounds, in general, are known irritants to the skin, eyes, and respiratory tract.[6][7] Therefore, our primary objective is to establish a multi-layered containment strategy, beginning with robust engineering controls and culminating in meticulous personal protective equipment (PPE) protocols.
The Core of Protection: Selecting and Using Your Personal Protective Equipment
Effective PPE is your last and most critical line of defense. The selection of appropriate gear is not a one-size-fits-all checklist but a dynamic process based on the specific task and associated risks.
Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[2][4]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.
-
Recommended for Powder Handling: When weighing or transferring the solid, upgrading to chemical splash goggles is essential. Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.[6][8]
-
High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-scale dissolution or reaction quenching), a face shield should be worn in conjunction with safety goggles.[6] This provides an additional barrier for the entire face.
This compound is harmful in contact with skin.[1] Therefore, selecting the correct gloves is critical.
-
Material Choice: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[4][6][7] Always consult your institution's glove compatibility chart for specific breakthrough times if available.
-
Best Practices: Never assume a glove is invincible. Before each use, inspect gloves for any signs of degradation, punctures, or tears.[6] It is crucial to change gloves frequently, especially after handling the neat compound, and immediately if you suspect contamination.[3][6] Always practice the "one-glove" technique when interacting with common surfaces like door handles or keyboards to prevent cross-contamination.
To protect your skin and personal clothing from contamination, a lab coat is required.[6][8] For tasks involving larger quantities or a higher potential for dust generation, consider a disposable gown over your lab coat for an added layer of protection that can be easily removed and disposed of as hazardous waste.
The risk of inhaling harmful dust is a primary concern.[2][3][8]
-
Engineering Controls First: The most effective way to mitigate this risk is to handle the solid compound within a certified chemical fume hood or a powder containment hood.[6][7][8] These engineering controls are designed to capture airborne particulates at the source.
-
When Respirators are Required: In the absence of adequate engineering controls or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator, at a minimum an N95 filtering facepiece respirator, should be used to prevent inhalation of the dust.[8] Ensure you have been properly fit-tested and trained on the use of your specific respirator model.
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to minimize exposure and ensure safety from the moment you retrieve the chemical to the final disposal of waste.
-
Designate the Workspace: All handling of this compound powder should occur within a designated area, preferably a chemical fume hood.[6]
-
Verify Emergency Equipment: Before starting, confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent, waste containers) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table below before handling the chemical container.
-
Weighing: Use a spatula or scoop to carefully transfer the powder.[6] Avoid pouring, as this can generate a significant amount of dust.
-
Container Management: Keep the primary container tightly sealed when not in immediate use to prevent accidental spills and minimize hygroscopic tendencies.[6][9]
-
Dissolution: Add the solid to the solvent slowly. If the dissolution is exothermic, be prepared to manage any temperature changes.
Data Presentation
Table 1: PPE Requirements for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required if not in a fume hood (N95 minimum) |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Reaction Monitoring | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Spill Cleanup (Solid) | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown | Required (N95 minimum) |
Experimental Protocols
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan: Managing the Unexpected
Accidents happen, but a prepared response can significantly mitigate the consequences.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.[6]
-
Containment: For solid spills, avoid any actions that could create dust.[8] Cover the spill with an inert absorbent material like sand or vermiculite.
-
Cleanup: Wearing the appropriate PPE (see Table 1), carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[6][8]
-
Final Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[8]
Proper disposal is a legal and ethical responsibility.
-
Waste Collection: All materials contaminated with this compound, including gloves, weigh boats, and disposable gowns, must be collected in a designated hazardous waste container.[8]
-
Labeling: The container must be kept closed, properly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage and Pickup: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[8] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[8]
By integrating these principles of hazard awareness, meticulous PPE selection, and procedural discipline, you can handle this compound with the level of safety and professionalism required for cutting-edge research.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
- Pacific Northwest National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- Benchchem. (n.d.). Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals.
- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - Guanidine hydrochloride.
- MSD. (2023, September 30). Safety Data Sheet - Guanidine Hydrochloride Formulation.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- Fisher Scientific. (2010, November 16). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Cyanophenyl)guanidine.
- TCI AMERICA. (n.d.). 1-(4-Cyanophenyl)guanidine.
- Fisher Scientific. (2024, March 7). Safety Data Sheet - N-(4-Cyanophenyl)guanidine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Cyanophenyl)guanidine.
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- 3. msd.com [msd.com]
- 4. carlroth.com:443 [carlroth.com:443]
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- 9. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
